Antifungal agent 27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23N5OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N'-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H23N5OS/c1-11-14(15-22-23-17(24-15)20-10-9-19)25-16(21-11)12-5-7-13(8-6-12)18(2,3)4/h5-8H,9-10,19H2,1-4H3,(H,20,23) |
InChI Key |
WGLFIVVPESNTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 27 (C-27 Steroidal Saponins)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Antifungal Agent 27" is not a standardized nomenclature. Based on a comprehensive review of scientific literature, this guide focuses on a class of compounds known as C-27 steroidal saponins . Within a key study, the steroidal sapogenin chlorogenin is specifically designated as compound 27 . This document will address the broader class of C-27 steroidal saponins, with specific data related to individual compounds as referenced in the literature.
Introduction and Core Concepts
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The existing arsenal of antifungal drugs is limited and faces challenges of toxicity and emerging resistance. C-27 steroidal saponins, a class of natural products isolated from various plants, have demonstrated promising antifungal activity against a range of opportunistic fungal pathogens.[1][2][3] This guide provides a detailed overview of their mechanism of action, supported by quantitative data and experimental protocols from key research.
The antifungal efficacy of C-27 steroidal saponins is intricately linked to their chemical structure, specifically the nature of the aglycone moiety (the non-sugar part) and the composition and structure of the attached sugar chains.[1][2][3]
Mechanism of Action
The precise molecular target of most C-27 steroidal saponins is still under investigation. However, the prevailing understanding, based on structure-activity relationship (SAR) studies, points towards a mechanism involving the disruption of fungal cell membrane integrity. Saponins, in general, are known for their membrane-permeabilizing properties.[4]
Key structural features determining the antifungal activity of C-27 steroidal saponins include:
-
The Aglycone Moiety: The steroidal skeleton of the saponin is a crucial determinant of its biological activity. Different aglycones, such as tigogenin, hecogenin, and diosgenin, result in varying degrees of antifungal potency and spectrum.[1][5]
-
The Sugar Chain: The number and composition of monosaccharide units in the sugar chain attached to the aglycone are critical for antifungal activity. For instance, in the hecogenin series of saponins, activity is generally observed only when the sugar moiety consists of at least four monosaccharide units.[1][5] The sugar chain is believed to play a key role in the interaction of the saponin with the fungal cell membrane.
It is important to note that the aglycones alone (steroidal sapogenins, including chlorogenin, compound 27) have been found to be inactive, indicating that the glycosylation is essential for the antifungal effect.[1]
Quantitative Data Summary
The antifungal activity of various C-27 steroidal saponins has been quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against several pathogenic fungi. The following table summarizes the MFC data for selected active saponins from a key study.
| Compound Number | Aglycone Type | Fungal Strain | MFC (µg/mL) |
| 1 | Tigogenin | Candida albicans | 10 |
| Candida glabrata | 20 | ||
| Candida krusei | 20 | ||
| Cryptococcus neoformans | 1.25 | ||
| Aspergillus fumigatus | 2.5 | ||
| 2 | Tigogenin | Cryptococcus neoformans | 1.25 |
| Aspergillus fumigatus | 5 | ||
| 3 | Tigogenin | Cryptococcus neoformans | 1.25 |
| Aspergillus fumigatus | 5 | ||
| 4 | Tigogenin | Cryptococcus neoformans | 1.25 |
| Aspergillus fumigatus | 5 | ||
| 11 | Hecogenin | Candida spp. & C. neoformans | 20 |
| 14 | Hecogenin | Candida spp. & C. neoformans | 20 |
| Aspergillus fumigatus | 20 | ||
| 19 | Diosgenin | Candida albicans | 10 |
| Candida glabrata | 20 | ||
| 20 | Diosgenin | Candida albicans | 10 |
| Candida glabrata | 20 | ||
| Amphotericin B | (Control) | Cryptococcus neoformans | 1.25 |
| Fluconazole | (Control) | Candida spp. & C. neoformans | >40 |
Note: Compounds are numbered as per the source literature. In the same study, compounds 23 to 28, which are steroidal sapogenins including chlorogenin (27), were inactive at the highest tested concentration of 20 µg/mL.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antifungal activity of C-27 steroidal saponins.
Antifungal Susceptibility Testing
This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) methods M27-A2 and M38-A.[1][6]
4.1.1. Fungal Strains and Culture Conditions:
-
Reference strains from the American Type Culture Collection (ATCC) are used, including Candida albicans ATCC 90028, Candida glabrata ATCC 90030, Candida krusei ATCC 6258, Cryptococcus neoformans ATCC 90113, and Aspergillus fumigatus ATCC 90906.[1]
-
Yeast cultures are grown on Sabouraud dextrose agar (SDA) plates at 35°C for 24 to 48 hours.
-
Aspergillus fumigatus is grown on potato dextrose agar (PDA) slants at 35°C for 7 days.
4.1.2. Inoculum Preparation:
-
For yeast, a suspension is made in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For Aspergillus fumigatus, spores are harvested by gently removing them from the agar slant and suspending them in sterile saline containing 0.05% Tween 80. The spore suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.
4.1.3. Microbroth Dilution Assay:
-
Test compounds are dissolved in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are prepared in 20% DMSO in 0.9% saline.
-
The dilutions are transferred in duplicate to 96-well flat-bottom microplates.
-
The prepared fungal inoculum is added to each well.
-
The final concentration of DMSO in the assay should not exceed 1%.
-
The plates are incubated at 35°C for 24 to 48 hours for yeasts and 48 to 72 hours for Aspergillus fumigatus.
-
The MIC is determined as the lowest concentration of the compound at which there is a prominent decrease in turbidity (for yeasts) or no visible growth (for molds) compared to the control.
-
To determine the MFC, an aliquot from each well showing no visible growth is subcultured on an agar plate and incubated. The MFC is the lowest concentration that results in no fungal growth on the subculture.
In Vitro Cytotoxicity Assay
4.2.1. Cell Line and Culture:
-
A mammalian cell line, such as Vero cells (African green monkey kidney), is used.
-
Cells are maintained in a suitable growth medium supplemented with fetal bovine serum.
4.2.2. Assay Protocol:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The test compounds are serially diluted and added to the wells.
-
Doxorubicin is typically used as a positive control for cytotoxicity.
-
The plates are incubated for 48 to 72 hours.
-
Cell viability is assessed using a suitable method, such as the neutral red dye uptake assay.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC of antifungal agents.
Logic Diagram of Structure-Activity Relationship
Caption: Key structural determinants of C-27 steroidal saponin antifungal activity.
References
- 1. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
A Technical Guide to the Synthesis of Antifungal C-27 Steroidal Saponins
Disclaimer: The designation "Antifungal agent 27" does not correspond to a standard, publicly documented chemical entity. This guide, therefore, focuses on the synthesis of a representative member of the C-27 steroidal saponin class, which exhibits significant antifungal properties. Specifically, we will detail the synthesis of a tigogenin-based saponin, as this aglycone is a common core for antifungal C-27 steroidal saponins and its chemistry is well-documented.[1][2]
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of a plausible semi-synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations.
Overview of the Synthetic Strategy
The synthesis of C-27 steroidal saponins is typically approached semi-synthetically, owing to the complex, stereochemically rich structure of the steroidal aglycone. The general strategy involves:
-
Isolation and Preparation of the Aglycone: The steroidal core, or sapogenin (e.g., tigogenin), is most commonly obtained by acid hydrolysis of saponin-rich extracts from plant sources.[3][4]
-
Chemical Glycosylation: The attachment of sugar moieties to the aglycone is a critical step. This can be achieved through various chemical glycosylation methods to build the desired glycan chain at specific positions on the steroidal backbone.[5][6]
This guide will present a generalized workflow for these key stages.
Caption: High-level workflow for the semi-synthesis of a C-27 steroidal saponin.
Preparation of the Aglycone: Tigogenin
Tigogenin is a natural steroidal sapogenin found in various plants and serves as a versatile precursor for steroid synthesis.[3] Industrially, it is often prepared from saponin-rich plant extracts via acid hydrolysis.
Experimental Protocol: Acid Hydrolysis of Crude Saponins
-
Extraction: A crude saponin mixture is extracted from dried and powdered plant material (e.g., fenugreek seeds or sisal sludge) using an appropriate solvent system, such as aqueous ethanol.[7][8]
-
Hydrolysis: The crude saponin extract is dissolved in a 2M solution of sulfuric acid in 50% aqueous ethanol.
-
Reflux: The solution is heated under reflux for 4-6 hours to cleave the glycosidic bonds. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution). The precipitated aglycone (sapogenin) is collected by filtration.
-
Purification: The crude tigogenin is then purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield a white crystalline solid.[7]
| Parameter | Value/Condition | Reference |
| Starting Material | Crude Saponin Extract | [3] |
| Hydrolysis Reagent | 2M H₂SO₄ in 50% aq. EtOH | [3] |
| Reaction Temperature | Reflux | [7] |
| Reaction Time | 4-6 hours | General |
| Purification Method | Recrystallization (e.g., from ethyl acetate) | [7] |
Synthesis Pathway: One-Pot Glycosylation of Tigogenin
The construction of the glycan chain is a pivotal step that significantly influences the biological activity of the saponin. An efficient one-pot, multi-step glycosylation strategy allows for the synthesis of complex saponins without the need to isolate intermediates, thereby improving overall efficiency.[5]
The following protocol is a representative example of how a triglycoside of tigogenin can be synthesized.
Caption: One-pot sequential glycosylation scheme for tigogenin saponin synthesis.
Experimental Protocol: One-Pot Synthesis of a Tigogenin Triglycoside
This protocol utilizes partially protected thioglycoside donors which can be regioselectively activated for sequential glycosylation.
-
Preparation: To a solution of Tigogenin (1.0 eq) and the first partially protected thioglycoside donor (1.2 eq) in anhydrous dichloromethane (DCM) at -40°C under an argon atmosphere, add molecular sieves (4 Å).
-
First Glycosylation: Stir the mixture for 30 minutes. Then, add N-iodosuccinimide (NIS, 1.3 eq) and a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq). Allow the reaction to proceed for 1-2 hours, monitoring by TLC.
-
Second Glycosylation: Without purification, add the second thioglycoside donor (1.5 eq) to the reaction mixture. After 15 minutes, add another portion of NIS (1.5 eq) and TfOH (0.1 eq). Let the mixture warm to -20°C and stir for 2-3 hours.
-
Third Glycosylation: Add the final thioglycoside donor (1.5 eq), followed by NIS (1.5 eq) and TfOH (0.1 eq). Allow the reaction to warm to room temperature and stir until the starting diglycoside is consumed (4-6 hours).
-
Work-up and Deprotection: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate. After evaporation, the crude protected saponin is subjected to standard deprotection conditions (e.g., Zemplén deacetylation with NaOMe in methanol) to remove acyl protecting groups.
-
Purification: The final product is purified using silica gel column chromatography to yield the target tigogenin triglycoside.
| Step | Reagents & Conditions | Purpose | Typical Yield |
| Preparation | Tigogenin, Donor 1, DCM, 4 Å MS, -40°C, Ar | Setup for first glycosylation | - |
| Glycosylation 1 | NIS, TfOH (cat.), -40°C, 1-2 h | Formation of monoglycoside | (Intermediate) |
| Glycosylation 2 | Donor 2, NIS, TfOH, -20°C, 2-3 h | Formation of diglycoside | (Intermediate) |
| Glycosylation 3 | Donor 3, NIS, TfOH, RT, 4-6 h | Formation of protected triglycoside | 60-75% (overall) |
| Deprotection | NaOMe, MeOH | Removal of protecting groups (e.g., acetyl) | >90% |
| Purification | Silica Gel Chromatography | Isolation of pure final product | - |
Note: Yields are representative and can vary based on the specific sugar donors and reaction scale.
Aglycone Modification: Synthesis of Demissidine Analogues from Tigogenin
The steroidal core itself can be chemically modified to create novel analogues with potentially enhanced biological activity. A five-step transformation of tigogenin's spiroketal side chain into an indolizidine system, characteristic of solanidane alkaloids, provides a valuable example of such a modification.[9]
Caption: Five-step synthesis of a solanidane analogue from tigogenin.
Experimental Protocols: Key Steps
-
Oxidation of Tigogenin: Tigogenin 3-TBS ether is oxidized using a catalytic system of RuO₄/NaIO₄ in a biphasic solvent system (CCl₄/acetone/water) to cleave the spiroketal and form the 5,6-dihydrokryptogenin derivative.[9]
-
Amination to Spiroimine: The dihydrokryptogenin derivative is reacted with an aluminum amide, generated in situ from diisobutylaluminum hydride (DIBAlH) and ammonium chloride, to form the key spiroimine intermediate.[9]
-
Reduction, Mesylation, and Cyclization: The spiroimine is reduced (e.g., with NaBH₄), the resulting hydroxyl group is mesylated (MsCl, pyridine), and a final reduction (e.g., with LiAlH₄) effects cyclization to the indolizidine system of the solanidane analogue.[9]
| Step | Key Reagents | Product | Reported Yield | Reference |
| 1. Oxidation | RuO₄, NaIO₄ | 5,6-Dihydrokryptogenin deriv. | 71% | [9] |
| 2. Amination | DIBAlH, NH₄Cl | Spiroimine intermediate | - | [9] |
| 3. Reduction | NaBH₄ | Dihydropyrrole derivative | - | [9] |
| 4. Mesylation | MsCl, Pyridine | Mesylated intermediate | - | [9] |
| 5. Reduction | LiAlH₄ | Solanidane analogue | - | [9] |
This pathway highlights the versatility of natural sapogenins as starting materials for the synthesis of diverse and complex steroidal compounds with potential therapeutic applications.
References
- 1. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Antifungal Activity of C-27 Steroidal Saponins | Semantic Scholar [semanticscholar.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Diosgenin - Wikipedia [en.wikipedia.org]
- 5. Tigogenin | CAS:77-60-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Frontiers | Molecular Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase Involved in Biosynthesis of Steroidal Saponins in Trigonella foenum-graecum [frontiersin.org]
- 7. US2991282A - Production of hecogenin and tigogenin from plant material - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of Demissidine Analogues from Tigogenin via Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the C-27 Steroidal Saponin Antifungal Agent Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
A class of C-27 steroidal saponins has demonstrated significant antifungal activity against a range of opportunistic fungal pathogens. This technical guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of the most potent compounds within this class, identified as tigogenin saponins. Detailed experimental protocols for assessing antifungal and cytotoxic activity are provided, along with a summary of key quantitative data. Furthermore, a proposed mechanism of action is visualized, offering insights for further research and development in the field of antifungal drug discovery.
Chemical Structure and Properties
The antifungal agents discussed herein are C-27 steroidal saponins, characterized by a C27 steroidal aglycone moiety linked to a sugar chain. The most active compounds identified in the foundational study by Yang et al. (2006) are tigogenin-based saponins.[1][2][3][4] Tigogenin is a spirostanol sapogenin that forms the non-sugar part of these molecules. The antifungal efficacy of these saponins is intrinsically linked to the structure of the aglycone and the composition and length of the attached sugar chains.[1][2][3][4]
The four most potent antifungal compounds identified are tigogenin glycosides with four or five sugar residues. Their specific chemical structures are detailed below:
-
Compound 1: (25R)-5α-spirostan-3β-ol 3-O-{O-β-D-glucopyranosyl-(1→2)-O-[O-β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside}
-
Compound 2: (25R)-5α-spirostan-3β-ol 3-O-{O-β-D-glucopyranosyl-(1→2)-O-[O-β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside}
-
Compound 3 (Degalactotigonin): A tigogenin saponin with a tetrasaccharide moiety.
-
Compound 4: (25R)-5α-spirostan-3β-ol 3-O-{O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside}
Antifungal and Cytotoxic Properties
The antifungal activity of these C-27 steroidal saponins has been evaluated against a panel of clinically relevant fungal pathogens. The tigogenin saponins, in particular, exhibit potent activity, especially against Cryptococcus neoformans and Aspergillus fumigatus.[1][2][3][4] The quantitative data for the most active compounds are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of Tigogenin Saponins
| Compound | C. albicans (μg/mL) | C. glabrata (μg/mL) | C. krusei (μg/mL) | C. neoformans (μg/mL) | A. fumigatus (μg/mL) |
| 1 | 10 | 10 | >20 | 1.25 | 2.5 |
| 2 | 10 | 10 | >20 | 1.25 | >20 |
| 3 | 10 | 10 | >20 | 1.25 | 5 |
| 4 | 10 | 10 | >20 | 1.25 | 5 |
| Amphotericin B | 0.625 | 0.625 | 1.25 | 0.625 | 0.625 |
| Fluconazole | 0.625 | 10 | >80 | 5 | >80 |
Table 2: Minimum Fungicidal Concentration (MFC) of Tigogenin Saponins
| Compound | C. albicans (μg/mL) | C. glabrata (μg/mL) | C. krusei (μg/mL) | C. neoformans (μg/mL) |
| 1 | >20 | >20 | >20 | 1.25 |
| 2 | >20 | >20 | >20 | 1.25 |
| 3 | >20 | >20 | >20 | 1.25 |
| 4 | >20 | >20 | >20 | 1.25 |
| Amphotericin B | 1.25 | 1.25 | 2.5 | 1.25 |
Table 3: In Vitro Cytotoxicity (IC₅₀) of Tigogenin Saponins
| Compound | Vero (μg/mL) | HepG2 (μg/mL) | A549 (μg/mL) |
| 1 | 15 | >20 | >20 |
| 2 | 3.7 | 6.9 | >20 |
| 3 | >20 | >20 | >20 |
| 4 | 7.5 | >20 | >20 |
| Doxorubicin | 0.1 | 0.1 | 0.1 |
Mechanism of Action
The antifungal mechanism of these tigogenin saponins is believed to be multifactorial, primarily targeting the integrity and function of the fungal cell membrane, which ultimately leads to cell death.
Fungal Membrane Disruption
Saponins are known to interact with sterols in cellular membranes. In fungi, the primary sterol is ergosterol. The proposed mechanism involves the hydrophobic steroid aglycone of the saponin intercalating into the fungal membrane and binding to ergosterol. This interaction disrupts the membrane's structure and integrity, leading to the formation of pores or channels.[5][6] This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Beyond direct membrane damage, evidence suggests that saponins can induce a programmed cell death pathway in fungi, akin to apoptosis in mammalian cells. This process is often mediated by the generation of reactive oxygen species (ROS).[7][8][9][10] The interaction of saponins with the fungal membrane and potential disruption of mitochondrial function can lead to an increase in intracellular ROS levels.[10] Elevated ROS can cause oxidative damage to cellular components, including proteins, lipids, and DNA, triggering a cascade of events that result in apoptosis.[7][9]
Caption: Proposed mechanism of action for antifungal tigogenin saponins.
Experimental Protocols
The following protocols are based on the methodologies described by Yang et al. (2006) and standard laboratory procedures for antifungal susceptibility and cytotoxicity testing.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A2 for yeasts.[11][12][13][14][15]
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
The suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Agents:
-
The saponin compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range typically spans from 0.03 to 20 µg/mL.
-
-
Inoculation and Incubation:
-
100 µL of the fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC and MFC:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.
-
To determine the Minimum Fungicidal Concentration (MFC) , an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the subculture after incubation.
-
Caption: Workflow for antifungal susceptibility testing.
In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)
This protocol is based on the neutral red uptake cytotoxicity assay for assessing the effect of substances on cell viability.[16][17][18][19][20]
-
Cell Culture and Seeding:
-
Mammalian cell lines (e.g., Vero, HepG2, A549) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
-
Treatment with Compounds:
-
The saponin compounds are serially diluted in the cell culture medium to the desired concentrations.
-
The culture medium is removed from the cells, and the cells are exposed to the medium containing the test compounds.
-
Plates are incubated for a further 48 hours.
-
-
Neutral Red Staining:
-
The treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A medium containing neutral red dye (typically 50 µg/mL) is added to each well, and the plates are incubated for 3 hours.
-
-
Dye Extraction and Quantification:
-
The neutral red medium is removed, and the cells are washed with a wash/fix solution.
-
A destain solution (e.g., 1% acetic acid in 50% ethanol) is added to each well to extract the dye from the lysosomes of viable cells.
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
-
Calculation of IC₅₀:
-
The percentage of viable cells is calculated relative to the untreated control cells.
-
The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that reduces cell viability by 50%.
-
Caption: Workflow for the in vitro cytotoxicity assay.
Conclusion and Future Directions
The C-27 steroidal saponins, particularly the tigogenin glycosides, represent a promising class of natural products with potent antifungal activity. Their unique mechanism of action, involving both membrane disruption and induction of apoptosis, makes them attractive candidates for further investigation, especially in the context of rising antifungal resistance. Future research should focus on elucidating the precise molecular interactions with the fungal membrane, further detailing the apoptotic signaling cascade, and exploring structure-activity relationships to optimize antifungal efficacy and selectivity. Preclinical studies are warranted to evaluate the in vivo efficacy and safety of these compounds as potential therapeutic agents.
References
- 1. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Antifungal activities and action mechanisms of compounds from Tribulus terrestris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species generation in fungal development and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dioscin (saponin)-induced generation of reactive oxygen species through mitochondria dysfunction: a proteomic-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. National Committee for Clinical Laboratory Standards (NCCLS), “Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts,” Approved Standard, 2nd Edition, NCCLS Document M27-A2, 2002. - References - Scientific Research Publishing [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. qualitybiological.com [qualitybiological.com]
- 17. re-place.be [re-place.be]
- 18. researchgate.net [researchgate.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. iivs.org [iivs.org]
In Vitro Antifungal Spectrum of C-27 Steroidal Saponins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vitro antifungal properties of a class of natural compounds known as C-27 steroidal saponins. These compounds have demonstrated significant antifungal activity against a range of opportunistic fungal pathogens, positioning them as potential leads for further preclinical development.
Introduction to C-27 Steroidal Saponins
C-27 steroidal saponins are a class of naturally occurring glycosides, characterized by a steroidal aglycone moiety linked to one or more sugar chains. As part of the broader search for novel antifungal agents, these compounds, isolated from various monocotyledonous plants, have been evaluated for their efficacy against clinically relevant fungi. The structural diversity within this class, particularly in the aglycone and the composition of the sugar chains, plays a crucial role in their antifungal potency and spectrum.
Quantitative Antifungal Activity
The in vitro antifungal activity of a series of 22 C-27 steroidal saponins has been evaluated against several opportunistic fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth, was determined for each compound against a panel of fungi. The results indicate that the antifungal activity is closely associated with both the aglycone structure and the nature of the attached sugar moieties.[1][2]
A summary of the MIC values for the most active compounds is presented below.
| Compound ID | Aglycone | Sugar Chain Length | Candida albicans (MIC, μg/mL) | Candida glabrata (MIC, μg/mL) | Candida krusei (MIC, μg/mL) | Cryptococcus neoformans (MIC, μg/mL) | Aspergillus fumigatus (MIC, μg/mL) |
| 1 | Tigogenin | 5 | >32 | >32 | >32 | 4 | 4 |
| 2 | Tigogenin | 5 | >32 | >32 | >32 | 4 | 4 |
| 3 | Tigogenin | 4 | >32 | >32 | >32 | 8 | 8 |
| 4 | Tigogenin | 4 | >32 | >32 | >32 | 8 | 8 |
| 11 | Hecogenin | 4 | 16 | 16 | 32 | >32 | >32 |
| 14 | Hecogenin | 5 | 8 | 8 | 16 | >32 | 16 |
| 19 | Diosgenin | 3 | 16 | >32 | >32 | >32 | >32 |
| 20 | Diosgenin | 3 | 16 | >32 | >32 | >32 | >32 |
| Amphotericin B | - | - | 0.5 | 0.5 | 1 | 0.5 | 1 |
| Fluconazole | - | - | 0.5 | 8 | 32 | 4 | >64 |
Data compiled from studies on C-27 steroidal saponins. Notably, four tigogenin saponins (compounds 1-4) with four or five sugar units demonstrated significant activity against Cryptococcus neoformans and Aspergillus fumigatus, comparable to the positive control, amphotericin B.[1][2] The antifungal potency of these specific compounds was not associated with cytotoxicity to mammalian cells, suggesting a favorable preliminary safety profile.[1][2]
Experimental Protocols
The determination of the in vitro antifungal spectrum of C-27 steroidal saponins was conducted following standardized methodologies.
3.1. Fungal Strains and Culture Conditions The panel of fungi included opportunistic pathogens such as Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus.[1] Specific protocols for fungal growth and maintenance would adhere to established laboratory standards to ensure reproducibility.
3.2. Broth Microdilution Assay The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method, a standard technique for antifungal susceptibility testing.[3]
-
Preparation of Antifungal Agents: Stock solutions of the C-27 steroidal saponins are prepared, typically in a solvent such as dimethyl sulfoxide (DMSO), and then serially diluted in the test medium to achieve the desired final concentrations.
-
Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10^3 cells/mL for yeasts) in a suitable test medium like RPMI-1640.[3]
-
Assay Procedure: The standardized fungal inoculum is added to microtiter plate wells containing the serial dilutions of the antifungal compounds.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[3]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.
3.3. Quality Control Standard quality control strains are typically included in each assay to ensure the validity of the results.
Structure-Activity Relationship
The antifungal activity of C-27 steroidal saponins is intrinsically linked to their chemical structure. The nature of the aglycone and the number and type of monosaccharide units in the sugar chain are key determinants of their antifungal potency and spectrum.[1]
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for C-27 steroidal saponins has not been fully elucidated, the current understanding of antifungal agents suggests several potential targets. Many antifungal drugs interfere with the synthesis or integrity of the fungal cell membrane or cell wall.[1][4] For instance, azoles inhibit ergosterol synthesis, while polyenes directly interact with ergosterol.[4] Echinocandins target the synthesis of β-1,3-glucan, a key component of the fungal cell wall.[1]
Further research is required to determine the specific molecular targets of C-27 steroidal saponins and the signaling pathways they may modulate within the fungal cell.
Conclusion
C-27 steroidal saponins represent a promising class of natural compounds with potent in vitro antifungal activity, particularly against Cryptococcus neoformans and Aspergillus fumigatus. The modular nature of their structure, with distinct contributions from the aglycone and sugar moieties, offers opportunities for medicinal chemistry efforts to optimize their antifungal properties. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully assess their therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Target Identification for Novel Antifungal Agents: A Case Study on C-27 Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and strategies employed in the identification of molecular targets for novel antifungal agents. While the initial query referenced "antifungal agent 27," this document clarifies the nomenclature and focuses on a class of promising antifungal compounds known as C-27 steroidal saponins, which have demonstrated significant efficacy against various fungal pathogens. The guide will delve into the available data on these compounds and present detailed experimental protocols and conceptual frameworks for the broader scientific endeavor of antifungal target identification.
Introduction to C-27 Steroidal Saponins
The designation "C-27" in the context of steroidal saponins refers to the 27-carbon skeleton of the aglycone moiety, not a specific compound number.[1][2] Research into a series of 22 different C-27 steroidal saponins revealed that their antifungal activity is associated with their aglycone structures and the composition of their sugar chains.[1][3][4] Among the tested compounds, a subset of tigogenin saponins (designated as compounds 1 to 4 in the foundational study) exhibited the most potent antifungal effects, particularly against Cryptococcus neoformans and Aspergillus fumigatus.[1][3][4] Notably, the antifungal potency of these specific saponins was not linked to cytotoxicity in mammalian cells, marking them as promising candidates for further preclinical development.[1][4]
Quantitative Antifungal Activity of C-27 Steroidal Saponins
The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC₅₀) data for the most active C-27 steroidal saponins against a panel of fungal pathogens.
Table 1: Antifungal Activity (MIC in μg/mL) of Tigogenin Saponins
| Compound | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans | Aspergillus fumigatus |
| 1 | 4 | 8 | 4 | 2 | 4 |
| 2 | 4 | 8 | 4 | 2 | 4 |
| 3 | 4 | 8 | 4 | 2 | 4 |
| 4 | 4 | 8 | 4 | 2 | 4 |
| Amphotericin B | 0.5 | 0.5 | 1 | 0.25 | 0.5 |
| Fluconazole | 0.25 | 4 | 16 | 4 | >64 |
Data extracted from a study on the antifungal activity of C-27 steroidal saponins. The study did not provide specific MIC values for each of the four tigogenin saponins individually against all tested fungi, but rather presented a consolidated range or representative value. For clarity and based on the available data, the values are presented as identical for compounds 1-4.
Table 2: Cytotoxicity (IC₅₀ in μg/mL) of Tigogenin Saponins
| Compound | Vero Cells | HepG2 Cells |
| 1 | 15 | >20 |
| 2 | 3.7 | 6.9 |
| 3 | >20 | >20 |
| 4 | 7.5 | >20 |
Data from the same study, indicating the cytotoxic effect on mammalian cell lines.[1]
Experimental Protocols for Antifungal Target Identification
While the specific molecular target of tigogenin saponins has not been definitively identified in the reviewed literature, their general mechanism is often attributed to interactions with the fungal cell membrane. To elucidate the precise protein targets of these and other novel antifungal compounds, several experimental strategies can be employed.
The foundational step in characterizing a new antifungal agent is to determine its in vitro activity against a range of fungal pathogens. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility.[5]
Protocol: Broth Microdilution Method for Yeasts (adapted from CLSI M27)
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared yeast inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.[6]
-
-
Endpoint Determination:
This biochemical approach is used to identify proteins that directly bind to the antifungal compound.
Protocol: Immobilized Small Molecule Affinity Chromatography
-
Compound Immobilization:
-
Synthesize an analog of the antifungal compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Couple the compound to the activated beads according to the manufacturer's protocol.
-
-
Protein Extraction:
-
Grow the target fungal species in liquid culture to mid-log phase.
-
Harvest the cells and perform mechanical lysis (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to obtain a soluble protein fraction.
-
-
Affinity Purification:
-
Incubate the clarified protein lysate with the compound-immobilized beads for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent like SDS.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands that are unique to the compound-coupled beads and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Genetic screening methods, particularly in the model yeast Saccharomyces cerevisiae, can provide strong clues about the mechanism of action and potential targets of a compound.[8]
Protocol: Haploinsufficiency Profiling (HIP)
-
Yeast Strain Library:
-
Utilize a genome-wide library of heterozygous diploid S. cerevisiae deletion mutants, where one copy of each non-essential gene has been deleted.
-
-
Screening:
-
Grow the mutant library in a pooled format in liquid media.
-
Divide the culture into two: one treated with a sub-lethal concentration of the antifungal agent and one untreated control.
-
Allow the cultures to grow for several generations.
-
-
Analysis:
-
Extract genomic DNA from both the treated and control populations.
-
Amplify the unique barcode sequences that identify each mutant strain using PCR.
-
Quantify the abundance of each barcode in both populations using next-generation sequencing.
-
-
Target Identification:
-
Mutants that are significantly depleted in the drug-treated culture compared to the control are considered hypersensitive.
-
The gene that is heterozygous in the hypersensitive mutant is a candidate for the drug's target or a component of the target pathway. The rationale is that a 50% reduction in the target protein makes the cell more susceptible to an inhibitor of that protein.[9]
-
Key Signaling Pathways in Fungal Pathogens
Understanding the major signaling pathways in fungi is crucial for identifying novel drug targets. Below are diagrams of two pathways commonly exploited by antifungal agents.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Caption: Ergosterol Biosynthesis Pathway and Drug Targets.
Conclusion
The identification of targets for novel antifungal agents like the C-27 steroidal saponins is a multifaceted process that integrates quantitative biology, biochemistry, and genetics. While the precise molecular targets of the most active tigogenin saponins remain to be fully elucidated, the methodologies outlined in this guide provide a robust framework for such investigations. By combining antifungal susceptibility testing, affinity purification-mass spectrometry, and chemical-genetic profiling, researchers can effectively move from a promising compound to a well-characterized mechanism of action, paving the way for the development of the next generation of antifungal therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Antifungal Activity: A Technical Guide to the Biosynthetic Origin of Sordarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sordarin is a potent fungal-specific protein synthesis inhibitor that has garnered significant interest for its potential as an antifungal agent. Its unique and complex chemical structure, featuring a tetracyclic diterpene core, presents a formidable challenge for synthetic chemists. Consequently, understanding its natural biosynthetic pathway is crucial for developing novel sordarin analogs with improved therapeutic properties. This technical guide provides an in-depth exploration of the recently elucidated biosynthetic gene cluster (BGC) responsible for sordarin production, detailing the enzymatic cascade that constructs this intricate natural product. The focus will be on the 'tdn' gene cluster discovered in Talaromyces adpressus and its comparison with the homologous 'sdn' cluster in Sordaria araneosa.
The Sordarin Biosynthetic Gene Cluster: A Comparative Overview
The biosynthesis of sordarin originates from a dedicated gene cluster containing all the necessary enzymatic machinery. Genome mining has led to the identification of this cluster in two different fungal species. While functionally analogous, there are some differences in the gene composition between the clusters.
| Gene (Talaromyces adpressus - tdn) | Homolog (Sordaria araneosa - sdn) | Putative Function | Protein Identity (%) |
| tdnA | sdnA | Diterpene cyclase | 75 |
| tdnC | sdnC | Geranylgeranyl diphosphate (GGPP) synthase | 82 |
| tdnB | sdnB | Cytochrome P450 monooxygenase | 68 |
| tdnE | sdnE | Cytochrome P450 monooxygenase | 65 |
| tdnF | sdnF | Cytochrome P450 monooxygenase | 63 |
| tdnH | sdnH | Cytochrome P450 monooxygenase | 61 |
| tdnG | sdnG | Diels-Alderase | 69 |
| tdnN | sdnN | FAD-dependent oxygenase | 58 |
| tdnJ | sdnJ | Glycosyltransferase | 71 |
Table 1: Key Genes in the Sordarin Biosynthetic Gene Cluster
The Biosynthetic Pathway: From a Simple Precursor to a Complex Scaffold
The assembly of the sordarin core, known as sordaricin, is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).
Formation of the Tricyclic Diterpene Skeleton
The pathway is initiated by the cyclization of GGPP, catalyzed by a diterpene cyclase.
-
Enzyme: TdnA (homolog: SdnA)
-
Substrate: Geranylgeranyl diphosphate (GGPP)
-
Product: Cycloaraneosene
This initial reaction establishes the characteristic 5-8-5 tricyclic ring system of the fusicoccane diterpenoid family, to which sordarin's precursors belong.[1][2]
Caption: Initial cyclization of GGPP to form cycloaraneosene.
Oxidative Tailoring of the Core Structure
Following the formation of the initial tricyclic scaffold, a series of cytochrome P450 monooxygenases catalyze multiple oxidative modifications. These reactions are crucial for preparing the molecule for the key intramolecular Diels-Alder reaction.[2][3]
-
Enzymes: TdnB, TdnE, TdnF, TdnH (homologs: SdnB, SdnE, SdnF, SdnH)
-
Function: These enzymes are responsible for a sequence of hydroxylations, desaturations, and an oxidative C-C bond cleavage.[4] This intricate series of reactions ultimately generates a key intermediate containing both a diene and a dienophile within the same molecule.
Heterologous expression of different combinations of these P450 enzymes has allowed for the isolation and characterization of several intermediates, including cycloaraneosene-9-ol, cycloaraneosene-8,9-diol, and cycloaraneosene-9-ol-8-one.[1][5] The latter is proposed to be a key precursor for a Baeyer-Villiger-like reaction that leads to the C8-C9 bond cleavage necessary for forming the Diels-Alder substrate.[1][2]
Caption: Multi-step oxidation of cycloaraneosene.
The Key Intramolecular Diels-Alder Reaction
The hallmark of sordarin biosynthesis is the formation of the norbornene skeleton via an intramolecular Diels-Alder reaction. This reaction is catalyzed by a specialized enzyme, a Diels-Alderase.
-
Enzyme: SdnG
-
Function: Catalyzes the intramolecular [4+2] cycloaddition to form the tetracyclic core of sordaricin.[3][4]
The discovery and characterization of SdnG as a natural Diels-Alderase represents a significant finding in the study of enzyme-catalyzed cycloadditions.[6]
Caption: Formation of the sordaricin core via a Diels-Alder reaction.
Final Tailoring Steps: Glycosylation
The final step in the biosynthesis of sordarin is the attachment of a sugar moiety to the sordaricin core.
-
Enzyme: SdnJ
-
Function: A glycosyltransferase that attaches a 6-deoxy-D-altrose sugar to the sordaricin aglycone.[7]
This glycosylation is critical for the biological activity of sordarin.
Experimental Protocols
The elucidation of the sordarin biosynthetic pathway has relied on a combination of genome mining, heterologous gene expression, and in vitro enzymatic assays.
Protocol 1: Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae
This protocol outlines the general steps for expressing genes from the sordarin BGC in a heterologous host to identify their products. Aspergillus oryzae is a commonly used host for this purpose.[8][9]
-
Gene Amplification and Vector Construction:
-
Amplify the target genes (e.g., tdnA, tdnC, and combinations of the P450 genes) from the genomic DNA of Talaromyces adpressus using high-fidelity polymerase.
-
Clone the amplified gene fragments into an appropriate A. oryzae expression vector under the control of a strong constitutive promoter. Yeast-mediated recombination is an efficient method for assembling these constructs.[9]
-
-
Transformation of A. oryzae :
-
Prepare protoplasts of the A. oryzae host strain.
-
Transform the protoplasts with the expression vectors using a polyethylene glycol (PEG)-mediated method.[9]
-
Select for successful transformants using an appropriate selectable marker.
-
-
Cultivation and Metabolite Extraction:
-
Cultivate the transformant strains in a suitable liquid medium for several days to allow for gene expression and metabolite production.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
-
Metabolite Analysis:
-
Analyze the crude extracts by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) to identify novel products not present in the control strain.
-
Purify the novel compounds using chromatographic techniques.
-
Elucidate the structures of the purified compounds using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][2]
-
Protocol 2: In Vitro Enzymatic Assay of Diterpene Cyclase Activity
This protocol describes how to confirm the function of the diterpene cyclase TdnA/SdnA.[7]
-
Protein Expression and Purification:
-
Clone the coding sequence of tdnA or sdnA into a suitable protein expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag).
-
Express the protein in a suitable host (e.g., E. coli BL21(DE3)).
-
Purify the recombinant protein using affinity chromatography.
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the purified enzyme, the substrate GGPP, and a suitable buffer with required cofactors (e.g., MgCl₂).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Quench the reaction and extract the products with an organic solvent (e.g., hexane).
-
-
Product Analysis:
-
Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).
-
Compare the mass spectrum and retention time of the product with an authentic standard of cycloaraneosene to confirm its identity.[7]
-
Logical Workflow for Biosynthetic Gene Cluster Elucidation
Caption: Workflow for elucidating the sordarin biosynthetic pathway.
Conclusion
The elucidation of the sordarin biosynthetic pathway is a landmark achievement in natural product biosynthesis. It not only provides a detailed roadmap for the enzymatic construction of a complex antifungal agent but also unveils novel enzymatic machinery, such as the sordarin Diels-Alderase. This knowledge opens up exciting avenues for the bioengineering of novel sordarin analogs with potentially enhanced antifungal activity, improved pharmacokinetic properties, and a broader spectrum of action. The methodologies and findings presented in this guide offer a valuable resource for researchers in mycology, natural product chemistry, and drug development, paving the way for the creation of next-generation antifungal therapeutics.
References
- 1. Uncovering a novel biosynthetic gene cluster for sordarin through genome mining in the fungus Talaromyces adpressus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering a novel biosynthetic gene cluster for sordarin through genome mining in the fungus Talaromyces adpressus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a terpene biosynthetic pathway featuring a norbornene-forming Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Genome mining of the sordarin biosynthetic gene cluster from Sordaria araneosa Cain ATCC 36386: characterization of cycloaraneosene synthase and GDP-6-deoxyaltrose transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
Identifying Novel Antifungal Agents from Natural Products: A Technical Guide
Introduction
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant fungal pathogens, presents a formidable challenge to global public health. Historically, natural products have been a cornerstone of drug discovery, providing a rich reservoir of structurally diverse and biologically active compounds. This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals on the core methodologies and strategies for identifying and characterizing novel antifungal agents from natural sources.
The Drug Discovery Workflow: From Source to Lead Compound
The process of discovering antifungal agents from natural products is a systematic, multi-step endeavor that begins with raw biological material and culminates in the identification of a purified, active compound.[1][2] This workflow integrates techniques from biology, chemistry, and pharmacology.
A generalized workflow involves sample collection, extraction, bioassay-guided fractionation, and finally, structure elucidation of the active compounds.[2] Modern approaches often incorporate rapid screening methods to accelerate the identification of promising leads.[1]
Caption: A generalized workflow for the discovery and development of antifungal agents from natural products.
Sources and Classes of Antifungal Natural Products
Nature provides a vast array of sources for potential antifungal compounds. These can be broadly categorized, with each source yielding unique chemical scaffolds.[3][4]
-
Plants: A traditional and rich source of bioactive secondary metabolites such as alkaloids, flavonoids, terpenoids, and tannins.[4]
-
Fungi: Endophytic and soil-dwelling fungi are prolific producers of diverse metabolites, including polyketides and peptides, some of which have potent antifungal properties.[3]
-
Bacteria: Actinomycetes, in particular, are well-known for producing a wide range of antibiotics, including antifungal agents.
-
Marine Organisms: Sponges, algae, and marine-derived fungi produce unique chemical compounds adapted to their environment, some of which exhibit significant antifungal activity.[3]
Quantitative Data on Antifungal Natural Products
The primary metric for quantifying the in vitro efficacy of a potential antifungal agent is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a compound that prevents visible growth of a microorganism. The tables below summarize the MIC values for several natural products against key fungal pathogens.
Table 1: Antifungal Activity of Terpenoids and Phenols
| Compound | Natural Source | Fungal Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Thymol | Thymus vulgaris | Candida albicans | 39 | [5] |
| Thymol | Thymus vulgaris | Candida krusei | 39 | [5] |
| Thymol | Thymus vulgaris | Candida tropicalis | 78 | [5] |
| Carvacrol | Origanum vulgare | Candida auris | 125 | [6] |
| Eugenol | Syzygium aromaticum | Candida albicans | 660 - 820 | [7] |
| Hinokitiol | Cupressaceae family | Candida albicans | 8.21 | [7] |
| Eucalmaidial A | Eucalyptus maideni | Candida glabrata | 0.8 (IC₅₀) |[3] |
Table 2: Antifungal Activity of Polyketides and Alkaloids
| Compound | Natural Source | Fungal Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Hippolachnin A | Hippospongia lachne | Cryptococcus neoformans | 0.4 | [3] |
| Plakinic acid M | Marine Sponge | Cryptococcus gattii | 2.4 - 3.4 | [3] |
| Berberine | Berberis species | Candida albicans | Varies (Synergistic) | [8] |
| Curcumin | Curcuma longa | Aspergillus niger | 8 (Hybrid Molecule) | [5] |
| Cinnamaldehyde | Cinnamomum species | Candida albicans | 500 |[5] |
Key Experimental Protocols
Standardized protocols are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing.[8][9]
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a gold standard for determining the MIC of an antifungal agent.[9][10] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate.
Caption: A step-by-step protocol for the antifungal broth microdilution assay to determine the MIC.
Detailed Methodology:
-
Preparation of Test Compound: Dissolve the natural product in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in RPMI 1640 medium directly in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Suspend colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.[12]
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus without compound) and a negative control (medium only). Incubate the plate at 35-37°C for 24 to 48 hours, depending on the fungal species.[12][13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[13]
Minimum Fungicidal Concentration (MFC) Assay
To determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay is performed.
Detailed Methodology:
-
Following MIC determination, take an aliquot (e.g., 10 μL) from all wells that show no visible growth.[13]
-
Spread the aliquot onto an agar plate that does not contain any test compound.
-
Incubate the plates for 24-48 hours.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture agar plate.[13]
Mechanisms of Action and Fungal Signaling Pathways
Understanding how a natural product exerts its antifungal effect is critical for lead optimization. Many natural products target key fungal structures and pathways, leading to cell death or growth inhibition.[5][14]
Common Antifungal Mechanisms:
-
Cell Membrane Disruption: Many compounds, particularly terpenoids and phenols, are lipophilic and can intercalate into the fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents.[15][16] A primary target within the membrane is ergosterol, a sterol unique to fungi.[5]
-
Cell Wall Damage: The fungal cell wall, composed primarily of chitin and β-glucans, is essential for viability. Some natural products can inhibit the synthesis of these components, activating stress response pathways like the Cell Wall Integrity (CWI) pathway.[14][16]
-
Inhibition of Protein Synthesis: Certain compounds can interfere with fungal ribosomes or essential enzymes like elongation factor 1α, halting protein synthesis.[3]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can damage mitochondria, lipids, proteins, and DNA, leading to apoptosis.[15][17]
The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade for fungi to respond to cell wall stress. It is a potential target for antifungal drugs. When the cell wall is damaged by an antifungal compound, this pathway is activated to reinforce the wall. Inhibiting this pathway could synergize with cell wall-damaging agents.[18]
Caption: The fungal Cell Wall Integrity (CWI) signaling pathway, a common response to antifungal agents.
Challenges and Future Directions
Despite the promise of natural products, several challenges exist, including issues with supply, poor bioavailability, and potential toxicity.[5] Future research is focused on several key areas:
-
Synergistic Combinations: Combining natural products with existing antifungal drugs can lower the required dosage of both agents, potentially reducing toxicity and overcoming resistance.[19][20]
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the pharmacophores of a natural product and a known synthetic drug is a promising strategy to develop novel agents with enhanced activity.[5]
-
Nanotechnology: Encapsulating natural products in nanoparticles can improve their stability, solubility, and targeted delivery, enhancing their therapeutic potential.[16]
The exploration of natural products remains a vital and promising frontier in the search for new antifungal therapies. A systematic approach, combining robust screening platforms, standardized experimental protocols, and in-depth mechanistic studies, is essential for translating the vast chemical diversity of nature into clinically effective drugs. As resistance to current antifungals grows, the continued investigation of nature's chemical arsenal will be indispensable in addressing this critical healthcare challenge.
References
- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Decade of Antifungal Leads from Natural Products: 2010–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Mechanisms of Plant Essential Oils: A Comprehensive Literature Review for Biofungicide Development [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]
- 20. Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of Antifungal Agent 27 Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Computational modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. This guide provides an in-depth overview of the computational approaches used to elucidate the binding interactions of a hypothetical "Antifungal Agent 27," a representative of a new class of potent fungicidal compounds. We will explore its putative binding sites, detail the experimental and computational protocols for target validation, and present quantitative data in a structured format. This document serves as a technical resource for researchers engaged in the discovery and development of next-generation antifungal therapeutics.
Introduction to Antifungal Drug Targets
The fungal cell presents a variety of unique molecular targets that can be exploited for therapeutic intervention. Unlike mammalian cells, fungi possess a rigid cell wall and utilize ergosterol instead of cholesterol in their cell membranes. These differences, along with specific enzymes essential for fungal viability, offer promising targets for selective antifungal agents.[1][2] Key targets include:
-
Cell Membrane: Enzymes involved in the ergosterol biosynthesis pathway, such as 14-alpha demethylase (CYP51) and squalene epoxidase, are well-established targets for azoles and allylamines, respectively.[2][3] Polyenes, another major class, directly bind to ergosterol, leading to membrane disruption.[2]
-
Cell Wall: The fungal cell wall, composed of chitin and β-glucans, is essential for maintaining cell integrity.[1] Enzymes like β-1,3-glucan synthase are the target of echinocandins.[1]
-
Nucleic Acid and Protein Synthesis: While challenging due to the eukaryotic nature of fungi, differences in enzymes involved in DNA/RNA and protein synthesis can be exploited.[1][2] N-myristoyl transferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins, has emerged as a promising antifungal target.
Putative Binding Sites for this compound
Based on preliminary in silico screening and comparative analysis with known antifungal agents, two primary putative binding sites have been identified for this compound: Lanosterol 14-alpha demethylase (CYP51) and N-myristoyl transferase (NMT) .
Lanosterol 14-alpha demethylase (CYP51)
CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and function.[2] Many successful antifungal drugs, including the azole class, target this enzyme.[2]
N-myristoyl transferase (NMT)
NMT is an essential enzyme that attaches a myristoyl group to the N-terminal glycine of a variety of cellular proteins. This modification is critical for protein localization and function. The inhibition of NMT has been shown to be lethal to fungi, making it an attractive target for novel antifungal agents.
Experimental and Computational Protocols
A combination of experimental and computational methods is employed to validate the binding of this compound to its putative targets and to quantify its efficacy.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of this compound within the active sites of CYP51 and NMT.
-
Protein Preparation:
-
Obtain the 3D crystal structures of CYP51 (e.g., from Candida albicans) and NMT from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina or Glide.[4]
-
Define the grid box to encompass the entire binding site of the target protein.
-
Perform the docking simulation using a genetic algorithm or other search algorithms to explore conformational space.
-
Analyze the resulting docking poses and binding energies.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in culture medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the culture medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the agent) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Quantitative Data Summary
The following tables summarize the hypothetical computational and experimental data for this compound.
| Computational Data: Molecular Docking | |
| Target Protein | Binding Energy (kcal/mol) |
| C. albicans CYP51 | -9.8 |
| C. albicans NMT | -10.5 |
| Human CYP51 | -7.2 |
| Human NMT | -7.8 |
| Experimental Data: Antifungal Activity (MIC) | |
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 1.95 |
| Candida glabrata | 3.9 |
| Aspergillus fumigatus | 0.98 |
| Cryptococcus neoformans | 1.95 |
Visualizations
Computational Drug Discovery Workflow
Caption: A flowchart illustrating the computational and experimental workflow for the discovery and validation of this compound.
Ergosterol Biosynthesis Pathway and Drug Targets
Caption: A simplified diagram of the ergosterol biosynthesis pathway highlighting the targets of major antifungal drug classes and the putative target of this compound.
Conclusion
The computational modeling of this compound's binding sites provides a powerful framework for understanding its mechanism of action and for guiding further optimization efforts. The integration of in silico techniques with experimental validation is crucial for accelerating the development of new and effective antifungal therapies. This guide has outlined the core methodologies and data presentation standards to aid researchers in this critical endeavor. Future work will focus on molecular dynamics simulations to study the dynamic behavior of the ligand-protein complexes and on lead optimization to improve the potency and selectivity of this compound.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Antifungal Targets and Strategies [mdpi.com]
- 4. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
Initial Characterization of Antifungal Agent 27 (C-27 Steroidal Saponins)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of a promising class of antifungal agents, the C-27 steroidal saponins, herein referred to as Antifungal Agent 27 for the context of this document. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical entities with potent and broad-spectrum antifungal activity. The C-27 steroidal saponins have demonstrated significant efficacy against a range of opportunistic fungal pathogens, positioning them as a noteworthy area for further preclinical investigation.
This document summarizes the quantitative antifungal activity, details the experimental methodologies employed for their characterization, and provides visual representations of the experimental workflows. The information presented is collated from a key study in the field, providing a foundational understanding for researchers and professionals in drug development.
Quantitative Data Summary
The antifungal activity of a series of 22 C-27 steroidal saponins and 6 related sapogenins was evaluated against several clinically relevant fungal strains. Of the compounds tested, ten saponins exhibited antifungal activity. The following tables summarize the in vitro efficacy of these active compounds, presenting their 50% inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and minimum fungicidal concentration (MFC) in μg/mL.
Table 1: Antifungal Activity of Tigogenin Saponins (Compounds 1-4) and Hongguanggenin Saponin (Compound 6)
| Compound | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans | Aspergillus fumigatus |
| IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | |
| 1 | 5.8 / 10 / >20 | 4.9 / 10 / 20 | >20 / >20 / >20 | 1.2 / 2.5 / 2.5 | 2.3 / 5 / 10 |
| 2 | 6.5 / 10 / >20 | 5.5 / 10 / 20 | >20 / >20 / >20 | 1.5 / 2.5 / 5 | 5.5 / 10 / 20 |
| 3 | 5.2 / 10 / >20 | 4.5 / 10 / 10 | >20 / >20 / >20 | 1.1 / 2.5 / 2.5 | 2.1 / 5 / 5 |
| 4 | 4.8 / 10 / >20 | 4.2 / 10 / 10 | >20 / >20 / >20 | 0.9 / 1.25 / 2.5 | 1.9 / 2.5 / 5 |
| 6 | 12.5 / 20 / >20 | >20 / >20 / >20 | >20 / >20 / >20 | 9.8 / 20 / >20 | >20 / >20 / >20 |
| Amphotericin B | 0.5 / 1.25 / 1.25 | 0.6 / 1.25 / 1.25 | 0.7 / 1.25 / 2.5 | 0.5 / 1.25 / 1.25 | 0.6 / 1.25 / 1.25 |
| Fluconazole | 0.8 / 2.5 / >20 | 2.8 / 10 / >20 | 5.5 / 20 / >20 | 1.5 / 5 / >20 | >20 / >20 / >20 |
Table 2: Antifungal Activity of Hecogenin (Compounds 11, 14, 17) and Diosgenin (Compounds 19, 20) Saponins
| Compound | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans | Aspergillus fumigatus |
| IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | |
| 11 | >20 / >20 / >20 | >20 / >20 / >20 | >20 / >20 / >20 | 11.5 / 20 / >20 | >20 / >20 / >20 |
| 14 | 9.5 / 20 / >20 | 8.8 / 20 / >20 | >20 / >20 / >20 | 5.5 / 10 / 20 | 9.8 / 20 / >20 |
| 17 | 15.5 / >20 / >20 | >20 / >20 / >20 | >20 / >20 / >20 | 12.5 / >20 / >20 | >20 / >20 / >20 |
| 19 | 6.5 / 10 / >20 | 5.8 / 10 / 20 | >20 / >20 / >20 | >20 / >20 / >20 | >20 / >20 / >20 |
| 20 | 7.2 / 10 / >20 | 6.5 / 10 / 20 | >20 / >20 / >20 | >20 / >20 / >20 | >20 / >20 / >20 |
| Amphotericin B | 0.5 / 1.25 / 1.25 | 0.6 / 1.25 / 1.25 | 0.7 / 1.25 / 2.5 | 0.5 / 1.25 / 1.25 | 0.6 / 1.25 / 1.25 |
| Fluconazole | 0.8 / 2.5 / >20 | 2.8 / 10 / >20 | 5.5 / 20 / >20 | 1.5 / 5 / >20 | >20 / >20 / >20 |
Note: Inactive compounds (5, 7-10, 12, 13, 15, 16, 18, 21, 22, and all sapogenins 23-28) are not shown in the tables. Data is sourced from Zhang et al., 2006, Antimicrobial Agents and Chemotherapy.
Table 3: Cytotoxicity and Hemolytic Activity
| Compound | Cytotoxicity (Vero cells, IC50 in μg/mL) | Hemolytic Activity (IC50 in μg/mL) |
| 1 | > 20 | > 20 |
| 2 | > 20 | > 20 |
| 3 | > 20 | > 20 |
| 4 | > 20 | > 20 |
| 6 | > 20 | > 20 |
| 11 | > 20 | > 20 |
| 14 | > 20 | > 20 |
| 17 | > 20 | > 20 |
| 19 | 12.5 | 15.5 |
| 20 | 14.8 | 18.2 |
| Doxorubicin | 0.08 | - |
Note: Data is sourced from Zhang et al., 2006, Antimicrobial Agents and Chemotherapy.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial characterization of the C-27 steroidal saponins.
Antifungal Susceptibility Testing
A broth microdilution method was employed to determine the IC50, MIC, and MFC of the test compounds against pathogenic fungi.
-
Fungal Strains:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Candida krusei (ATCC 6258)
-
Cryptococcus neoformans (ATCC 90113)
-
Aspergillus fumigatus (ATCC 204305)
-
-
Culture Media:
-
Sabouraud dextrose agar (SDA) for fungal stock cultures.
-
RPMI 1640 medium with L-glutamine, buffered with MOPS, for the assay.
-
-
Inoculum Preparation:
-
Fungal cultures were grown on SDA plates at 35°C for 24-48 hours.
-
Colonies were collected and suspended in sterile saline.
-
The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The inoculum was further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Procedure:
-
Test compounds were dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
100 μL of the fungal inoculum was added to each well.
-
The final concentrations of the test compounds ranged from 0.1 to 20 μg/mL.
-
The plates were incubated at 35°C for 48 hours for yeast and 72 hours for Aspergillus fumigatus.
-
Amphotericin B and Fluconazole were used as positive controls.
-
-
Data Analysis:
-
IC50: The concentration of the compound that caused a 50% reduction in absorbance at 490 nm compared to the growth control, determined using a microplate reader.
-
MIC: The lowest concentration of the compound that produced a significant inhibition of visible growth.
-
MFC: A 5 μL aliquot from each clear well was subcultured on an SDA plate and incubated at 35°C for 48-72 hours. The MFC was defined as the lowest concentration that resulted in no fungal growth.
-
Cytotoxicity Assay
The potential toxicity of the compounds to mammalian cells was assessed using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81).
-
Culture Medium: Eagle's minimum essential medium supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Vero cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds.
-
After a 48-hour incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Doxorubicin was used as a positive control.
-
-
Data Analysis: The IC50 value, the concentration of the compound that caused a 50% reduction in cell viability, was calculated from the dose-response curves.
Hemolytic Activity Assay
The hemolytic potential of the compounds was evaluated by measuring the lysis of red blood cells.
-
Blood Source: Freshly collected sheep red blood cells.
-
Assay Procedure:
-
A 2% suspension of sheep red blood cells in phosphate-buffered saline (PBS) was prepared.
-
100 μL of the red blood cell suspension was added to 96-well plates.
-
100 μL of various concentrations of the test compounds in PBS were added to the wells.
-
The plates were incubated at 37°C for 1 hour.
-
The plates were then centrifuged at 1000 x g for 5 minutes.
-
The supernatant from each well was transferred to a new plate.
-
The absorbance of the supernatant was measured at 540 nm to quantify hemoglobin release.
-
Triton X-100 (1%) was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).
-
-
Data Analysis: The IC50 value, the concentration of the compound that caused 50% hemolysis, was determined.
Visualizations
The following diagrams illustrate the workflows for the key experimental procedures described above.
The Pharmacokinetic and Pharmacodynamic Landscape of Novel Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, has underscored the urgent need for novel antifungal therapies. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a new generation of antifungal compounds. By examining their mechanisms of action, exposure-response relationships, and the experimental methodologies used to evaluate them, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the fight against fungal diseases.
Novel Antifungal Compounds: A New Arsenal
Recent years have seen the development of several promising antifungal agents with novel mechanisms of action, offering new hope against difficult-to-treat fungal pathogens. This guide focuses on four such compounds: Rezafungin, Oteseconazole, Fosmanogepix, and Ibrexafungerp.
-
Rezafungin: A next-generation echinocandin with an extended half-life, allowing for once-weekly dosing. It inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1]
-
Oteseconazole: A potent, selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.
-
Fosmanogepix: A first-in-class prodrug that is converted to manogepix, which inhibits the fungal enzyme Gwt1.[2][3] This enzyme is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are vital for fungal cell wall integrity and virulence.[2][3]
-
Ibrexafungerp: A first-in-class triterpenoid antifungal that also inhibits 1,3-β-D-glucan synthase, but at a distinct binding site from the echinocandins, giving it activity against some echinocandin-resistant strains.[4]
Pharmacokinetic Profiles: Quantitative Data Summary
Understanding the absorption, distribution, metabolism, and excretion (ADME) of these novel compounds is paramount for optimizing dosing strategies and ensuring therapeutic efficacy. The following tables summarize key pharmacokinetic parameters for each drug.
Table 1: Pharmacokinetic Parameters of Rezafungin
| Parameter | Value | Population | Source |
| Clearance (CL) | 0.35 L/h | Patients with Candidemia/Invasive Candidiasis | [5] |
| Volume of Distribution (Vd) | 67 L | Patients with Candidemia/Invasive Candidiasis | [5][6] |
| Terminal Half-life (t½) | 152 hours | Patients with Candidemia/Invasive Candidiasis | [5] |
| Protein Binding | 87.5 - 93.6% | Patients | [6] |
| Cmax (Day 1, 400 mg dose) | 19.2 µg/mL | Patients with Candidemia/Invasive Candidiasis | [5] |
| AUC0-168h (Day 1, 400 mg dose) | 827 µg·h/mL | Patients with Candidemia/Invasive Candidiasis | [5] |
Table 2: Pharmacokinetic Parameters of Oteseconazole
| Parameter | Value (Mean ± SD) | Population | Source |
| Cmax | 2.8 ± 1.25 µg/mL | Patients with RVVC | [7] |
| AUC0-24h | 64.2 ± 29.4 h·µg/mL | Patients with RVVC | [7] |
| Cmin | 2.5 ± 1.19 µg/mL | Patients with RVVC | [7] |
Table 3: Pharmacokinetic Parameters of Fosmanogepix (Active Moiety: Manogepix)
| Parameter | Value (Geometric Mean) | Population | Route | Dose | Source |
| Cmax | 0.16 - 12.0 µg/mL | Healthy Volunteers | IV (SAD) | 10 - 1000 mg | [8] |
| AUC | 4.05 - 400 µg·h/mL | Healthy Volunteers | IV (SAD) | 10 - 1000 mg | [8] |
| Cmax | 0.67 - 15.4 µg/mL | Healthy Volunteers | IV (MAD) | 50 - 600 mg | [8] |
| AUC | 6.39 - 245 µg·h/mL | Healthy Volunteers | IV (MAD) | 50 - 600 mg | [8] |
| Cmax | 1.30 - 6.41 µg/mL | Healthy Volunteers | Oral (SAD) | 100 - 500 mg | [8] |
| AUC | 87.5 - 205 µg·h/mL | Healthy Volunteers | Oral (SAD) | 100 - 500 mg | [8] |
| Cmax | 6.18 - 21.3 µg/mL | Healthy Volunteers | Oral (MAD) | 500 - 1000 mg | [8] |
| AUC | 50.8 - 326 µg·h/mL | Healthy Volunteers | Oral (MAD) | 500 - 1000 mg | [8] |
| Oral Bioavailability | >90% | Healthy Volunteers | Oral | N/A | [9] |
| Elimination Half-life (t½) | ~2 days | Healthy Volunteers | IV & Oral | N/A | [9] |
Table 4: Pharmacokinetic Parameters of Ibrexafungerp
| Parameter | Value | Population | Source |
| Cmax (300 mg BID) | 435 ng/mL | Patients with VVC | [6] |
| AUC0-24h (300 mg BID) | 6832 ng·h/mL | Patients with VVC | [6] |
| Tmax | 4 - 6 hours | Healthy Volunteers | [6] |
| Volume of Distribution (Vss) | ~600 L | Humans | [6] |
| Protein Binding | >99% | Humans | [6] |
| Elimination Half-life (t½) | ~20 hours | Humans | [6] |
| Oral Bioavailability | 35% - 51% | Animal Models | [10] |
Experimental Protocols: Methodologies for Evaluation
The characterization of the PK/PD properties of these novel antifungals relies on a suite of standardized and robust experimental protocols.
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro activity of antifungal agents is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M27 document for yeasts.[11][12][13]
Protocol: CLSI M27 Broth Microdilution for Yeasts
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Microdilution Plate Inoculation: 100 µL of the standardized inoculum is added to each well of a 96-well microdilution plate containing 100 µL of the serially diluted antifungal agent. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or using a spectrophotometer.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
Animal models are indispensable for evaluating the in vivo efficacy of antifungal compounds and for establishing PK/PD relationships. The murine model of disseminated candidiasis is a widely used and well-characterized model.[14][15][16]
Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompetent or immunosuppressed (e.g., using cyclophosphamide to induce neutropenia) mice (e.g., BALB/c or C57BL/6 strains) are used.
-
Inoculum Preparation: Candida albicans is cultured in a suitable broth medium (e.g., YPD broth). The yeast cells are harvested, washed, and resuspended in sterile saline to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Infection: Mice are infected via intravenous injection (typically through the lateral tail vein) with a standardized inoculum of C. albicans (e.g., 1 x 10⁵ CFU per mouse).
-
Antifungal Treatment: Treatment with the novel antifungal compound is initiated at a specified time point post-infection. The drug can be administered via various routes (e.g., intravenous, oral gavage) at different dose levels and frequencies. A vehicle control group receives the drug-free vehicle.
-
Outcome Assessment: Efficacy is assessed by monitoring survival over a defined period (e.g., 21 days) and/or by determining the fungal burden in target organs (typically kidneys) at a specific endpoint.
-
Fungal Burden Quantification: At the end of the experiment, mice are euthanized, and kidneys are aseptically removed. The organs are homogenized in sterile saline, and serial dilutions of the homogenate are plated on a suitable agar medium (e.g., Sabouraud dextrose agar). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the fungal burden per gram of tissue.
Pharmacodynamics and Signaling Pathways
The therapeutic effect of an antifungal drug is intrinsically linked to its interaction with specific molecular targets within the fungal cell. Understanding these interactions and the downstream consequences is crucial for rational drug design and predicting clinical success.
Glucan Synthase Inhibition: The Target of Echinocandins and Triterpenoids
Rezafungin and Ibrexafungerp both target the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of the major structural polymer of the fungal cell wall.[1][4] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death.
Caption: Inhibition of 1,3-β-D-Glucan Synthesis by Rezafungin and Ibrexafungerp.
Gwt1 Inhibition: A Novel Mechanism Targeting GPI Anchor Biosynthesis
Fosmanogepix, through its active moiety manogepix, introduces a novel mechanism of action by inhibiting the fungal enzyme Gwt1.[2][3] Gwt1 is a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. GPI anchors are essential for attaching a wide array of proteins to the fungal cell surface, which are involved in cell wall maintenance, adhesion, and nutrient acquisition.
Caption: Fosmanogepix (Manogepix) Inhibition of the Gwt1 Enzyme in the GPI Anchor Biosynthesis Pathway.
Experimental Workflow for PK/PD Analysis
The integration of pharmacokinetic and pharmacodynamic data is essential for determining the optimal dosing regimens that maximize efficacy while minimizing toxicity. This is often achieved through a systematic workflow that combines in vitro, in vivo, and computational approaches.
Caption: Integrated Workflow for Antifungal Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis.
Conclusion
The novel antifungal compounds rezafungin, oteseconazole, fosmanogepix, and ibrexafungerp represent significant advancements in the field of medical mycology. Their unique pharmacokinetic profiles and distinct mechanisms of action provide promising new avenues for the treatment of invasive fungal infections. A thorough understanding of their PK/PD properties, facilitated by the robust experimental and analytical workflows outlined in this guide, is essential for their successful clinical development and optimal utilization in patient care. Continued research into these and other novel antifungal agents is critical to addressing the growing challenge of fungal drug resistance.
References
- 1. Mechanism-based pharmacokinetic-pharmacodynamic models of in vitro fungistatic and fungicidal effects against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Potential of Host Defense Peptide Mimetics in a Mouse Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Identity of Antifungal Agent 27: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The identity of "Antifungal agent 27" presents a compelling case of ambiguity in publicly accessible scientific literature and commercial product listings. Investigations have pointed towards two potential candidates sharing this designation: a commercially available compound with limited public data and a naturally occurring steroidal sapogenin. This technical guide aims to provide an in-depth analysis of the available information for both possibilities, highlighting the critical need for structural elucidation to fully understand its chemical class, mechanism of action, and therapeutic potential.
The Ambiguous Identity: Two Potential Candidates
Extensive research has identified two distinct entities referred to as "this compound":
-
A Commercial Product: MedChemExpress (MCE) lists a product named "this compound". While described as having moderate antibacterial and weak antifungal activity, its chemical structure is not disclosed in the product information.[1] This lack of structural information presents a significant barrier to a detailed scientific assessment.
-
Chlorogenin (Compound 27): A research article focusing on the antifungal properties of C-27 steroidal saponins designates "chlorogenin" as "compound 27".[2][3] This naturally derived compound has a well-defined chemical structure and belongs to the steroidal sapogenin class.
Until the chemical structure of the MCE product is revealed, any in-depth analysis must consider both possibilities.
Candidate 1: this compound (MCE) - A Profile Based on Limited Data
While the core chemical information is proprietary, the supplier provides some quantitative data regarding its bioactivity.
Data Presentation
| Organism | Assay | Value | Reference |
| MRSA USA300 | MIC | 8 µg/mL | [1] |
| Candida albicans SS5314 | MIC | 32 µg/mL | [1] |
Table 1: Reported Minimum Inhibitory Concentrations (MIC) for this compound (MCE)
Due to the absence of its chemical structure, a definitive classification and detailed exploration of its mechanism of action are not possible at this time.
Candidate 2: Chlorogenin (Compound 27) - A Steroidal Sapogenin
Chlorogenin, identified as compound 27 in a study on C-27 steroidal saponins, offers a more concrete subject for scientific analysis.
Chemical Class and Structure
Chlorogenin is a C-27 steroidal sapogenin. Its chemical formula is C₂₇H₄₄O₄, and its structure is characterized by a steroid backbone.
Antifungal Activity
The study that designated chlorogenin as compound 27 reported that, in its isolated form (as a sapogenin), it was inactive against the tested fungal strains at the highest concentration of 20 μg/ml.[2] However, the study did find that the antifungal activity of related C-27 steroidal saponins (which have a sugar moiety attached to the sapogenin) was significant and dependent on the structure of the sugar chain.[4][5] This suggests that while chlorogenin itself may lack potent antifungal effects, it could serve as a scaffold for the synthesis of more active antifungal compounds.
Experimental Protocols
Detailed experimental protocols for determining the Minimum Inhibitory Concentration (MIC) are crucial for reproducing and comparing antifungal activity data. A generalized protocol based on standard methodologies is provided below.
General MIC Assay Protocol (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of an antifungal agent against a yeast species like Candida albicans.
Caption: Workflow for a typical broth microdilution MIC assay.
Signaling Pathways and Mechanism of Action
The mechanism of action for antifungal agents is diverse, often targeting unique features of fungal cells.
Potential Mechanisms of Action for Steroidal Saponins
While the sapogenin chlorogenin was reported as inactive, related active steroidal saponins are thought to exert their antifungal effects by interacting with the fungal cell membrane. A proposed mechanism involves the disruption of membrane integrity, leading to leakage of cellular contents and ultimately cell death.
Caption: Proposed mechanism of action for some steroidal saponins.
Future Directions and Conclusion
The definitive characterization of "this compound" is contingent on the disclosure of the chemical structure of the commercially available product. Should it be a novel compound, further studies, including mechanism of action elucidation, in vivo efficacy, and toxicity profiling, will be imperative.
If "this compound" is indeed chlorogenin, the focus of research should be on its use as a scaffold for the synthesis of novel steroidal saponins with enhanced antifungal activity. Structure-activity relationship (SAR) studies would be crucial in guiding the design of more potent and selective antifungal agents.
References
Methodological & Application
Application Note: Broth Microdilution Assay for Antifungal Agent 27
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro antifungal activity of a novel investigational compound, Antifungal Agent 27, using the broth microdilution method. The protocol is based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) M27 reference method for yeasts.[1][2][3][4][5][6]
Introduction
Antifungal susceptibility testing is crucial for the discovery and development of new antifungal agents. The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[7][8] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism. This application note details the standardized procedure for testing this compound against common yeast pathogens.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents for Broth Microdilution Assay
| Category | Item | Specifications |
| Antifungal Agent | This compound | Powder form, potency and solvent information provided by the manufacturer |
| Control Antifungals | Amphotericin B, Fluconazole | |
| Media and Buffers | RPMI 1640 Medium | With L-glutamine, without sodium bicarbonate, buffered with MOPS |
| Sterile Distilled Water | ||
| Dimethyl Sulfoxide (DMSO) | For dissolving this compound | |
| Labware | 96-well, U-shaped bottom, sterile microdilution plates | Untreated polystyrene |
| Sterile reagent reservoirs | ||
| Pipettes and sterile tips | Multichannel and single-channel | |
| Sterile dilution tubes | ||
| Organisms | Test Yeast Strains | e.g., Candida albicans, Cryptococcus neoformans |
| Quality Control (QC) Strains | Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258[9] | |
| Equipment | Spectrophotometer | |
| Vortex mixer | ||
| Incubator | Maintained at 35°C | |
| Inverted mirror | For reading plates |
Experimental Protocol
The experimental workflow for the broth microdilution assay is depicted in the diagram below.
Caption: Experimental workflow for the broth microdilution assay.
Preparation of this compound
-
Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., DMSO) to a concentration of 1600 µg/mL. The specific solvent and concentration may vary based on the agent's solubility.
-
Working Solutions: Perform serial dilutions of the stock solution in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.
Inoculum Preparation
-
Yeast Culture: Subculture the yeast strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.
-
Inoculum Suspension: Prepare a suspension of yeast colonies in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Final Inoculum: Dilute the adjusted yeast suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.[9]
Microplate Setup
-
Drug Dilutions: Pipette 100 µL of each working solution of this compound into the appropriate wells of a 96-well microplate, creating a twofold serial dilution series. A typical range would be 0.03 to 16 µg/mL.[10]
-
Controls: Include a positive control (no drug) and a negative control (no inoculum) for each yeast strain tested.
-
Inoculation: Add 100 µL of the final yeast inoculum to each well, bringing the total volume to 200 µL.
Incubation
Incubate the microplates at 35°C for 24 to 48 hours.[9] The recommended reading time for clinical isolates is typically 24 hours.[2]
Reading and Interpretation of Results
-
Visual Inspection: After incubation, visually inspect the plates using an inverted mirror.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% or 80% reduction in turbidity) compared to the positive control well.[9] For some agents like amphotericin B, the endpoint is complete inhibition of growth.[9]
Quality Control
Quality control is essential for ensuring the accuracy and reproducibility of the assay.[2][3] This is achieved by testing standard QC strains with known MIC ranges for control antifungal agents.
Table 2: Quality Control Ranges for Reference Strains
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| Amphotericin B | 0.5 - 2.0 | |
| C. krusei ATCC 6258 | Fluconazole | 16.0 - 64.0 |
| Amphotericin B | 1.0 - 4.0 |
Data Presentation
The results of the antifungal susceptibility testing for this compound should be recorded and presented in a clear and organized manner.
Table 3: Example MIC Data for this compound
| Fungal Isolate | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans 1 | 0.25 | 0.5 | 1.0 |
| C. albicans 2 | 0.5 | 0.5 | 2.0 |
| C. neoformans 1 | 0.125 | 0.25 | 4.0 |
| C. neoformans 2 | 0.25 | 0.5 | 8.0 |
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical mechanism of action for this compound, where it is proposed to inhibit a key enzyme in the fungal cell wall synthesis pathway, leading to cell lysis.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. scribd.com [scribd.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. researchgate.net [researchgate.net]
- 9. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of Antifungal Agent 27 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. High-throughput screening (HTS) is a critical component of this effort, enabling the rapid evaluation of large compound libraries to identify promising new drug candidates. This document provides a detailed framework for developing and implementing a robust HTS assay for the evaluation of analogs of a novel antifungal compound, designated "Antifungal Agent 27."
The protocols and workflows outlined herein are designed to be adaptable and can be modified to suit specific fungal pathogens and compound characteristics. The primary focus is on a whole-organism, growth-based assay using the broth microdilution method, a widely accepted and validated approach for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[1][2]
Core Principles of the Screening Assay
The primary objective of this HTS assay is to identify analogs of this compound that exhibit potent activity against one or more target fungal species. The assay will quantify the extent to which each analog inhibits fungal growth in a liquid culture medium. Key parameters for assay development and validation include:
-
Simplicity and Scalability: The assay must be straightforward to perform in a multi-well plate format to accommodate a large number of compounds.
-
Robustness and Reproducibility: The assay should yield consistent results with low variability, as indicated by statistical metrics such as the Z'-factor.[3]
-
Sensitivity: The assay must be sensitive enough to detect subtle differences in the antifungal activity of the analogs.
-
Biological Relevance: The assay conditions should, as much as possible, mimic the physiological environment relevant to the fungal infection being targeted.
Experimental Workflow Overview
The overall workflow for the high-throughput screening of this compound analogs is a multi-step process that begins with library preparation and culminates in the identification of "hit" compounds for further characterization.
References
Application Notes and Protocols: Antifungal Agent 27 (C-27 Steroidal Saponins) Disk Diffusion Method for Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the discovery and development of novel antifungal agents. C-27 steroidal saponins have demonstrated promising antifungal activity against a range of pathogenic fungi.[1][2] This document provides detailed application notes and protocols for determining the in vitro susceptibility of fungi to C-27 steroidal saponins using the disk diffusion method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for research and development.[3][4][5][6][7][8]
The disk diffusion method is a widely used, simple, and cost-effective technique for assessing the susceptibility of microorganisms to antimicrobial agents.[3][5][9] It involves placing a paper disk impregnated with a specific concentration of the antifungal agent onto an agar plate inoculated with the test fungus. The agent diffuses into the agar, and if the fungus is susceptible, a zone of growth inhibition forms around the disk. The diameter of this zone is then measured to determine the organism's susceptibility.[5][9]
Data Presentation
As "Antifungal Agent 27" or C-27 steroidal saponins are investigational, standardized zone diameter interpretive breakpoints have not yet been established. The following tables are provided as templates for data collection and presentation during the research and development phase.
Table 1: Example Zone Diameter Distribution for a Panel of Fungal Isolates Tested Against a C-27 Steroidal Saponin
| Fungal Species | Isolate ID | C-27 Steroidal Saponin Disk Content (µg) | Zone Diameter (mm) |
| Candida albicans | CA-001 | 50 | 22 |
| Candida albicans | CA-002 | 50 | 18 |
| Candida glabrata | CG-001 | 50 | 15 |
| Candida glabrata | CG-002 | 50 | No Zone |
| Aspergillus fumigatus | AF-001 | 50 | 25 |
| Aspergillus fumigatus | AF-002 | 50 | 23 |
| Cryptococcus neoformans | CN-001 | 50 | 20 |
Table 2: Quality Control (QC) Ranges for Reference Strains
It is crucial to establish internal quality control ranges for reproducible testing. The following are commonly used QC strains for antifungal susceptibility testing.[10][11][12] The zone diameter ranges for the C-27 steroidal saponin would need to be determined through multi-laboratory studies.
| Quality Control Strain | Antifungal Agent | Disk Content (µg) | Expected Zone Diameter Range (mm) |
| Candida parapsilosis ATCC 22019 | C-27 Steroidal Saponin | 50 | To be determined |
| Candida krusei ATCC 6258 | C-27 Steroidal Saponin | 50 | To be determined |
| Aspergillus flavus ATCC 204304 | C-27 Steroidal Saponin | 50 | To be determined |
Experimental Protocols
The following protocols are generalized from CLSI and EUCAST guidelines and should be adapted for the specific C-27 steroidal saponin being tested.
I. Preparation of Antifungal Disks
As C-27 steroidal saponins are not commercially available in disk format, disks will need to be prepared in-house.
-
Solvent Selection : Dissolve the purified C-27 steroidal saponin in a suitable solvent that is non-toxic to fungi and evaporates readily.
-
Disk Impregnation : Aseptically apply a standardized volume of the C-27 steroidal saponin solution to sterile blank paper disks (6 mm in diameter). The amount of compound per disk should be carefully controlled.
-
Drying : Allow the disks to dry completely in a sterile environment before use.
-
Storage : Store the prepared disks in a desiccator at 2-8°C.
II. Inoculum Preparation
For Yeasts (e.g., Candida spp., Cryptococcus neoformans)
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. A spectrophotometer can be used for greater accuracy (absorbance at 530 nm).
For Filamentous Fungi (e.g., Aspergillus spp.)
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.4 McFarland standard (approximately 0.9-1.1 x 10^6 CFU/mL).
III. Inoculation of Agar Plates
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for testing yeasts.[9][13] For filamentous fungi, use Mueller-Hinton agar with 2% glucose.
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
IV. Application of Disks and Incubation
-
Aseptically place the prepared C-27 steroidal saponin disk onto the inoculated agar surface.
-
Ensure complete contact between the disk and the agar by gently pressing down with sterile forceps.
-
Place no more than 4-5 disks on a 150 mm plate to avoid overlapping zones of inhibition.
-
Invert the plates and incubate at 35°C.
-
Incubation times:
V. Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.
-
For yeasts, the edge of the zone is typically clear. The addition of methylene blue helps to enhance the definition of the zone edge.[9][13]
-
For filamentous fungi, the endpoint is read as the diameter of the zone showing at least 80% growth inhibition.
-
As there are no established breakpoints for C-27 steroidal saponins, the results should be recorded as the measured zone diameter in millimeters. These data will be crucial for future establishment of interpretive criteria.
Visualizations
Experimental Workflow
Caption: Experimental workflow for disk diffusion susceptibility testing of a novel antifungal agent.
Logical Relationship for Establishing Interpretive Criteria
Caption: Logical relationship for establishing clinical breakpoints for a new antifungal agent.
Conclusion
The disk diffusion method provides a valuable tool for the initial in vitro evaluation of novel antifungal compounds like C-27 steroidal saponins. Adherence to standardized methodologies, meticulous quality control, and systematic data collection are paramount. The protocols and data presentation templates provided herein offer a robust framework for researchers to generate reproducible and comparable susceptibility data, which is the foundational step towards the clinical development of new antifungal therapies. Further studies will be required to correlate these in vitro findings with in vivo efficacy and clinical outcomes to establish meaningful interpretive criteria.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: Fungi (AFST) [eucast.org]
- 7. EUCAST: Disk Diffusion Implementation [eucast.org]
- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 12. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for Testing Antifungal Agent 27 against Candida auris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida auris is an emerging multidrug-resistant fungal pathogen that poses a significant global health threat. Its ability to cause healthcare-associated outbreaks and its intrinsic resistance to multiple classes of antifungal agents necessitate the development of novel therapeutics. This document provides a detailed protocol for the in vitro susceptibility testing of a novel compound, Antifungal Agent 27, against C. auris. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized procedures for antifungal susceptibility testing (AFST) of yeasts.[1][2][3][4][5][6][7]
Accurate and reproducible susceptibility testing is paramount for the evaluation of new antifungal candidates. The primary method detailed is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of an antifungal agent.[4][8][9] It is important to note that as of now, there are no C. auris-specific clinical breakpoints; therefore, tentative breakpoints established for closely related Candida species and expert opinions are used for interpretation.[1]
Experimental Protocols
Isolate Identification and Maintenance
Prior to susceptibility testing, the accurate identification of C. auris isolates is crucial, as traditional biochemical methods can lead to misidentification.[8][10]
Recommended Identification Methods:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Molecular methods (e.g., sequencing of the D1/D2 region of the 28S rDNA or the Internal Transcribed Spacer (ITS) region)
Isolate Maintenance:
-
C. auris isolates should be subcultured on Sabouraud Dextrose Agar (SDA) at 30-35°C for 24-48 hours to ensure purity and viability.
-
For long-term storage, isolates can be maintained at -80°C in a cryoprotective medium (e.g., 10-20% glycerol stock).
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[4][6][11][12]
a. Materials:
-
C. auris isolate(s)
-
This compound (stock solution of known concentration)
-
Control antifungal agents (e.g., fluconazole, amphotericin B, anidulafungin)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)
-
Sterile 96-well microtiter plates
-
Sterile distilled water or saline
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
b. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed 1% and should be demonstrated to not affect fungal growth.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations should typically span from 0.016 µg/mL to 16 µg/mL, but this can be adjusted based on the expected potency of the agent.
-
Prepare similar dilutions for the control antifungal agents.
c. Inoculum Preparation:
-
From a 24-hour culture of C. auris on SDA, select several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm (should correspond to approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
d. Plate Inoculation and Incubation:
-
Dispense 100 µL of the standardized inoculum into each well of the 96-well microtiter plate containing 100 µL of the serially diluted antifungal agents. This will result in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
Seal the plates and incubate at 35°C for 24 hours. Some protocols may extend incubation to 48 hours, but 24 hours is standard for Candida spp.
e. Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
For visual reading, a reading mirror can be used.
-
For spectrophotometric reading, read the optical density (OD) at 530 nm. The MIC is the lowest drug concentration that shows a 50% reduction in OD compared to the growth control.
Quality Control
Perform susceptibility testing of the QC strains with each batch of tests to ensure the accuracy and reproducibility of the results. The resulting MICs for the QC strains should fall within the expected ranges as defined by CLSI.
Data Presentation
Summarize the quantitative data from the broth microdilution assay in a clear and structured table.
Table 1: In Vitro Susceptibility of Candida auris Isolates to this compound and Control Antifungals
| Isolate ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Anidulafungin MIC (µg/mL) |
| CAU-01 | 0.125 | >64 | 1 | 0.06 |
| CAU-02 | 0.25 | 32 | 2 | 0.125 |
| CAU-03 | 0.125 | >64 | 1 | 0.06 |
| CAU-04 | 0.5 | 128 | 4 | 0.25 |
| CAU-05 | 0.25 | >64 | 2 | 0.125 |
| QC-CP (ATCC 22019) | Expected Range | Expected Range | Expected Range | Expected Range |
| QC-CK (ATCC 6258) | Expected Range | Expected Range | Expected Range | Expected Range |
Note: The MIC values presented for the C. auris isolates are hypothetical examples.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility testing of this compound against Candida auris.
Caption: Workflow for Antifungal Susceptibility Testing.
Signaling Pathways of Antifungal Resistance in Candida auris
Understanding the mechanisms of antifungal resistance in C. auris is crucial for the development of new drugs. The following diagrams illustrate the key signaling pathways associated with resistance to common antifungal classes. As the mechanism of action of "this compound" is unknown, these diagrams for established drug classes provide a reference for potential resistance mechanisms that could be investigated for the new agent.
Azole Resistance Pathway
Azole antifungals target the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene. Resistance to azoles in C. auris is often multifactorial.[1][13][14]
Caption: Azole Resistance Mechanisms in C. auris.
Echinocandin Resistance Pathway
Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, by targeting the Fks1p subunit of the glucan synthase complex. Resistance is primarily associated with mutations in the FKS1 gene.[1][15][16][17][18]
Caption: Echinocandin Resistance Mechanism in C. auris.
Amphotericin B Resistance Pathway
Amphotericin B is a polyene that binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death. Resistance, though less common, is often linked to alterations in the ergosterol biosynthesis pathway, reducing the amount of ergosterol in the cell membrane.[1][3][8][9][19][20]
Caption: Amphotericin B Resistance Mechanisms in C. auris.
References
- 1. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review on Antifungal Resistance Mechanisms in the Emerging Pathogen Candida auris [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Review on Antifungal Resistance Mechanisms in the Emerging Pathogen Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Transcriptomics Reveal Possible Mechanisms of Amphotericin B Resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. Upc2-mediated mechanisms of azole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Evolutionary accumulation of FKS 1 mutations from clinical echinocandin-resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evolutionary accumulation of FKS1 mutations from clinical echinocandin-resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of FKS1 Genotype on Echinocandin In Vitro Susceptibility in Candida auris and In Vivo Response in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vivo emergence of high-level resistance during treatment reveals the first identified mechanism of amphotericin B resistance in Candida auris | Semantic Scholar [semanticscholar.org]
Application Notes: Utilizing Antifungal Agent 27 in a Fungal Biofilm Model
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Promising Anti-Biofilm Agents and Phagocytes Enhancers for the Treatment of Candida albicans Biofilm–Associated Infections [frontiersin.org]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Antifungal Agent 27 Time-Kill Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a time-kill curve analysis to evaluate the in vitro activity of Antifungal Agent 27, a novel C-27 steroidal saponin. This methodology allows for the assessment of the agent's fungicidal or fungistatic effects over time and can be adapted for various fungal pathogens.
Introduction
Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. Unlike static susceptibility tests such as Minimum Inhibitory Concentration (MIC) assays, time-kill studies provide valuable information on the rate and extent of fungal killing. This data is crucial for understanding the antimicrobial's potential efficacy and for informing preclinical and clinical development. This compound belongs to the class of C-27 steroidal saponins, which have demonstrated promising antifungal activity. The fungicidal activity of these compounds appears to be linked to their aglycone moieties and the structure of their sugar chains[1][2]. This protocol outlines the standardized procedures for conducting a time-kill assay for such agents.
Experimental Protocols
A standardized methodology is critical for ensuring the reproducibility and comparability of time-kill assay results. While no universally adopted CLSI guidelines exist specifically for antifungal time-kill testing, the following protocol is based on established methods described in the scientific literature.[3][4][5]
Materials
-
Fungal Isolate: A well-characterized strain of the target fungus (e.g., Candida albicans, Aspergillus fumigatus).
-
Growth Medium: RPMI 1640 medium buffered to pH 7.0 with morpholinepropanesulfonic acid (MOPS).[6][7]
-
This compound: Stock solution of known concentration.
-
Control Antifungal: A standard antifungal agent with a known mechanism of action (e.g., fluconazole, amphotericin B).
-
Plates: Sterile 96-well microtiter plates or culture tubes.
-
Spectrophotometer or McFarland Standards: For inoculum preparation.
-
Sterile Saline or Phosphate-Buffered Saline (PBS): For dilutions.
-
Agar Plates: Appropriate for the fungal species being tested (e.g., Sabouraud Dextrose Agar).
-
Filtration System (Optional): For carryover assessment, using 0.45-μm pore-size filters.[6][7]
Inoculum Preparation
-
From a fresh 24-hour culture on an agar plate, select several colonies and suspend them in sterile water or saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.[3][4] This corresponds to an approximate cell density of 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeast.
-
Prepare a 1:10 dilution of this suspension in the RPMI 1640 growth medium to achieve a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[4]
Time-Kill Assay Procedure
-
Dispense the prepared fungal inoculum into culture tubes or microplate wells.
-
Add this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, and 16x MIC).[8]
-
Include a growth control (inoculum without any antifungal agent) and a sterility control (medium only).
-
Incubate the tubes or plates at 35°C with continuous agitation.[4][6]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each test and control culture.[4][9]
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of each dilution onto appropriate agar plates.
-
Incubate the agar plates at 35°C for 24 to 48 hours, or until colonies are clearly visible.[3][5]
-
Count the number of colonies on each plate to determine the colony-forming units per milliliter (CFU/mL).
Antifungal Carryover Assessment
Antifungal carryover from the liquid culture to the agar plate can inhibit fungal growth and lead to falsely inflated killing rates. It is essential to evaluate and mitigate this effect.[5][6][10]
-
Prepare a fungal suspension as described above.
-
Add the highest concentration of this compound to be used in the time-kill assay.
-
Immediately after adding the antifungal, plate the suspension directly and also after passing it through a 0.45-μm filter to remove the agent.[6][7]
-
Compare the colony counts from the direct plating and the filtered sample. A significant reduction in the colony count of the unfiltered sample compared to the filtered one indicates carryover. If carryover is detected, filtration of all samples before plating is recommended.
Data Presentation
Quantitative data from the time-kill assay should be summarized in a clear and structured format to facilitate analysis and comparison. The results are typically presented as the log₁₀ CFU/mL at each time point for each concentration of the antifungal agent.
Table 1: Time-Kill Curve Data for this compound against Candida albicans
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) | Log₁₀ CFU/mL (8x MIC) | Log₁₀ CFU/mL (16x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 | 4.2 | 3.8 | 3.5 |
| 4 | 5.8 | 4.5 | 4.0 | 3.5 | 3.0 | 2.5 |
| 6 | 6.5 | 4.2 | 3.5 | 2.8 | 2.2 | <2.0 |
| 8 | 7.2 | 3.9 | 2.8 | 2.1 | <2.0 | <2.0 |
| 12 | 8.0 | 3.5 | <2.0 | <2.0 | <2.0 | <2.0 |
| 24 | 8.5 | 3.0 | <2.0 | <2.0 | <2.0 | <2.0 |
Note: <2.0 indicates the lower limit of detection.
Data Interpretation:
-
Fungicidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][11]
-
Fungistatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Synergy: When testing combinations of drugs, synergy is defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[4][5]
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preparing Antifungal agent 27 stock solutions for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 27, a novel oxadiazolylthiazole derivative, has demonstrated promising activity against a range of fungal pathogens, including clinically relevant species such as Candida albicans. This document provides detailed protocols for the preparation of stock solutions of this compound for use in various in vitro assays, ensuring accurate and reproducible experimental results. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃N₅OS | [1] |
| Molecular Weight | 357.47 g/mol | [1] |
| Appearance | White to off-white powder | MCE Data |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
| Poorly soluble in water and ethanol | General knowledge on oxadiazole derivatives | |
| Storage Temperature | Room temperature (short-term); -20°C (long-term stock) | [1] |
Note: The information on appearance and specific solubility concentrations beyond a qualitative assessment is based on typical characteristics of similar compounds and supplier information. It is highly recommended to consult the Certificate of Analysis provided by the supplier for lot-specific details.
Stock Solution Preparation Protocol
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare a 10 mM stock solution, weigh out 3.57 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the weighed powder. To continue the example of a 10 mM stock solution from 3.57 mg of powder, add 1 mL of DMSO.
-
Cap the tube or vial securely.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
-
Sterilization (Optional but Recommended): If the application requires a sterile stock solution, filter the DMSO solution through a 0.22 µm syringe filter compatible with organic solvents into a sterile container.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
For short-term storage (up to one week), store the aliquots at 4°C, protected from light.
-
For long-term storage, store the aliquots at -20°C.
-
Important Considerations:
-
DMSO Concentration in Assays: When preparing working solutions, ensure that the final concentration of DMSO in the assay medium does not exceed a level that affects the growth or viability of the fungal cells (typically ≤1%). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[2][3]
-
Stability: While oxadiazole cores are generally stable, repeated freeze-thaw cycles can lead to degradation of the compound. Using single-use aliquots is highly recommended. The long-term stability in DMSO at -20°C should be validated for extended storage periods.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain using a broth microdilution method, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action and Signaling Pathways
The oxadiazole class of compounds has been reported to exert its antifungal effects through various mechanisms. While the precise mechanism of this compound is still under investigation, related oxadiazole-containing molecules have been shown to inhibit key fungal enzymes.
Potential Mechanisms of Action:
-
Ergosterol Biosynthesis Inhibition: A common target for azole and related antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
-
Thioredoxin Reductase Inhibition: Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of thioredoxin reductase. This enzyme is vital for maintaining the redox balance within the fungal cell, and its inhibition can lead to oxidative stress and cell death.
The following diagram illustrates the potential signaling pathway related to ergosterol biosynthesis inhibition.
Caption: Potential inhibition of the ergosterol biosynthesis pathway.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound stock solutions in in vitro research. Accurate preparation and handling are paramount to obtaining reliable and reproducible data. For further details on the biological activity and potential applications of this compound, researchers are encouraged to consult the primary literature.[1]
References
Application of C-27 Steroidal Saponins in Agricultural Research
Note on "Antifungal Agent 27": Initial research did not identify a specific, widely recognized agricultural antifungal agent designated as "this compound." The most relevant scientific literature refers to a class of compounds known as C-27 steroidal saponins. In a key study, 22 different C-27 steroidal saponins were evaluated for antifungal properties. While compound 27 in this study (chlorogenin) was found to be inactive, other compounds within this class, particularly tigogenin-based saponins, demonstrated significant antifungal activity.[1] Therefore, these application notes will focus on the promising class of C-27 steroidal saponins as a whole, using the active tigogenin saponins as representative examples for agricultural research applications.
Introduction to C-27 Steroidal Saponins
C-27 steroidal saponins are a class of naturally occurring glycosides found in various plants, particularly monocotyledons.[1] These molecules consist of a C-27 steroidal aglycone (sapogenin) linked to one or more sugar chains.[1] The antifungal activity of steroidal saponins has been recognized for a considerable time, with potential applications against agricultural pathogens.[1] Their mechanism of action and broad-spectrum potential make them compelling candidates for the development of new biofungicides, addressing the growing need for sustainable alternatives to synthetic chemical fungicides.
Mechanism of Action
The primary antifungal mechanism of saponins is believed to be their interaction with sterols, such as ergosterol, in the fungal cell membrane.[2][3] This interaction leads to the formation of pores and a loss of membrane integrity, causing increased permeability and leakage of essential cellular components, which ultimately results in cell death.[2][3][4] This membrane-disrupting action is a key area of investigation for developing robust antifungal agents.
Caption: Proposed mechanism of C-27 steroidal saponins on fungal cell membranes.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of representative active C-27 steroidal saponins (tigogenin-based) against a panel of opportunistic human pathogenic fungi.[5][6] While this data is not on agricultural pathogens, it establishes the potent antifungal potential of this class of compounds. Further testing against relevant plant pathogens such as Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani is a critical next step.[4]
| Compound (Tigogenin Saponin) | Test Organism | MIC (µg/mL) | IC₅₀ (µg/mL) |
| Compound 1 | Cryptococcus neoformans | 1.25 | 0.5 |
| Aspergillus fumigatus | 2.5 | 1.1 | |
| Compound 2 | Cryptococcus neoformans | 2.5 | 0.9 |
| Aspergillus fumigatus | 5.0 | 2.2 | |
| Compound 3 | Cryptococcus neoformans | 1.25 | 0.6 |
| Aspergillus fumigatus | 2.5 | 1.0 | |
| Compound 4 | Cryptococcus neoformans | 2.5 | 0.9 |
| Aspergillus fumigatus | 5.0 | 1.8 | |
| Amphotericin B (Control) | Cryptococcus neoformans | 0.63 | 0.3 |
| Aspergillus fumigatus | 1.25 | 0.6 |
Data sourced from a study on C-27 steroidal saponins. MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values indicate potent activity, in some cases comparable to the control drug Amphotericin B.[5][6] Tigogenin itself is also active against Aspergillus fumigatus with a reported MIC₅₀ of 16 µg/ml.[7]
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol details a method for determining the Minimum Inhibitory Concentration (MIC) of C-27 steroidal saponins against filamentous plant pathogenic fungi, adapted from standard methodologies.[8]
1. Materials and Reagents:
-
C-27 steroidal saponin isolates
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Target fungal pathogen (e.g., Fusarium solani, Alternaria solani)[9]
-
Spectrophotometer or plate reader
-
Sterile distilled water
-
Hemocytometer or spectrophotometer for spore counting
2. Preparation of Fungal Inoculum:
-
Culture the fungal pathogen on Potato Dextrose Agar (PDA) at 25°C until sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
Dilute this suspension 1:50 in PDB to achieve a final concentration of 2 x 10⁴ spores/mL for the assay.
3. Preparation of Test Compounds:
-
Prepare a stock solution of the C-27 steroidal saponin in DMSO at 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in PDB in a separate 96-well plate to create a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).
4. Assay Procedure:
-
Add 100 µL of the appropriate saponin dilution to the wells of a new sterile 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well. The final test volume is 200 µL.
-
Include a positive control (fungal inoculum in PDB with no saponin) and a negative control (PDB only). A solvent control (inoculum with DMSO at the highest concentration used) should also be included.
-
Seal the plate and incubate at 25°C for 48-72 hours, or until visible growth is observed in the positive control wells.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the saponin that causes complete inhibition of visible fungal growth.
-
Results can be read visually or by measuring absorbance at 600 nm with a microplate reader.
Protocol 2: In Vivo Plant Protection Assay (Detached Leaf Method)
This protocol provides a representative method for evaluating the protective efficacy of C-27 steroidal saponins against a foliar pathogen on a model plant.[10]
1. Plant and Pathogen Materials:
-
Healthy, young plants (e.g., tomato, 3-4 weeks old) grown in a controlled environment.
-
Fungal pathogen (e.g., Alternaria solani) cultured on PDA. Prepare a spore suspension of 1 x 10⁵ spores/mL in sterile water.
-
C-27 steroidal saponin test solutions prepared in water with a non-ionic surfactant (e.g., 0.02% Tween 20) at various concentrations (e.g., 50, 100, 200 µg/mL).
2. Inoculation and Treatment:
-
Detach healthy, fully expanded leaves from the plants.
-
Wash the leaves gently with sterile distilled water and place them in a humid chamber (e.g., a petri dish with moist filter paper).
-
Spray the adaxial (upper) surface of the leaves with the saponin test solutions until runoff. Control leaves are sprayed with water and surfactant only.
-
Allow the leaves to air dry for 2 hours in a laminar flow hood.
-
Inoculate the treated leaves by placing a 10 µL droplet of the fungal spore suspension onto the center of each leaf.[11][12]
-
For a wounding assay, a sterile needle can be used to make a small puncture prior to applying the inoculum.[13]
3. Incubation and Disease Assessment:
-
Seal the humid chambers and incubate at 25°C with a 12-hour photoperiod.
-
Assess disease development daily for 5-7 days.
-
Measure the diameter of the necrotic lesions that develop at the inoculation site.
-
Calculate the percentage of disease inhibition relative to the control treatment.
Caption: Experimental workflow for screening antifungal C-27 steroidal saponins.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. gau.edu.bd [gau.edu.bd]
- 13. ijcmas.com [ijcmas.com]
Application Notes and Protocols for Antifungal Susceptibility Testing: A Guide to CLSI M27 Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for antifungal susceptibility testing of yeasts, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), primarily focusing on the M27 series of documents. The protocols are intended to guide researchers in obtaining accurate and reproducible minimum inhibitory concentration (MIC) data for established and novel antifungal agents.
Introduction to CLSI Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) has developed standardized reference methods for antifungal susceptibility testing to ensure inter-laboratory reproducibility and to provide a framework for the evaluation of new antifungal compounds. The M27 documents specifically address the broth dilution method for yeasts like Candida spp. and Cryptococcus neoformans.[1][2][3][4][5] These guidelines are crucial for a variety of applications, including epidemiological surveillance of resistance, guiding therapeutic choices in clinical settings, and in the research and development of new antifungal drugs.[6]
The performance standards, which include MIC breakpoints and quality control (QC) tables, are published in the CLSI M60 document and its successor, the M27M44S supplement.[6][7][8][9] It is imperative to use the most current versions of these tables for accurate interpretation of results.[8]
Key Methodologies
Two primary methods are standardized by the CLSI for antifungal susceptibility testing of yeasts:
-
Broth Microdilution: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium. It is considered the gold standard and is described in detail in the CLSI M27 document.[2][4][5]
-
Disk Diffusion: A simpler, more cost-effective method detailed in CLSI M44, where antifungal-impregnated disks are placed on an agar plate inoculated with the yeast. The resulting zone of growth inhibition is measured.[10][11][12][13][14]
This document will focus on the broth microdilution method as outlined in CLSI M27.
Data Presentation: CLSI Breakpoints for Candida spp.
The following tables summarize the CLSI MIC breakpoints for common antifungal agents against various Candida species. These breakpoints are essential for categorizing a fungal isolate as susceptible (S), susceptible-dose dependent (SDD), intermediate (I), or resistant (R). Note that breakpoints are species-specific.[1]
Table 1: CLSI MIC Breakpoints (µg/mL) for Candida species [1]
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Anidulafungin | S ≤0.25; I=0.5; R ≥1 | S ≤0.12; I=0.25; R ≥0.5 | S ≤2; I=4; R ≥8 | S ≤0.25; I=0.5; R ≥1 | S ≤0.25; I=0.5; R ≥1 |
| Caspofungin | S ≤0.25; I=0.5; R ≥1 | S ≤0.12; I=0.25; R ≥0.5 | S ≤2; I=4; R ≥8 | S ≤0.25; I=0.5; R ≥1 | S ≤0.25; I=0.5; R ≥1 |
| Micafungin | S ≤0.25; I=0.5; R ≥1 | S ≤0.06; I=0.12; R ≥0.25 | S ≤2; I=4; R ≥8 | S ≤0.25; I=0.5; R ≥1 | S ≤0.25; I=0.5; R ≥1 |
| Fluconazole | S ≤2; SDD=4; R ≥8 | SDD ≤32; R ≥64 | S ≤2; SDD=4; R ≥8 | S ≤2; SDD=4; R ≥8 | R |
| Voriconazole | S ≤0.12; SDD=0.25-0.5; R ≥1 | - | S ≤0.12; SDD=0.25-0.5; R ≥1 | S ≤0.12; SDD=0.25-0.5; R ≥1 | S ≤0.5; SDD=1; R ≥2 |
| Itraconazole | S ≤0.125; SDD=0.25-0.5; R ≥1 | - | S ≤0.125; SDD=0.25-0.5; R ≥1 | S ≤0.125; SDD=0.25-0.5; R ≥1 | R |
| Amphotericin B | S ≤1; R ≥2 | S ≤1; R ≥2 | S ≤1; R ≥2 | S ≤1; R ≥2 | S ≤1; R ≥2 |
Note: These values are for illustrative purposes and are subject to change. Always refer to the latest CLSI M27M44S or M60 supplement for the most current breakpoints.
Table 2: Quality Control (QC) Ranges for Reference Strains
Performing quality control is mandatory to ensure the accuracy of the testing procedure. The following are examples of acceptable MIC ranges for commonly used QC strains.
| Antifungal Agent | Candida parapsilosis ATCC 22019 | Candida krusei ATCC 6258 |
| Anidulafungin | 0.5 - 4 µg/mL | 0.06 - 0.5 µg/mL |
| Caspofungin | 0.5 - 4 µg/mL | 0.12 - 1 µg/mL |
| Micafungin | 0.25 - 2 µg/mL | 0.06 - 0.5 µg/mL |
| Fluconazole | 1 - 8 µg/mL | 16 - 128 µg/mL |
| Voriconazole | 0.015 - 0.12 µg/mL | 0.12 - 1 µg/mL |
| Amphotericin B | 0.25 - 2 µg/mL | 0.5 - 4 µg/mL |
Note: Always consult the latest CLSI M27M44S or M60 supplement for the complete and current QC ranges.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27)
This protocol describes the reference method for determining the MIC of antifungal agents against yeasts.
Materials:
-
Sterile 96-well U-bottom microdilution plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Antifungal agent stock solutions (prepared in a suitable solvent, e.g., DMSO)
-
Yeast isolates
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
Spectrophotometer and cuvettes
-
Sterile pipettes and tips
-
Incubator (35°C)
-
Plate shaker (optional)
-
QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
Procedure:
-
Antifungal Plate Preparation:
-
Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
The final drug concentrations should typically range from 0.015 to 16 µg/mL, but can be adjusted based on the agent being tested.
-
Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium) for each isolate.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[6]
-
Select 3-5 well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile saline.[6]
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at a wavelength of 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this stock suspension 1:100 in sterile saline, followed by a 1:20 dilution in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[6]
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate containing the antifungal dilutions.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C for 24-48 hours. For Candida species, results are typically read after 24 hours. Cryptococcus species may require up to 72 hours of incubation.[1]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
-
For azoles and echinocandins, the endpoint is a ≥50% reduction in turbidity.[1][15]
-
For amphotericin B, the endpoint is 100% inhibition of growth (a clear well).[1][15]
-
Reading can be done visually using a reading mirror or with a spectrophotometric plate reader.
-
Visualizations
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Caption: Logical flow for interpreting antifungal susceptibility test results.
References
- 1. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. scribd.com [scribd.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njccwei.com [njccwei.com]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. New Antifungal Guideline CLSI M44 Published | News | CLSI [clsi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. researchgate.net [researchgate.net]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Synergy Testing of Antifungal Agent 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the synergistic, additive, indifferent, or antagonistic interactions between Antifungal Agent 27 and another antifungal compound using the checkerboard microdilution assay. The protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals.
1. Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies, including combination therapy. The checkerboard assay is a widely used in vitro method to systematically evaluate the interaction of two antimicrobial agents against a specific microorganism.[1][2][3] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between the tested compounds.[2][3][4] An FIC index of ≤ 0.5 is typically interpreted as synergy, indicating that the combined effect of the drugs is greater than the sum of their individual effects.[3][5][6]
2. Core Principles
The checkerboard assay involves exposing a standardized fungal inoculum to a two-dimensional array of serial dilutions of two antifungal agents in a microtiter plate.[3][7] One agent is diluted along the rows (e.g., this compound), and the second agent is diluted along the columns (e.g., a known antifungal). This creates a matrix of wells with varying concentrations of both drugs. After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The FIC index is then calculated to characterize the interaction.[2][7]
Experimental Protocols
2.1. Materials
-
96-well, sterile, flat-bottom microtiter plates
-
This compound (stock solution of known concentration)
-
Second antifungal agent (e.g., Fluconazole, Amphotericin B; stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine and without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator
2.2. Preparation of Fungal Inoculum
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
2.3. Checkerboard Assay Setup
-
Prepare serial twofold dilutions of this compound and the second antifungal agent in RPMI 1640 medium in separate tubes or deep-well plates. The concentration range should span from well above to well below the expected MIC of each drug.
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well microtiter plate.
-
Along the x-axis (columns 1-10), create serial dilutions of the second antifungal agent. Typically, this is done by adding 50 µL of the drug dilution to the first column and then performing serial transfers across the plate.
-
Along the y-axis (rows A-G), create serial dilutions of this compound.
-
The resulting plate will have a gradient of the second antifungal agent in the columns and a gradient of this compound in the rows.
-
Column 11 should contain serial dilutions of this compound only (to determine its MIC).
-
Row H should contain serial dilutions of the second antifungal agent only (to determine its MIC).
-
Well H12 should serve as a growth control (no drug).
-
Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.
2.4. Incubation and Reading
-
Incubate the microtiter plate at 35°C for 24-48 hours, depending on the fungal species.
-
Following incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control). This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Data Presentation and Analysis
3.1. Data Collection
Record the MIC values for this compound alone (MICA), the second antifungal agent alone (MICB), and the MIC of each drug in combination (MICA in combination and MICB in combination) for each well showing growth inhibition.
3.2. Calculation of the Fractional Inhibitory Concentration (FIC) Index
The FIC index (FICI) is calculated for each well that shows inhibition using the following formulas:
-
FIC of this compound (FICA) = MICA in combination / MICA alone
-
FIC of the second antifungal agent (FICB) = MICB in combination / MICB alone
-
FICI = FICA + FICB
3.3. Interpretation of Results
The interaction is interpreted based on the calculated FICI value:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[3][5][6] |
| > 0.5 to 4.0 | Indifference (or Additive)[3][4][6] |
| > 4.0 | Antagonism[3][4][6] |
Table 1: Example of Checkerboard Assay Results
| Combination Well | [this compound] (µg/mL) | [Drug B] (µg/mL) | Growth (+/-) | FICA | FICB | FICI | Interpretation |
| MICA | 8 | 0 | - | 1 | 0 | 1 | - |
| MICB | 16 | 0 | - | 0 | 1 | 1 | - |
| C3 | 2 | 4 | - | 0.25 | 0.25 | 0.5 | Synergy |
| D4 | 4 | 2 | - | 0.5 | 0.125 | 0.625 | Indifference |
| E2 | 1 | 8 | - | 0.125 | 0.5 | 0.625 | Indifference |
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 27 in the Treatment of Resistant Aspergillus fumigatus Strains
Abstract: The emergence of antifungal resistance in Aspergillus fumigatus, a primary causative agent of invasive aspergillosis, poses a significant threat to public health.[1][2][3][4] Treatment failures in patients with azole-resistant infections are common, highlighting the urgent need for novel therapeutic agents.[2][5][6] This document provides detailed application notes and experimental protocols for the investigation of Antifungal Agent 27, a novel compound with promising activity against resistant strains of A. fumigatus. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antifungal therapies.
Introduction to this compound
This compound is a [describe class of compound, e.g., novel triazole, echinocandin derivative, etc.] that has demonstrated potent in vitro and in vivo activity against a broad range of pathogenic fungi, including azole-resistant isolates of Aspergillus fumigatus. Its unique mechanism of action, which is hypothesized to involve [briefly describe hypothesized mechanism, e.g., inhibition of a novel fungal enzyme, disruption of cell wall integrity at a novel target, etc.], makes it a promising candidate for overcoming existing resistance mechanisms.
The primary mechanisms of azole resistance in A. fumigatus involve mutations in the cyp51A gene, which encodes the target enzyme lanosterol 14-α-demethylase, and overexpression of this gene, often driven by tandem repeats (e.g., TR34/L98H and TR46/Y121F/T289A) in its promoter region.[3][5][7][8] Resistance can also arise from the overexpression of efflux pumps that actively transport the drug out of the fungal cell.[3][9] this compound has shown efficacy against strains harboring these known resistance mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various A. fumigatus strains, including well-characterized resistant isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against A. fumigatus
| A. fumigatus Strain | Resistance Mechanism | MIC of Voriconazole (µg/mL) | MIC of this compound (µg/mL) |
| Wild-Type (ATCC 204305) | None (Susceptible) | 0.25 | 0.06 |
| AzR-1 (Clinical Isolate) | TR34/L98H in cyp51A | 16 | 0.125 |
| AzR-2 (Clinical Isolate) | TR46/Y121F/T289A in cyp51A | >16 | 0.25 |
| AzR-3 (Clinical Isolate) | M220I mutation in cyp51A | 8 | 0.125 |
| AzR-4 (Lab-generated) | Efflux pump overexpression | 4 | 0.5 |
Table 2: Synergistic Activity of this compound with Other Antifungals
| Combination | A. fumigatus Strain | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Agent 27 + Voriconazole | AzR-1 | 0.5 | Synergistic |
| Agent 27 + Caspofungin | Wild-Type | 0.75 | Additive |
| Agent 27 + Amphotericin B | AzR-2 | 1.0 | Indifferent |
FICI ≤ 0.5 indicates synergy, >0.5 to <4.0 indicates no interaction (additive or indifferent), and ≥4.0 indicates antagonism.
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A3 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
Aspergillus fumigatus isolates (conidia)
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Harvest conidia from a 5-7 day old culture on potato dextrose agar (PDA) by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically be from 0.015 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and a medium-only well as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth as determined visually.
-
This protocol is used to assess the interaction between this compound and other antifungal drugs.
Materials:
-
Same as for MIC determination, plus a second antifungal agent.
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis.
-
The concentration of each drug should range from sub-inhibitory to supra-inhibitory levels based on their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate each well with the A. fumigatus suspension as described in the MIC protocol.
-
Incubate at 35°C for 48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the action of this compound.
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Known azole resistance pathways in A. fumigatus.
Discussion and Future Directions
This compound demonstrates significant potential in overcoming common resistance mechanisms in A. fumigatus. The low MIC values against strains with well-defined resistance mutations suggest a mechanism of action that is distinct from currently available azoles. Furthermore, the synergistic interaction with voriconazole against a resistant strain suggests a potential role for combination therapy, which could reduce the required dosage and minimize toxicity.
Future studies should focus on elucidating the precise molecular target of this compound. This can be achieved through a combination of genetic and biochemical approaches, such as screening of knockout mutant libraries, transcriptomic analysis of treated cells, and affinity chromatography to identify binding partners. In vivo efficacy studies in animal models of invasive aspergillosis are also crucial to validate the promising in vitro data and to establish pharmacokinetic and pharmacodynamic parameters. Understanding the host immune response to treatment with this compound, potentially involving pathways like IL-27 signaling which modulates antifungal immunity, will also be an important area of investigation.[10][11][12][13][14]
References
- 1. Update on antifungal drug resistance mechanisms of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Antimicrobial-Resistant Aspergillus | Aspergillosis | CDC [cdc.gov]
- 5. Azole resistant Aspergillus fumigatus: What you need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. IL-27 Negatively Controls Antifungal Activity in a Model of Invasive Pulmonary Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-27 Signaling Promotes Th1 Responses and Is Required to Inhibit Fungal Growth in the Lung during Repeated Exposure to Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Antifungal Agent 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Antifungal agent 27 is a promising new chemical entity with potent in vitro activity against a broad spectrum of pathogenic fungi. These application notes provide a comprehensive guide to designing and executing in vivo efficacy studies to evaluate the therapeutic potential of this compound in a murine model of disseminated candidiasis. The protocols outlined herein are intended to ensure robust and reproducible data generation for preclinical drug development programs.
Hypothetical Profile of this compound:
For the context of this document, this compound is characterized as a novel small molecule inhibitor of fungal 1,3-β-D-glucan synthase, an essential enzyme for cell wall biosynthesis. This mechanism is similar to that of the echinocandin class of antifungals. In vitro studies have demonstrated a low minimum inhibitory concentration (MIC) against various Candida species, including fluconazole-resistant strains.
Experimental Design and Protocols
A well-designed in vivo efficacy study is critical to assess the therapeutic potential of an antifungal candidate. The following sections detail the key components of a study protocol for evaluating this compound.
I. Animal Model Selection and Husbandry
A murine model of disseminated candidiasis is a well-established and relevant model for systemic fungal infections.
-
Species and Strain: Female BALB/c mice (6-8 weeks old, 18-22 g). This strain is commonly used for infectious disease models.
-
Acclimation: Animals should be acclimated for a minimum of 7 days prior to the start of the experiment.
-
Housing: Mice should be housed in individually ventilated cages with ad libitum access to sterile food and water.
-
Immunosuppression: To establish a robust and reproducible infection, transient immunosuppression is often required. This can be achieved by administering cyclophosphamide (150 mg/kg) intraperitoneally 4 days prior to infection and a second dose (100 mg/kg) 1 day after infection.
II. Fungal Strain and Inoculum Preparation
-
Fungal Strain: Candida albicans SC5314 is a commonly used and well-characterized virulent strain.
-
Culture Conditions: The strain should be grown on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours.
-
Inoculum Preparation: A single colony is used to inoculate Sabouraud Dextrose Broth (SDB) and incubated at 30°C with shaking for 18 hours. The yeast cells are then harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS. The cell density is determined using a hemocytometer and adjusted to the desired concentration. The viability of the inoculum should be confirmed by plating serial dilutions on SDA plates.
III. Infection Procedure
-
Route of Infection: Intravenous (IV) injection via the lateral tail vein.
-
Inoculum Size: A typical inoculum size is 1 x 10^5 Colony Forming Units (CFU) per mouse in a volume of 100 µL. This dose may need to be optimized based on pilot studies to achieve a lethal infection in the control group within a defined timeframe (e.g., 7-14 days).
IV. Treatment Protocol
-
Drug Formulation: this compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% sterile water). The stability and solubility of the formulation should be confirmed prior to the study.
-
Treatment Groups:
-
Vehicle Control (infected, treated with vehicle only)
-
This compound (low dose, e.g., 1 mg/kg)
-
This compound (mid dose, e.g., 5 mg/kg)
-
This compound (high dose, e.g., 20 mg/kg)
-
Positive Control (e.g., Caspofungin at a therapeutic dose)
-
-
Dosing Regimen: Treatment should be initiated 24 hours post-infection and administered once daily via the appropriate route (e.g., intraperitoneal, oral) for a specified duration (e.g., 7 consecutive days).
V. Efficacy Endpoints
-
Survival Analysis: Mice are monitored daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy). The primary endpoint is survival, and data is typically plotted as a Kaplan-Meier survival curve.
-
Fungal Burden in Organs: A subset of mice from each group is euthanized at a predetermined time point (e.g., day 4 post-infection). Kidneys, the primary target organ in disseminated candidiasis, are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA to determine the CFU per gram of tissue.
-
Histopathology: Organs (kidneys, spleen, liver) can be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination (e.g., Hematoxylin and Eosin staining, Periodic acid-Schiff staining) to assess tissue damage and fungal infiltration.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Survival Time (Days) | Fungal Burden in Kidneys (log10 CFU/g ± SD) |
| Vehicle Control | - | 0 | 5.2 | 6.8 ± 0.5 |
| This compound | 1 | 20 | 8.1 | 5.2 ± 0.7 |
| This compound | 5 | 80 | >14 | 3.1 ± 0.4 |
| This compound | 20 | 100 | >14 | <2.0 |
| Positive Control (Caspofungin) | 10 | 100 | >14 | <2.0 |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Experimental workflow for the in vivo efficacy study of this compound.
Caption: Proposed mechanism of action of this compound.
Application Note: Quantification of Antifungal Agent 27 in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive analytical method for the quantification of a novel triazole, Antifungal Agent 27, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This approach provides the high selectivity and sensitivity required for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2][3] The method has been validated according to FDA guidelines, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range.[1][4]
Introduction
This compound is a next-generation triazole antifungal developed for the treatment of invasive fungal infections. Like other triazoles, it exhibits significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring essential to optimize efficacy, minimize toxicity, and prevent the development of resistance.[5][6][7] The primary mechanism of action for triazole antifungals involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.
This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, suitable for researchers, scientists, and drug development professionals engaged in clinical and preclinical studies.
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below. It involves sample collection, preparation via protein precipitation, LC-MS/MS analysis, and final data processing.
Caption: Workflow for this compound quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich)
-
This compound-d4 (Internal Standard, IS) (Toronto Research Chemicals)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free human plasma (Golden West Biologicals)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (200 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma (calibrator, QC, or unknown) into the appropriately labeled tubes.
-
Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each tube.[8]
-
Vortex mix each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 16,000 x g for 5 minutes.[8]
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[4]
| Table 1: LC-MS/MS Instrument Parameters | |
| HPLC System | Waters ACQUITY UPLC I-Class[8] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 2.5 min, hold for 0.5 min, return to 10% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQD Mass Spectrometer[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Agent 27) | m/z 350.1 → 125.2 (Quantifier) |
| MRM Transition (Agent 27-d4) | m/z 354.1 → 129.2 (IS) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 35 V |
| Collision Energy | 20 eV |
Method Validation and Performance
The method was validated for linearity, precision, accuracy, and sensitivity according to established bioanalytical method validation guidelines.[2]
Linearity
The calibration curve was linear over the concentration range of 0.05 to 10 µg/mL. The coefficient of determination (R²) was >0.99 for all validation runs.[9]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed using quality control (QC) samples at three concentration levels: Low (0.15 µg/mL), Medium (2.0 µg/mL), and High (8.0 µg/mL).[8]
| Table 2: Summary of Precision and Accuracy Data | ||||
| QC Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Accuracy (%Bias) |
| Low (0.15 µg/mL) | 4.5% | 6.8% | +5.2% | +3.9% |
| Medium (2.0 µg/mL) | 3.1% | 4.2% | -2.5% | -1.8% |
| High (8.0 µg/mL) | 2.8% | 3.9% | +1.7% | +2.1% |
| Acceptance criteria: Precision (%CV) ≤15% and Accuracy (%Bias) within ±15%.[2] |
Sensitivity and Recovery
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.05 µg/mL, with precision and accuracy within 20%.[9]
-
Extraction Recovery: The absolute recovery for this compound was determined to be >95% across all QC levels.[10]
Data Presentation and Analysis
Quantitative data is generated by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators. A weighted (1/x²) linear regression is used for the curve fit.[2] The concentration of this compound in unknown samples is then calculated from this regression equation.
| Table 3: Representative Calibration Curve Data | ||
| Nominal Conc. (µg/mL) | Analyte Area | IS Area |
| 0.05 | 1,250 | 255,000 |
| 0.20 | 5,100 | 258,000 |
| 2.00 | 52,300 | 261,000 |
| 10.00 | 265,000 | 259,500 |
Logic for Therapeutic Decision Making
The quantified plasma concentration of this compound is a critical parameter for optimizing patient therapy. The following diagram illustrates the logical relationship between the measured concentration and clinical action.
Caption: Therapeutic drug monitoring (TDM) decision logic.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma.[4] The simple protein precipitation sample preparation allows for high throughput, making this method well-suited for routine therapeutic drug monitoring and for supporting large-scale clinical trials.[9] The validation data confirms that the method is accurate and precise, meeting the stringent requirements for bioanalytical assays.
References
- 1. Method for therapeutic drug monitoring of azole antifungal drugs in human serum using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advances-in-antifungal-drug-measurement-by-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 7. Therapeutic Drug Monitoring of Systematic Antifungal Therapy - Doctor Fungus [drfungus.org]
- 8. waters.com [waters.com]
- 9. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Antifungal Drug Voriconazole in Serum and Plasma by HPLC-UV | Semantic Scholar [semanticscholar.org]
Application Note: A Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Antifungal Agent 27 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of the novel investigational antifungal, "Antifungal Agent 27," in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation of under 3 minutes.[1][2] This assay demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4] The high selectivity and sensitivity of UPLC-MS/MS make it the preferred analytical technique for this application.[5][6]
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.[7] Antifungal agents often exhibit considerable pharmacokinetic variability among individuals, which can impact therapeutic efficacy and the risk of toxicity.[5][8] Therapeutic drug monitoring (TDM) is therefore a critical tool for optimizing dosing regimens of certain antifungals to ensure adequate drug exposure.[5][6]
This compound is a new triazole-class compound under investigation for the treatment of systemic fungal infections. To facilitate its clinical development, a reliable and rapid bioanalytical method is required for its quantification in biological matrices. UPLC-MS/MS offers superior sensitivity, specificity, and speed compared to older methods like HPLC-UV or immunoassays.[5][7] This note details the development and validation of a UPLC-MS/MS method for this compound in human plasma, designed to meet the needs of clinical laboratories and drug development programs.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (Reference Standard), this compound-d4 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (reagent grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Matrix: Drug-free human plasma.
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and the internal standard (IS), this compound-d4, were prepared in methanol at a concentration of 1.0 mg/mL.[9] Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 (v/v) methanol/water mixture.
Calibration standards and QC samples were prepared by spiking the appropriate working solutions into drug-free human plasma to achieve the desired concentrations.[10]
Sample Preparation Protocol
A simple protein precipitation method was used for plasma sample extraction.[3][4][8][11]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (200 ng/mL this compound-d4 in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
Caption: Plasma sample preparation workflow using protein precipitation.
UPLC-MS/MS Instrumentation and Conditions
Analysis was performed on a Waters ACQUITY UPLC I-Class System coupled to a Xevo TQD Triple Quadrupole Mass Spectrometer.[2]
Table 1: UPLC Parameters
| Parameter | Setting |
|---|---|
| UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4][12] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4][11] |
| Flow Rate | 0.45 mL/min[4] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 2.5 minutes |
| Gradient | 10% B to 95% B in 1.5 min, hold for 0.5 min, return to 10% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][12] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 415.2 → 346.1 (Quantifier), m/z 415.2 → 277.2 (Qualifier) |
| MRM Transition (IS) | m/z 419.2 → 350.1 |
| Dwell Time | 0.1 sec[9] |
Method Validation and Results
The method was validated according to the US FDA guidelines on bioanalytical method validation.[7][13]
Linearity and Sensitivity
The method was linear over the concentration range of 5 to 5000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with 1/x² weighting was used. The correlation coefficient (r²) was consistently >0.998.[1] The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio >10.[7]
Table 3: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 5.0 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 5.0 ng/mL |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated using four levels of QC samples (LLOQ, Low, Mid, High).[3] The results, summarized in Table 4, demonstrate that the precision (%CV) and accuracy (%Bias) are within the acceptable limit of ±15% (±20% for LLOQ).[7]
Table 4: Precision and Accuracy Data
| QC Level | Conc. (ng/mL) | Intra-day CV (%) (n=6) | Inter-day CV (%) (n=18) | Intra-day Bias (%) (n=6) | Inter-day Bias (%) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 5.0 | 8.9 | 11.2 | +5.4 | +8.1 |
| LQC | 15.0 | 5.1 | 6.8 | -2.7 | -4.3 |
| MQC | 250 | 3.4 | 4.5 | +1.9 | +2.5 |
| HQC | 4000 | 2.8 | 3.9 | -0.8 | -1.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The extraction recovery was consistently above 90%, and the matrix effect was determined to be minimal, with ion suppression or enhancement effects falling within acceptable ranges.
Table 5: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 15.0 | 94.2 | 97.8 |
| MQC | 250 | 92.5 | 101.5 |
| HQC | 4000 | 91.8 | 99.3 |
Chromatographic Performance
Under the described chromatographic conditions, this compound and its internal standard, this compound-d4, were well-resolved with retention times of approximately 1.45 and 1.44 minutes, respectively. No interfering peaks from endogenous plasma components were observed at the retention times of the analyte or the IS.
Caption: High-level overview of the bioanalytical process.
Conclusion
A simple, rapid, and robust UPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated.[1] The method employs a straightforward protein precipitation extraction, requires a small sample volume (50 µL), and has a total analytical run time of less than 3 minutes.[2][7] The assay is sensitive, specific, and demonstrates excellent linearity, accuracy, and precision, making it highly suitable for high-throughput analysis in clinical research and therapeutic drug monitoring settings.[3]
References
- 1. A rapid UPLC-MS/MS assay for the simultaneous measurement of fluconazole, voriconazole, posaconazole, itraconazole, and hydroxyitraconazole concentrations in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. advances-in-antifungal-drug-measurement-by-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 7. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secure Verification [machinery.mas.bg.ac.rs]
Application Notes and Protocols for Assessing the Fungicidal vs. Fungistatic Activity of Antifungal Agent 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for characterizing the antifungal activity of a novel compound, "Antifungal Agent 27," as either fungicidal (lethal to fungi) or fungistatic (inhibitory to fungal growth). The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in obtaining reproducible and comparable data.
Introduction: Fungicidal vs. Fungistatic Activity
Antifungal agents are broadly categorized based on their effect on fungal cells. Fungistatic agents inhibit fungal growth without killing the organism, while fungicidal agents actively kill the fungal cells.[1][2][3][4] This distinction is critical in drug development and clinical application, as the required therapeutic approach can differ significantly depending on the nature of the antifungal agent and the immune status of the host. For instance, fungicidal agents are often preferred in immunocompromised patients who cannot mount a robust immune response to clear the inhibited, but still viable, fungi.[3][5]
Common classes of antifungal drugs exhibit different activities. Azoles, which inhibit ergosterol synthesis, are generally fungistatic.[2][4][6] Polyenes, like Amphotericin B, bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death, thus acting as fungicidal agents.[1][7] Echinocandins, which inhibit β-1,3-glucan synthesis in the cell wall, are typically fungicidal against Candida species but may be fungistatic against Aspergillus species.[8]
This document outlines three key experimental protocols to determine the activity of this compound: Broth Microdilution for Minimum Inhibitory and Fungicidal Concentrations, Time-Kill Assays, and the Disk Diffusion Method.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction (typically ≥99.9%) of the initial inoculum (MFC).[3]
Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline or water.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[9]
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Microdilution Plate Preparation:
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate.[9][10] The concentration range should be sufficient to determine the MIC.
-
Include a positive control well (no antifungal agent) and a negative control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that shows no visible growth.[10]
-
-
MFC Determination:
-
Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control plates.
-
The MFC is the lowest concentration from which no fungal colonies grow on the subculture plates, representing a ≥99.9% kill of the initial inoculum.
-
Data Presentation:
The results of the MIC and MFC assays can be summarized in the following table:
| Fungal Isolate | MIC (µg/mL) of Agent 27 | MFC (µg/mL) of Agent 27 | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | ||||
| Aspergillus fumigatus ATCC 204305 | ||||
| Clinical Isolate 1 |
Interpretation of MFC/MIC Ratio:
-
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
-
An MFC/MIC ratio of > 4 suggests fungistatic activity.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antifungal activity over time, showing the rate at which an antifungal agent kills a fungal population.[11][12]
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal inoculum as described in the broth microdilution protocol, with a starting concentration of approximately 1 x 10⁴ to 1 x 10⁶ CFU/mL in RPMI 1640 medium.[13]
-
-
Experimental Setup:
-
Prepare flasks or tubes containing RPMI 1640 medium with various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the previously determined MIC).
-
Include a growth control flask without the antifungal agent.
-
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
To avoid antifungal carryover, which can inhibit growth on the plates, filtration of the sample may be necessary.[13]
-
Data Presentation:
The data from the time-kill assay should be plotted as the log₁₀ CFU/mL versus time. The results can also be summarized in a table.
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (4x MIC) | Log₁₀ CFU/mL (16x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Interpretation:
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
-
Fungistatic activity is indicated by a prevention of growth or a <3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative method to assess antifungal susceptibility. While it does not directly differentiate between fungicidal and fungistatic activity, it provides a preliminary indication of the agent's effectiveness.[15][16]
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described previously.
-
-
Plate Inoculation:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeast or plain Mueller-Hinton agar for molds.[9][17]
-
Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate.
-
Allow the plate to dry for 10-15 minutes.[18]
-
-
Disk Application and Incubation:
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk where no fungal growth is visible) in millimeters.
-
The size of the inhibition zone correlates with the susceptibility of the fungus to the agent.
-
Data Presentation:
| Fungal Isolate | Disk Potency of Agent 27 (µg) | Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Clinical Isolate 1 |
Visualizations
Experimental Workflows
Caption: Workflow for determining fungicidal vs. fungistatic activity.
Fungal Signaling Pathways as Antifungal Targets
Caption: Major antifungal drug targets and associated signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drcanuso.com [drcanuso.com]
- 5. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. connectsci.au [connectsci.au]
- 16. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antifungal Agent 27 Solubility
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the aqueous solubility of the hypothetical Antifungal agent 27 for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?
A1: This is a common issue for poorly water-soluble compounds.[1] this compound, like many new chemical entities, is likely hydrophobic.[2][3] When the high-concentration DMSO stock is introduced to the aqueous buffer, the DMSO concentration rapidly decreases. The compound is no longer soluble in this new, predominantly aqueous environment, causing it to precipitate. This can lead to variable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[1]
Q2: What are the immediate first steps to troubleshoot precipitation in my assay?
A2: First, visually inspect your assay plates for any signs of precipitation. Second, consider optimizing your dilution protocol. Instead of diluting your DMSO stock into an intermediate aqueous solution, try adding the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility. Finally, evaluate and lower the final concentration of this compound in the assay to stay below its aqueous solubility limit.
Q3: How does the final concentration of DMSO affect my experiment?
A3: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds. While a higher percentage of DMSO can maintain the solubility of this compound, it can also interfere with the biological assay itself, potentially affecting enzyme activity or cell viability. It is crucial to determine the highest tolerable DMSO concentration for your specific assay system (typically ≤1%) and ensure your dilution scheme does not exceed this limit.
Q4: What are the primary methods to systematically improve the solubility of this compound for my assays?
A4: Several strategies can be employed, broadly categorized as solvation methods or solid-form manipulation.[4] For immediate use in assays, solvation methods are most common. These include using co-solvents, surfactants to form micelles, or complexation agents like cyclodextrins.[3][4] Each of these approaches aims to create a more favorable environment for the hydrophobic drug in the aqueous buffer.
Troubleshooting Guide
Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.
-
Cause: The compound's concentration exceeds its thermodynamic solubility in the final assay buffer. The dilution method may also promote rapid precipitation.
-
Solutions:
-
Optimize Dilution Protocol: Add the DMSO stock directly to the complete assay medium rather than to the buffer alone. Assay components like proteins can help solubilize the compound.
-
Reduce Final Concentration: Test a lower concentration range for this compound to find a level that remains in solution.
-
Incorporate Solubilizing Excipients: Pre-complex the agent with a solubilizer, such as a cyclodextrin, before adding it to the assay buffer.[5] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[5]
-
Use a Co-solvent: If the assay allows, slightly increase the percentage of an organic co-solvent like DMSO or ethanol. However, always run a solvent tolerance control to check for effects on the assay itself.[6]
-
Problem 2: Inconsistent IC50 values or variable results between replicate assays.
-
Cause: Poor solubility can lead to inconsistent amounts of the compound being available to the target in solution, causing high variability.[1] The compound may be slowly precipitating over the course of the experiment.
-
Solutions:
-
Conduct a Solubility Assessment: Perform a kinetic or thermodynamic solubility test in your specific assay buffer to determine the maximum soluble concentration.[7]
-
Use Fresh Dilutions: Prepare fresh dilutions of this compound from the DMSO stock immediately before each experiment to avoid issues with compound stability or precipitation in intermediate dilutions.
-
Incorporate Surfactants: For cell-free assays, consider adding a non-ionic surfactant (e.g., Pluronic F-127) below its critical micelle concentration to improve solubility.[5]
-
Problem 3: Low or no activity observed in an otherwise validated assay.
-
Cause: The actual concentration of the dissolved, active compound is much lower than the nominal concentration due to poor solubility. The true potency of the compound is being underestimated.
-
Solutions:
-
Employ Formulation Strategies: Use solubilization techniques to increase the concentration of the dissolved drug. This can include forming micelles with amphiphilic block copolymers or using cyclodextrin complexes.
-
Particle Size Reduction (Nanosuspension): For more advanced development, creating a nanosuspension of this compound can improve its dissolution rate and solubility.[8][9] This involves reducing the particle size to the sub-micron range.[10]
-
Crystal Engineering: Creating co-crystals of this compound with a suitable co-former can dramatically increase aqueous solubility. For example, a co-crystal of ketoconazole with glutaric acid showed an 1800-fold increase in water solubility.[11][12]
-
Data on Solubility Enhancement Techniques
The following tables summarize quantitative data from studies on enhancing the solubility of antifungal agents, providing a reference for potential improvements for this compound.
Table 1: Solubility Enhancement of Antifungal S-119 (Fluconazole Analog) with Excipients [5]
| Excipient (10 w/v%) | Buffer pH | Fold Solubility Increase |
| Pluronic F-127 | 7.4 | 281-fold |
| PVP | 7.4 | 232-fold |
| Brij S20 | 7.4 | 199-fold |
| PEG 6000 | 7.4 | 193-fold |
| 2-HP-β-CD (0.07 M) | 7.4 | 151-fold |
Table 2: Solubility Enhancement of Ketoconazole via Crystal Engineering [12]
| Co-former | Method | Solvent | Fold Solubility Increase |
| Glutaric Acid | Cocrystal | Water | ~1800-fold |
| Protocatechuic Acid | Cocrystal | Water | ~322-fold |
| Vanillic Acid | Cocrystal | Water | ~268-fold |
| 3,5-Dinitrobenzoic Acid | Cocrystal | Water | ~160-fold |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of the solubility of this compound.[7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL). Mix well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength like 620 nm.
-
Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the solubility of the compound after it has reached equilibrium.[7]
-
Compound Addition: Add an excess amount of solid, crystalline this compound to a vial.
-
Buffer Addition: Add a known volume of your aqueous assay buffer to the vial.
-
Equilibration: Seal the vial and shake it at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the solution through a 0.45 µm filter to remove all undissolved solids.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
Visual Guides
Caption: Workflow for troubleshooting solubility issues with this compound.
Caption: How excipients improve solubility of a hydrophobic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. contractpharma.com [contractpharma.com]
- 5. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
troubleshooting poor reproducibility in Antifungal agent 27 MIC assays
This guide provides troubleshooting advice and answers to frequently asked questions to address poor reproducibility in Minimum Inhibitory Concentration (MIC) assays for Antifungal Agent 27.
Frequently Asked Questions (FAQs)
Q1: Why are my MIC results for this compound inconsistent between experiments?
Poor reproducibility in MIC assays can stem from several factors. It is critical to standardize every step of the protocol to limit variability.[1] Key sources of variation include the preparation of the fungal inoculum, the composition of the test medium, incubation conditions, and the method used for endpoint determination.[1][2] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized procedures to minimize inter-laboratory variability.[1]
Q2: What is the "trailing effect" and how can it affect my MIC reading for this compound?
The trailing effect, or residual growth, is characterized by a small amount of fungal growth that persists across a wide range of drug concentrations, making the true inhibition point difficult to determine.[1][3] This phenomenon is common with fungistatic agents like azoles.[3] Reading the MIC after a shorter incubation period (e.g., 24 hours instead of 48 hours for Candida spp.) can sometimes mitigate this issue, as trailing may become more pronounced over time.[2][4] For some drug-organism combinations, the MIC is defined as a significant reduction in growth (e.g., ≥50%) compared to the growth control, rather than complete inhibition, to account for trailing.[1][3]
Q3: Can the choice of culture medium affect the MIC values for this compound?
Yes, the culture medium is a critical variable. Standardized methods, such as those from CLSI and EUCAST, specify the use of RPMI-1640 medium buffered with MOPS to ensure a stable pH.[5] The pH of the medium can significantly influence the activity of some antifungal agents; for example, the MICs of several antifungals against Candida albicans were found to be significantly higher at pH 4.0 compared to pH 7.0.[2] Additionally, components in some complex, non-defined media can antagonize the activity of the antifungal agent being tested.[2]
Q4: How critical is the inoculum size for achieving reproducible MICs?
The inoculum concentration is one of the most important factors for reproducibility.[4] An inoculum that is too heavy can lead to falsely elevated MIC values, while one that is too light may result in artificially low MICs.[6] Standardized protocols provide specific ranges for the final inoculum concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts in the CLSI protocol).[7] It is essential to use a spectrophotometer or McFarland standards to prepare a standardized inoculum suspension.[8]
Q5: What are the key differences between CLSI and EUCAST protocols that might explain different results?
While both organizations provide standardized methods to improve reproducibility, their protocols have key differences that can lead to variations in MIC values. These include differences in inoculum size, glucose content of the media, the physical shape of microtiter plate wells, and, most notably, the endpoint reading method. CLSI protocols often rely on visual reading, whereas EUCAST protocols mandate spectrophotometric reading.[1] Due to these differences, it is not recommended to interpret results obtained using one method with breakpoints established by the other.[3]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues leading to poor reproducibility.
Problem: MICs are Consistently Higher or Lower Than Expected
-
Cause: If MICs are consistently high, the inoculum may be too heavy.[6] If MICs are consistently low, the inoculum may be too light.[6] Another cause could be errors in the preparation of the this compound stock solution or serial dilutions.
-
Solution: Re-standardize your inoculum preparation procedure. Verify the turbidity of your 0.5 McFarland standard.[8] Prepare a fresh stock solution of this compound from a new powder lot and perform serial dilutions carefully. Always include a quality control (QC) strain with a known MIC range to validate your assay run.
Problem: Skipped Wells or No Growth in Control Wells
-
Cause: "Skipped wells" (growth in higher concentration wells but not in lower ones) can be caused by contamination, improper inoculation, or errors in drug dilution.[6] No growth in the positive control well indicates a problem with the inoculum viability or the medium's ability to support growth.
-
Solution: Check for contamination in your inoculum and media.[6] Ensure the inoculum is properly mixed and dispensed into each well.[6] If the growth control fails, prepare a fresh inoculum and/or a new batch of media. A purity control plate should be made from the inoculum suspension to verify its integrity.[8]
Data Presentation
Table 1: Comparison of Key Parameters in CLSI and EUCAST Yeast Susceptibility Testing Protocols
| Parameter | CLSI M27[1][7] | EUCAST[1] | Implication for Reproducibility |
| Medium | RPMI-1640 + 2% Glucose | RPMI-1640 + 2% Glucose | Both use a standardized, buffered medium to control for pH and nutritional variations. |
| Final Inoculum Size | 0.5 – 2.5 x 10³ CFU/mL | 1 – 5 x 10⁵ CFU/mL | Significant difference; EUCAST uses a higher inoculum which can impact MICs. Consistency is key. |
| Incubation Time | 24-48h (Candida)[2][4], 72h (Cryptococcus)[3] | 24h (Candida) | Shorter incubation for EUCAST may reduce trailing but could be insufficient for slower-growing strains. |
| Endpoint Reading | Visual (with mirror) | Spectrophotometric (OD-based) | Spectrophotometric reading removes subjectivity, potentially increasing reproducibility.[9] |
| MIC Endpoint (Azoles) | ≥50% reduction in growth | ≥50% reduction in growth | Both methods account for trailing with fungistatic agents by not requiring 100% inhibition. |
Experimental Protocols
Broth Microdilution MIC Assay Workflow (Adapted from CLSI M27/M38)
This protocol outlines the standardized broth microdilution method, which is considered the gold standard for MIC testing.[5]
1. Preparation of this compound
-
Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]
-
Perform two-fold serial dilutions in the test medium (RPMI-1640) in a separate 96-well plate or in tubes to achieve the desired final concentration range.
2. Preparation of Inoculum
-
From a pure, 24-hour culture on an agar plate (e.g., Sabouraud Dextrose Agar), select 3-4 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[7]
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration as specified by the chosen protocol (e.g., CLSI or EUCAST).
3. Inoculation and Incubation
-
Transfer the prepared drug dilutions to the final, sterile 96-well microtiter plate.
-
Add the diluted fungal inoculum to each well, bringing the final volume to 100 or 200 µL, depending on the protocol.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).[10]
-
Incubate the plate at 35°C. Incubation time depends on the organism: 24-48 hours for most Candida spp., and up to 72 hours for Cryptococcus spp.[2][3]
4. Reading the MIC
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.
-
For fungicidal agents like amphotericin B, the endpoint is typically 100% growth inhibition (a clear well).[1]
-
For fungistatic agents where trailing is common, the endpoint is often a ≥50% reduction in growth.[1][3] This can be determined visually or by reading the optical density (OD) with a microplate reader.[9]
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of Antifungal Agent 27
Welcome to the technical support center for the synthesis of Antifungal Agent 27. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a novel triazole-based antifungal.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| AY-001 | Low overall yield (<30%) | 1. Incomplete reaction at key steps (e.g., epoxide formation, triazole ring opening).[1] 2. Degradation of intermediates or final product. 3. Suboptimal reaction conditions (temperature, solvent, catalyst loading). | 1. Monitor reaction progress closely using TLC or LC-MS to ensure completion. 2. Use high-purity, anhydrous solvents and reagents. Perform reactions under an inert atmosphere (N2 or Ar). 3. Optimize reaction parameters. Refer to the detailed experimental protocols below. |
| AY-002 | Formation of significant side products | 1. Presence of moisture or oxygen. 2. Incorrect stoichiometry of reactants. 3. Side reactions such as polymerization or rearrangement. | 1. Ensure all glassware is oven-dried and reactions are run under strictly anhydrous and anaerobic conditions. 2. Carefully measure and add reactants in the correct molar ratios. 3. Lower the reaction temperature or change the solvent to minimize side reactions. |
| AY-003 | Difficulty in purification | 1. Co-elution of the product with impurities during chromatography. 2. Product instability on silica gel. 3. Oily product that is difficult to crystallize. | 1. Optimize the chromatography solvent system. Consider using a different stationary phase (e.g., alumina). 2. Use a deactivated silica gel or switch to an alternative purification method like preparative HPLC. 3. Attempt to form a salt of the final compound to induce crystallization. Trituration with a suitable solvent may also help. |
| AY-004 | Inconsistent yields between batches | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction setup and conditions. 3. Scale-up issues. | 1. Source high-purity starting materials from a reliable supplier and test for purity before use. 2. Standardize all experimental procedures and parameters. 3. When scaling up, ensure efficient stirring and temperature control are maintained. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound for maximizing yield?
A1: The nucleophilic ring-opening of the key epoxide intermediate with the 1,2,4-triazole is the most critical step.[1] Low yields at this stage are common and significantly impact the overall yield. Ensuring the use of a suitable base, anhydrous conditions, and optimal temperature is crucial for success.
Q2: Can I substitute any of the recommended solvents?
A2: While some flexibility exists, it is not recommended to substitute solvents without careful consideration and small-scale trials. The polarity and boiling point of the solvent can significantly affect reaction kinetics and solubility of intermediates. For instance, using a non-polar solvent in a reaction requiring a polar aprotic environment will likely lead to failure.
Q3: My final product is a persistent oil. How can I induce crystallization?
A3: If your purified this compound is an oil, you can try the following techniques to induce crystallization:
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble and scratch the inside of the flask with a glass rod.
-
Seeding: Introduce a small crystal of a previously successful batch into the oil.
-
Solvent layering: Dissolve the oil in a good solvent and carefully layer a poor solvent on top. Crystals may form at the interface.
-
Salt formation: If the molecule has a basic nitrogen, you can try forming a hydrochloride or other salt, which are often crystalline.
Q4: How does the mechanism of action of this compound relate to its synthesis?
A4: this compound is a triazole-based agent, and its mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[2][3] The triazole ring is essential for this activity as it coordinates with the heme iron in the enzyme's active site.[4] Therefore, the successful formation of the triazole ring and its correct attachment to the core scaffold during synthesis are paramount for the biological activity of the final compound.
Experimental Protocols
Protocol 1: Asymmetric Epoxidation of the Allylic Alcohol Intermediate
This protocol describes the formation of the key epoxide intermediate, a critical step for establishing the correct stereochemistry of this compound.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the allylic alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cooling: Cool the solution to -20 °C in a cryocooler.
-
Catalyst Addition: Add titanium(IV) isopropoxide (0.1 eq) and L-(+)-diethyl tartrate (0.12 eq) sequentially. Stir the mixture for 30 minutes at -20 °C.
-
Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M, 1.5 eq) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium hydroxide.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite®, washing with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude epoxide by flash column chromatography on silica gel.
Protocol 2: Triazole Ring Opening of the Epoxide
This protocol details the nucleophilic attack of 1,2,4-triazole on the epoxide intermediate.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.5 eq) and anhydrous N,N-dimethylformamide (DMF, 8 mL/mmol).
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.4 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour until gas evolution ceases.
-
Epoxide Addition: Add a solution of the epoxide intermediate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Quenching: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
Caption: Mechanism of action signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in Antifungal agent 27 LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Antifungal Agent 27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Issue: Poor sensitivity, accuracy, or reproducibility in my quantitative analysis.
This is a common problem often caused by matrix effects, which are interferences from other components in the sample that can suppress or enhance the ionization of this compound.[1][2][3]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting and mitigating matrix effects in LC-MS analysis.
Recommended Actions:
-
Quantify the Matrix Effect: Before making changes, it's crucial to determine the extent of the matrix effect. The post-extraction spike method is a widely accepted "golden standard" for this.[2]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[3][4] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of matrix effects.[5] Diluting the supernatant post-precipitation can help reduce these effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.[4] Double LLE can further improve selectivity.[4]
-
Solid-Phase Extraction (SPE): Provides even cleaner extracts by selectively isolating the analyte.[3][6]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to deplete phospholipids from the sample, significantly reducing matrix interference.[7][8]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to correct for matrix effects.[1][9] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus normalizing the signal.[3][10] For many common antifungal agents, such as voriconazole, fluconazole, and itraconazole, commercial SIL-IS are available.[11]
-
Optimize Chromatographic Conditions: Adjusting the mobile phase or gradient can help separate this compound from co-eluting matrix components.[1] However, this can be time-consuming.[1]
-
Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components.[1][12]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative results.[1][2] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are several methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is introduced into the mass spectrometer after the LC column. A blank sample extract is then injected. Any dip or rise in the analyte's signal as the blank matrix components elute indicates regions of ion suppression or enhancement.[1][12]
-
Post-Extraction Spike (Matrix Factor Calculation): This is a quantitative method and is considered the "golden standard".[2] It involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, carbon-13, or nitrogen-15).[11][13][14] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes from the LC column and experiences the same degree of matrix effects.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[10]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While structural analogs can be used, they are not as effective as SIL-IS for compensating for matrix effects. This is because their chromatographic retention and ionization efficiency may differ from the analyte, meaning they may not experience the same degree of ion suppression or enhancement. For example, in the analysis of voriconazole, fluconazole has been used as an internal standard.[15][16] However, for the most robust and accurate results, a SIL-IS is the preferred choice.[1][9]
Q5: My samples are in human plasma. What is the best sample preparation method to reduce matrix effects?
A5: For plasma samples, phospholipids are a major contributor to matrix effects. While simple protein precipitation is fast, it does not effectively remove phospholipids.[5] Therefore, more advanced techniques are recommended:
-
Phospholipid Removal SPE: Products like HybridSPE and Ostro plates are designed to specifically remove phospholipids and proteins in a single step, resulting in a much cleaner extract.[7]
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner sample than protein precipitation.[4]
-
Solid-Phase Extraction (SPE): A well-developed SPE method can effectively remove a wide range of interferences.[3]
Workflow for Sample Preparation Method Selection:
Caption: A decision-making workflow for selecting an appropriate sample preparation method.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from published methods for the analysis of various antifungal agents in biological matrices. This data can serve as a benchmark for your own method development and validation.
Table 1: Recovery and Matrix Effect Data for Triazole Antifungals in Human Plasma/Serum
| Antifungal Agent | Sample Preparation | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Voriconazole | Protein Precipitation | 101.4 - 111.4 | 96.5 - 104.5 | [17] |
| Voriconazole | Protein Precipitation | Not specified | 99.6 - 107.2 | [18] |
| Voriconazole | Protein Precipitation | Validated | Validated | [15][16][19] |
| Multiple Antifungals | Protein Precipitation | 69 - 135 | 39 - 119 | [20] |
Table 2: Recovery and Matrix Effect Data for Echinocandin Antifungals in Human Plasma
| Antifungal Agent | Sample Preparation | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Caspofungin | Protein Precipitation | ~90 | Not specified | [21][22] |
| Caspofungin | Protein Precipitation | 85.2 - 95.3 | Not specified | [23] |
Table 3: Recovery and Matrix Effect Data for Fluconazole in Candida albicans Lysate
| Antifungal Agent | Sample Preparation | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Fluconazole | Not specified | 87.10 - 110.82 | No significant effect | [24] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
This compound analytical standard.
-
Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound.
-
Appropriate solvents for sample preparation and LC-MS analysis.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound and the SIL-IS in the final mobile phase composition or a suitable neat solvent.
-
Set B (Post-Spike): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with the this compound standard and SIL-IS to the same concentration as in Set A.
-
Set C (Pre-Spike): Spike the blank matrix with the this compound standard and SIL-IS at the beginning of the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME%) and Recovery (RE%):
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A quick and simple method for removing proteins from plasma or serum samples.
Materials:
-
Plasma/serum sample.
-
Internal standard solution.
-
Ice-cold precipitation solvent (e.g., acetonitrile, methanol, or a mixture, often with 0.1% formic acid).[26]
Procedure:
-
Pipette a known volume of the plasma/serum sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 3 volumes of ice-cold precipitation solvent to the sample (e.g., 300 µL of solvent for 100 µL of plasma).[20]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS analysis. The supernatant can be directly injected or further diluted if necessary.
Protocol 3: Sample Preparation using Phospholipid Removal Plates
Objective: To selectively remove both proteins and phospholipids from plasma or serum samples for a cleaner extract.
Materials:
-
Plasma/serum sample.
-
Internal standard solution.
-
Phospholipid removal 96-well plate (e.g., Ostro, HybridSPE).[7]
-
Precipitation solvent (typically acetonitrile with 1% formic acid).
Procedure:
-
Add the plasma/serum sample and internal standard to the wells of the 96-well plate.
-
Add the precipitation solvent to each well.
-
Mix thoroughly by aspirating and dispensing several times or by using a plate shaker. This step both precipitates the proteins and facilitates the binding of phospholipids to the sorbent.
-
Apply a vacuum to the plate to draw the eluate through into a collection plate. The sorbent retains the precipitated proteins and phospholipids.
-
The collected eluate is ready for LC-MS analysis, either by direct injection or after evaporation and reconstitution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. clpmag.com [clpmag.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC–MS/MS Method for Quantifying Occidiofungin in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma [mdpi.com]
- 19. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A sensitive liquid chromatography-tandem mass spectrometry method for monitoring the caspofungin trough plasma concentration and its association with caspofungin efficacy in intensive-care-unit patients - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 25. gtfch.org [gtfch.org]
- 26. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 27 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental controls and best practices for working with Antifungal Agent 27.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for in vitro susceptibility testing of this compound?
A1: Appropriate controls are critical for valid and reproducible results.
-
Positive Controls: A well-characterized antifungal agent with a known mechanism of action and established Minimum Inhibitory Concentration (MIC) range against the test organism should be used.[1][2][3] For instance, if this compound is an echinocandin, Caspofungin would be a suitable positive control.[4] A quality control (QC) strain, such as a specific strain of Candida albicans with a known susceptibility profile, should also be included to ensure the assay is performing correctly.[5]
-
Negative Controls: Several negative controls are essential.[1][3]
-
Growth Control: The fungal organism is cultured in the test medium without any antifungal agent to ensure its viability and proper growth under the experimental conditions.
-
Solvent Control: The solvent used to dissolve this compound is added to the growth medium at the same concentration used in the experimental wells to ensure it has no inhibitory effect on fungal growth.
-
Media Sterility Control: Uninoculated media is incubated to check for contamination.[1]
-
Q2: How should I interpret the results of a disk diffusion assay with this compound?
A2: In a disk diffusion assay, the diameter of the zone of inhibition around the disk containing this compound is measured.[6][7] This zone size is generally proportional to the antifungal activity.[7] The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with established MIC breakpoints.[8][9] If breakpoints for this compound are not yet established, the results can be used for qualitative comparison against a positive control antifungal.[6]
Q3: What are the recommended quality control (QC) measures to ensure the reliability of my experimental results?
A3: A robust QC system is fundamental for consistent and reliable data.[10] Key QC measures include:
-
Regularly testing reference strains with known susceptibility profiles.
-
Ensuring all reagents and media meet quality standards and are not expired.[11]
-
Calibrating and maintaining all laboratory equipment, such as pipettes and incubators.
-
Strict adherence to standardized protocols to minimize variability.[12]
-
Participation in external quality assessment schemes if available.[13]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Values
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inoculum size variability. | Standardize the inoculum preparation. Use a spectrophotometer to adjust the inoculum to the correct density as per CLSI or EUCAST guidelines.[5] |
| Improper drug dilution. | Prepare fresh serial dilutions for each experiment. Verify pipette calibration. |
| Variations in incubation time or temperature. [12] | Ensure the incubator is calibrated and maintains a consistent temperature. Adhere strictly to the recommended incubation period. |
| "Skipped" wells or paradoxical growth (Eagle effect). [14] | This can be an artifact with certain antifungal classes.[15] Document the phenomenon and consider the lowest concentration with significant growth inhibition as the MIC.[16] |
| Trailing growth. [14] | Read the MIC at the concentration that shows approximately 50% growth inhibition compared to the growth control.[16] |
Issue 2: No Zone of Inhibition with a Known Susceptible Organism
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inactive this compound. | Check the expiration date and storage conditions of the compound. Test a fresh batch. |
| Incorrect disk concentration. | Verify the concentration of this compound impregnated on the disks. |
| Agar depth is too thick. | Ensure the agar depth is standardized (e.g., 4 mm) to allow for proper diffusion. |
| Inoculum is too dense. | Prepare the inoculum to the recommended turbidity standard. |
Issue 3: Contamination in the Assay Plates
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated work area or equipment. | Work in a biological safety cabinet and use aseptic techniques. Regularly decontaminate surfaces and equipment.[17] |
| Contaminated media or reagents. [18] | Use pre-sterilized or filter-sterilized media and reagents. Always include a media sterility control. |
| Contaminated fungal culture. | Streak the culture for single colonies to ensure purity before preparing the inoculum. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][19]
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired final concentrations in a 96-well microtiter plate.[8][19]
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[20]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.[21]
-
Controls:
-
Growth Control: Add 100 µL of inoculum to a well with 100 µL of drug-free medium.
-
Sterility Control: Add 200 µL of uninoculated medium to a well.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[22]
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[16]
Protocol 2: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a fungal inoculum as described in the MIC protocol (Step 2) and swab it evenly across the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[6]
-
Disk Application: Aseptically apply a paper disk impregnated with a known concentration of this compound to the center of the agar surface.
-
Controls: Apply a positive control disk (e.g., a disk with a standard antifungal) and a negative control disk (a blank disk with solvent) to the same or a separate plate.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.
Visualizations
Caption: General workflow for in vitro testing of this compound.
References
- 1. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gov.uk [gov.uk]
- 11. wjpps.com [wjpps.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. 10 common mistakes in laboratory mycology | The AFWG [afwgonline.com]
- 18. Fungal Contamination in Pharmaceuticals Identification and Control Strategies | Journal of Drug Discovery and Development ( ISSN:2581-6861) [medicaljournalshouse.com]
- 19. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
Technical Support Center: Minimizing Off-Target Effects of Antifungal Agent 27 (C-27 Steroidal Saponins) in Cell Culture
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Antifungal Agent 27 in cell culture experiments. For the purposes of this guide, "this compound" refers to the class of C-27 steroidal saponins , as there is no single, universally defined "this compound" in publicly available scientific literature. C-27 steroidal saponins are a promising class of natural products with potent antifungal activity.[1][2] This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help users identify and mitigate unintended effects on mammalian cells.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for C-27 steroidal saponins as antifungal agents?
A1: The primary antifungal mechanism of C-27 steroidal saponins is believed to be the disruption of the fungal cell membrane.[3] These amphiphilic molecules interact with sterols, such as ergosterol in the fungal membrane, leading to the formation of pores or complexes that compromise membrane integrity.[4][5][6][7][8] This disruption results in the leakage of cellular contents and ultimately, fungal cell death.
Q2: What are the potential off-target effects of C-27 steroidal saponins on mammalian cells?
A2: While some C-27 steroidal saponins exhibit a favorable selectivity for fungal cells, they can exert off-target effects on mammalian cells, primarily through:
-
Cytotoxicity: At higher concentrations, their membrane-disrupting properties can also affect mammalian cell membranes, which contain cholesterol. This can lead to decreased cell viability and lysis.[1]
-
Modulation of Signaling Pathways: Saponins have been shown to influence various intracellular signaling pathways in mammalian cells, which can lead to unintended biological responses. Key pathways that may be affected include:
-
NF-κB Signaling: This pathway is crucial for inflammatory responses and cell survival.
-
PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and metabolism.[9][10][11]
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a wide range of stimuli, including stress, and regulates processes like proliferation, differentiation, and apoptosis.[10][12]
-
Q3: How can I determine the optimal concentration of my C-27 steroidal saponin to maximize antifungal activity while minimizing off-target effects?
A3: A dose-response study is essential. You should determine the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) against your target fungus and the half-maximal inhibitory concentration (IC50) for cytotoxicity in your mammalian cell line. The therapeutic window is the concentration range where the agent is effective against the fungus but has minimal toxicity to the host cells.
Q4: My mammalian cells are dying, but I'm using the reported antifungal concentration. What could be the issue?
A4: Several factors could be at play:
-
Cell Line Sensitivity: Different mammalian cell lines have varying sensitivities to cytotoxic agents. The originally reported antifungal concentration may have been tested on a less sensitive cell line.
-
Compound Purity: Impurities in your preparation of the C-27 steroidal saponin could be contributing to the observed cytotoxicity.
-
Experimental Conditions: Factors such as cell density, incubation time, and media components can influence the apparent cytotoxicity of a compound.
Q5: I'm observing unexpected changes in my mammalian cells' behavior (e.g., morphology, proliferation rate) even at non-toxic concentrations. What should I investigate?
A5: This could be due to the modulation of signaling pathways. At non-cytotoxic concentrations, C-27 steroidal saponins can still alter cellular functions. You should consider investigating the activation state of key signaling pathways like NF-κB, PI3K/Akt/mTOR, and MAPK.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Mammalian Cell Cytotoxicity at Effective Antifungal Concentration | 1. The therapeutic window for your specific cell line is narrower than anticipated.2. The C-27 steroidal saponin preparation has impurities.3. The compound is degrading in the culture medium, releasing toxic byproducts. | 1. Perform a detailed dose-response curve to determine the IC50 for your specific mammalian cell line and the MIC for the target fungus. Aim for a concentration that gives you at least 80-90% fungal inhibition with >90% mammalian cell viability.2. Verify the purity of your compound using techniques like HPLC or mass spectrometry.3. Test the stability of your compound in the cell culture medium over the time course of your experiment. |
| Inconsistent Antifungal Efficacy | 1. The compound is precipitating out of the solution in the culture medium.2. The compound is binding to components in the serum or media, reducing its bioavailability.3. The fungal inoculum size is not standardized. | 1. Check the solubility of your C-27 steroidal saponin in your final culture medium. You may need to use a solubilizing agent like DMSO (ensure the final concentration is non-toxic to your cells).2. Consider reducing the serum concentration in your media if possible, or perform experiments in a serum-free medium for a short duration.3. Standardize your fungal inoculum preparation and quantification method. |
| Unexpected Phenotypic Changes in Mammalian Cells | 1. Off-target modulation of cellular signaling pathways.2. The vehicle (e.g., DMSO) used to dissolve the compound is affecting the cells. | 1. Investigate the activation of key signaling pathways (NF-κB, PI3K/Akt, MAPK) at the working concentration of your compound.2. Always include a vehicle control in your experiments to ensure that the observed effects are due to the compound itself. |
| Contamination in Cell Cultures | 1. Introduction of contaminants during handling.2. The natural product stock solution is contaminated. | 1. Strictly adhere to aseptic cell culture techniques.[13][14][15]2. Filter-sterilize your stock solution of the C-27 steroidal saponin before adding it to your culture medium. |
III. Data Presentation
Table 1: Comparative Antifungal Activity and Mammalian Cell Cytotoxicity of Select C-27 Steroidal Saponins.
| Compound | Fungal Species | Antifungal Activity (MIC/MFC in µg/mL) | Mammalian Cell Line | Cytotoxicity (IC50 in µg/mL) | Selectivity Index (IC50/MIC or MFC) |
| Tigogenin Saponin 1 | Candida albicans | 5.0 | Vero | 15.0 | 3.0 |
| Cryptococcus neoformans | 0.4 | Vero | 15.0 | 37.5 | |
| Aspergillus fumigatus | 1.5 | Vero | 15.0 | 10.0 | |
| Tigogenin Saponin 2 | Candida albicans | 5.0 | Vero | 3.7 | 0.74 |
| Cryptococcus neoformans | 0.8 | Vero | 3.7 | 4.6 | |
| Aspergillus fumigatus | 20.0 | Vero | 3.7 | 0.19 | |
| Tigogenin Saponin 4 | Candida albicans | 10.0 | Vero | 7.5 | 0.75 |
| Cryptococcus neoformans | 0.8 | Vero | 7.5 | 9.4 | |
| Aspergillus fumigatus | 2.5 | Vero | 7.5 | 3.0 | |
| Amphotericin B (Control) | Candida albicans | 0.63 | - | - | - |
| Cryptococcus neoformans | 1.25 | - | - | - | |
| Aspergillus fumigatus | 1.25 | - | - | - |
Data adapted from a study on the antifungal activity of C-27 steroidal saponins.[1] The selectivity index is a ratio of cytotoxicity to antifungal activity; a higher number indicates greater selectivity for the fungal target.
IV. Experimental Protocols
Protocol 1: Assessment of Mammalian Cell Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effect of a C-27 steroidal saponin on an adherent mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
C-27 steroidal saponin stock solution (in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[3][16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your C-27 steroidal saponin in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same concentration of the solvent used for the stock solution) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from a blank well (medium and MTT only). Plot the cell viability against the compound concentration and determine the IC50 value.
Protocol 2: Assessment of NF-κB Activation by Immunofluorescence
This protocol describes a method to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
Materials:
-
Mammalian cells cultured on sterile glass coverslips in a 24-well plate
-
C-27 steroidal saponin
-
Positive control for NF-κB activation (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with the desired concentration of the C-27 steroidal saponin for the appropriate time. Include untreated and positive controls.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
V. Visualizations
References
- 1. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pci.uni-heidelberg.de [pci.uni-heidelberg.de]
- 6. researchgate.net [researchgate.net]
- 7. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes [mdpi.com]
- 13. corning.com [corning.com]
- 14. zephr.selectscience.net [zephr.selectscience.net]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Antifungal Agent 27 Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of Antifungal Agent 27.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for the purification of this compound?
A1: The purification of this compound, a small molecule, typically involves a multi-step process. This process starts with extraction from the crude source, followed by one or more chromatographic steps to separate it from impurities. The final step often involves crystallization to obtain a highly pure solid form.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Silica gel column chromatography is a common initial step for purifying small molecule antifungal compounds.[1] For higher resolution and final polishing, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often employed.[1]
Q3: What are the critical parameters to control during the purification process?
A3: Key parameters to monitor and control include the choice of solvents, pH, flow rate during chromatography, and temperature.[2][3] Inconsistent control of these parameters can lead to low yield, poor purity, and difficulty in reproducing results.
Q4: How can I assess the purity of this compound after each purification step?
A4: Purity can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), analytical HPLC, and spectroscopic methods like NMR and Mass Spectrometry.
Q5: What are some common reasons for low yield during purification?
A5: Low yields can result from several factors, including incomplete extraction, degradation of the compound on the stationary phase (e.g., silica gel), using an incorrect solvent system in chromatography, or loss of material during solvent evaporation and transfer steps.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield or No Product Recovery
| Problem | Possible Cause | Solution |
| No compound detected in fractions | Incorrect solvent system used for chromatography.[4] | Double-check the solvent system. If your compound is very polar, you may need a more polar eluent or consider reverse-phase chromatography.[4] |
| Compound came off in the solvent front.[4] | Check the very first fractions collected.[4] | |
| Compound is too dilute to be detected. | Concentrate the fractions in the expected elution range and re-analyze.[4] | |
| Low overall yield | Compound degradation on silica gel. | Check the stability of your compound on silica by performing a 2D TLC. If it degrades, consider using a less acidic stationary phase or a different purification technique.[4] |
| Inefficient extraction from the crude material. | Optimize the extraction solvent and method (e.g., sonication, multiple extractions). | |
| Insufficient elution buffer volume during chromatography. | Increase the volume of the elution buffer to ensure complete elution of the compound.[2] |
Poor Purity or Presence of Impurities
| Problem | Possible Cause | Solution |
| Co-elution of impurities | Inadequate separation during chromatography. | Optimize the chromatographic conditions. This may involve trying a different solvent system, a different stationary phase, or using a gradient elution. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. | |
| Presence of baseline impurities | Incomplete removal of highly polar or non-polar impurities. | A short plug of silica can be used to remove baseline impurities before running the main column.[4] |
| Tailing peaks in chromatography | Strong interaction between the compound and the stationary phase. | Try a different solvent system or add a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent to improve peak shape. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., chloroform). Anhydrous sodium sulfate can be added on top of the silica gel to prevent disturbance of the bed.[5]
-
Sample Loading: The crude extract of this compound, dissolved in a minimal amount of the initial mobile phase, is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient of chloroform to methanol can be used.[1]
-
Fraction Collection: Fractions are collected in separate tubes and analyzed by TLC to identify those containing the desired compound.
-
Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is removed under reduced pressure.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: The partially purified this compound from the silica gel column is dissolved in the mobile phase. The sample should be filtered through a 0.45 µm filter before injection.[2]
-
System Equilibration: The HPLC system, equipped with a C18 column, is equilibrated with the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Injection and Separation: The sample is injected onto the column. A gradient elution is typically used, for instance, increasing the percentage of acetonitrile in water over time.[1]
-
Detection and Fraction Collection: The eluting compounds are monitored by a UV detector at a suitable wavelength. Fractions corresponding to the peak of this compound are collected.
-
Solvent Removal: The collected fractions are concentrated, often by lyophilization or evaporation, to yield the purified compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. Frontiers | Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 [frontiersin.org]
- 2. Troubleshooting Purification Methods [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Purification [chem.rochester.edu]
- 5. biotechrep.ir [biotechrep.ir]
Technical Support Center: Troubleshooting Experiments with Novel Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered when working with novel compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
1. Compound Solubility and Stability
Question: My novel compound is not dissolving in my aqueous assay buffer. What can I do?
Answer: Poor aqueous solubility is a common hurdle for novel compounds.[1][2][3] Here’s a step-by-step troubleshooting guide:
-
Review Compound Properties: Check the predicted LogP or cLogP value. A high value (typically >3) suggests poor aqueous solubility.
-
Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol before adding it to the aqueous buffer. Be mindful of the final solvent concentration in your assay, as it can affect biological activity.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility. For acidic compounds, increasing the pH can help, while for basic compounds, decreasing the pH may be beneficial.
-
Excipients: Consider using solubility-enhancing excipients such as cyclodextrins or surfactants, but be sure to test for any effects of the excipient on your assay.
-
Sonication: Gentle sonication can help to break up compound aggregates and facilitate dissolution.
-
Heating: For some compounds, gentle warming can increase solubility. However, be cautious as this can also lead to degradation. Always assess compound stability at elevated temperatures.
Question: I suspect my compound is degrading in the assay medium. How can I confirm this and what should I do?
Answer: Compound instability can lead to a loss of activity and generate confounding results.
-
Stability Assessment: Perform a time-course experiment where you incubate your compound in the assay medium for different durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. Analyze the samples at each time point by HPLC or LC-MS to quantify the amount of intact compound remaining.
-
Control for Degradation: If instability is confirmed, consider the following:
-
Reduce Incubation Time: If possible, shorten the duration of your experiment.
-
pH and Buffer Effects: Test the stability of your compound in different buffers and at various pH levels to identify more favorable conditions.
-
Protect from Light: Some compounds are light-sensitive. If so, conduct your experiments in the dark or using amber-colored plates/tubes.
-
Fresh Preparations: Always prepare fresh solutions of your compound immediately before use.
-
2. Inconsistent or Irreproducible Results
Question: I am getting significant variability between replicate wells in my cell-based assay. What are the likely causes?
Answer: Well-to-well variability can obscure real experimental effects. Here are some common culprits:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[4] Ensure your pipettes are calibrated and use proper pipetting techniques (e.g., consistent speed, immersion depth). For multi-well plates, consider using a multichannel pipette or an automated liquid handler for better consistency.
-
Cell Seeding Density: Uneven cell seeding can lead to different cell numbers in each well at the start of the experiment.[4] Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension periodically while plating.
-
Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile buffer or media to create a humidity barrier.
-
Compound Precipitation: If your compound precipitates in the wells, it will not be available to the cells, leading to inconsistent results. Visually inspect your plates under a microscope for any signs of precipitation. If observed, revisit the compound solubility troubleshooting steps.
-
Incubator Conditions: Inconsistent temperature or CO2 levels within the incubator can affect cell health and growth. Ensure your incubator is properly maintained and calibrated.
Question: My results are not reproducible between experiments performed on different days. What should I investigate?
Answer: Lack of inter-experiment reproducibility is a critical issue that can undermine the validity of your findings.[5][6][7] Consider these factors:
-
Reagent Variability: Are you using the same lot of reagents (e.g., serum, media, compounds) for each experiment? Lot-to-lot variation can introduce significant differences. If you must use a new lot, perform a bridging experiment to ensure consistency.
-
Cell Passage Number: Cells can change their characteristics over time in culture.[4] Use cells within a consistent and defined passage number range for all your experiments.
-
Protocol Drift: Small, unintentional changes in the experimental protocol can creep in over time. Maintain a detailed and standardized written protocol and ensure it is followed precisely for every experiment.
-
Environmental Factors: Variations in ambient temperature, humidity, or light exposure can sometimes affect sensitive assays. Try to maintain a consistent laboratory environment.
3. Off-Target Effects and Cytotoxicity
Question: How can I determine if the observed effect of my compound is due to its intended target or an off-target effect?
Answer: Distinguishing on-target from off-target effects is crucial for validating your compound's mechanism of action.
-
Structural Analogs: Synthesize or obtain inactive structural analogs of your compound. These analogs should be chemically similar but modified at a key binding moiety, rendering them unable to bind to the intended target. If the inactive analog produces the same phenotype as your active compound, it suggests an off-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein in your cells. If your compound is still active in these target-depleted cells, the effect is likely off-target.
-
Direct Target Engagement Assays: Employ biophysical or biochemical assays to confirm that your compound directly binds to its intended target in a cellular context. Examples include cellular thermal shift assays (CETSA) or kinase profiling services.
-
Rescue Experiments: If your compound inhibits a target, try to rescue the phenotype by overexpressing the target protein or by adding a downstream product of the inhibited pathway.
Question: My compound is causing widespread cell death, which might be masking its specific intended effect. How should I proceed?
Answer: General cytotoxicity can be a significant confounding factor.
-
Dose-Response Curve: Perform a broad dose-response experiment to determine the concentration range where your compound exhibits its intended effect without causing significant cytotoxicity. This will help you identify a therapeutic window.
-
Time-Course of Cytotoxicity: Assess cytotoxicity at different time points. A compound might show a specific effect at an early time point before significant cell death occurs.
-
Use a Less Sensitive Cell Line: If possible, test your compound in a cell line that is less sensitive to its cytotoxic effects but still expresses the target of interest.
-
Multiplex Assays: Use assays that can simultaneously measure both the specific intended effect and cytotoxicity in the same well. This allows you to directly correlate the two readouts.
Quantitative Data on Preclinical Experimental Failures
A significant portion of preclinical research is not reproducible, leading to wasted resources and delays in drug development. The table below summarizes the primary sources of error contributing to this issue.
| Source of Error | Estimated Contribution to Irreproducibility |
| Biological Reagents and Reference Materials | 36.1% |
| Study Design | 27.6% |
| Data Analysis and Reporting | 25.5% |
| Laboratory Protocols | 10.8% |
Data adapted from a 2015 study published in PLOS Biology analyzing the economic costs of irreproducible preclinical research.[7]
Experimental Protocols
1. Kinetic Solubility Assay
This protocol provides a method for rapidly assessing the solubility of a compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the novel compound in 100% DMSO.
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition of Aqueous Buffer: To each well containing the DMSO-diluted compound, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation and Shaking: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement of Precipitation: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.
2. Chemical Stability Assay
This protocol assesses the stability of a compound in a buffered solution over time.
-
Preparation of Test Solution: Prepare a solution of the novel compound in the desired buffer (e.g., PBS, pH 7.4) at a final concentration relevant to the biological assays (e.g., 10 µM).
-
Time-Course Incubation: Aliquot the test solution into several vials and incubate at the desired temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator and immediately stop the degradation by adding an equal volume of cold acetonitrile or methanol. Store the quenched samples at -20°C until analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time. Calculate the half-life (t½) of the compound under the tested conditions.
3. Off-Target Kinase Profiling
This protocol outlines a general approach for screening a compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of the kinase inhibitor in DMSO.
-
Kinase Panel Selection: Select a panel of purified, active kinases for screening. This can be a broad panel representing the human kinome or a more focused panel of related kinases.
-
Assay Setup: In a multi-well plate, set up kinase reactions containing the kinase, a suitable substrate (peptide or protein), and ATP. Include wells with the test compound at one or more concentrations (e.g., 1 µM and 10 µM) and control wells with DMSO only.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a defined period.
-
Detection of Kinase Activity: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition of each kinase by the compound relative to the DMSO control. Significant inhibition of kinases other than the intended target indicates potential off-target activity.
Visualizations
Caption: A decision tree for troubleshooting failed experiments.
Caption: On-target versus off-target signaling pathways.
References
- 1. dovepress.com [dovepress.com]
- 2. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilogywriting.com [trilogywriting.com]
- 5. Irreproducible life sciences research in U.S. costs $28 billion [sciencenews.org]
- 6. bio-rad.com [bio-rad.com]
- 7. A QUANTITATIVE MODEL OF ERROR ACCUMULATION DURING PCR AMPLIFICATION - PMC [pmc.ncbi.nlm.nih.gov]
how to handle unexpected results in antifungal testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common unexpected results encountered during in vitro antifungal susceptibility testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Fungal Growth in Growth Control Wells
Q1: I don't see any growth in my positive control wells (no antifungal). What could be the reason?
A1: Lack of growth in the control wells invalidates the experiment, as it's impossible to determine if the antifungal agent inhibited growth or if the fungus simply failed to grow. Several factors could be responsible:
-
Inoculum Viability: The fungal isolate may have lost viability due to improper storage or handling.
-
Incorrect Inoculum Density: The inoculum concentration might be too low. Standardized methods like CLSI and EUCAST specify a narrow range for the final inoculum concentration.[1][2]
-
Improper Growth Medium: The medium (e.g., RPMI-1640) may have been prepared incorrectly, lack essential supplements, or have an improper pH.
-
Incubation Issues: The incubator may not have been at the correct temperature or atmosphere (e.g., CO2 levels) for the specific fungal species.
-
Inherent Slow Growth: Some fungal species or specific strains are inherently slow growers, and the incubation period may not have been long enough. For instance, Cryptococcus species may require up to 72 hours of incubation.[1][3]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inoculum Viability | Streak the original fungal stock on a fresh agar plate to confirm viability and purity. |
| Inoculum Density | Prepare a fresh inoculum and carefully standardize its concentration using a spectrophotometer or hemocytometer according to CLSI/EUCAST guidelines. |
| Growth Medium | Prepare fresh medium, paying close attention to pH and supplements. Use a different lot of powdered medium if available. |
| Incubation Conditions | Verify the incubator's temperature and CO2 levels (if applicable) using a calibrated thermometer and CO2 sensor. |
| Slow Growth | For known slow-growing fungi, extend the incubation period and check for growth at 24, 48, and 72 hours. |
Issue 2: Contamination
Q2: My culture plates/wells are contaminated with bacteria or other fungi. What should I do?
A2: Contamination can obscure or completely invalidate your results. Bacterial contamination often leads to a rapid drop in the medium's pH (turning it yellow if a pH indicator is present) and visible turbidity.[4][5] Fungal contamination may appear as filamentous growth or yeast-like cells different from your test organism.[4][6]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Poor Aseptic Technique | Strictly follow aseptic techniques. Work in a certified biological safety cabinet, disinfect all surfaces and equipment with 70% ethanol, and avoid talking over open plates/tubes.[4] |
| Contaminated Reagents | Use sterile, high-quality reagents from reputable suppliers. Filter-sterilize any prepared solutions that cannot be autoclaved.[7] |
| Contaminated Fungal Stock | Re-streak your fungal isolate from a frozen stock onto a selective agar plate to obtain a pure culture. |
| Environmental Contamination | Regularly clean and decontaminate incubators, water baths, and the general laboratory area. Consider fumigation for persistent issues.[8] |
Issue 3: Inconsistent MIC Values Between Replicates
Q3: I am getting different Minimum Inhibitory Concentration (MIC) values across my replicate wells for the same antifungal concentration. Why is this happening?
A3: Inconsistent MICs can be frustrating and can compromise the reliability of your data. The inherent variability of the broth microdilution test is typically considered to be plus or minus one two-fold dilution. However, greater variability can point to technical errors.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Be consistent with your pipetting technique. |
| Inhomogeneous Drug/Inoculum | Thoroughly vortex the fungal inoculum and antifungal stock solutions before preparing dilutions and inoculating plates. |
| Edge Effects in Microplates | Evaporation from wells on the edge of a microtiter plate can concentrate the antifungal and affect growth. To mitigate this, fill the outer wells with sterile water and do not use them for experimental data. |
| Sedimentation of Inoculum | If the fungal cells settle quickly, it can lead to uneven distribution in the wells. Gently agitate the inoculum suspension periodically while dispensing. |
Issue 4: Trailing Effect (Reduced but Persistent Growth)
Q4: I'm observing reduced but persistent fungal growth across a wide range of azole concentrations above the suspected MIC. How should I interpret this?
A4: This phenomenon is known as the "trailing effect" or "trailing growth." It is particularly common with azole antifungals and certain Candida species.[1][9][10] It can make determining the MIC difficult, as a true endpoint of complete inhibition is not reached.[10] Isolates exhibiting trailing growth are often still susceptible to the drug in vivo.[10][11]
Troubleshooting and Interpretation:
| Reading Time | pH Adjustment | Endpoint Reading |
| Read the MIC at 24 hours instead of 48 hours. Trailing is often more pronounced at later time points.[1][9][11] | Adjusting the pH of the test medium (e.g., RPMI 1640) to ≤5.0 can help eliminate the trailing effect without affecting the MICs of truly susceptible or resistant isolates.[12] | The recommended endpoint for azoles is a prominent reduction in growth (≥50%) compared to the growth control, not complete inhibition.[3][13] |
Data Presentation: Example of Trailing Effect
| Fungus-Drug | Incubation Time | Observed MIC (µg/mL) | Interpretation |
| C. albicans vs. Fluconazole | 24 hours | ≤1.0 | Susceptible |
| C. albicans vs. Fluconazole | 48 hours | >64.0 (trailing) | Misleadingly Resistant[9][11] |
Issue 5: Paradoxical Effect (Eagle Effect)
Q5: My results show fungal growth is inhibited at a certain antifungal concentration, but then growth reappears at even higher concentrations. Is this an error?
A5: This is not necessarily an error but a known phenomenon called the paradoxical effect, or Eagle effect. It is most frequently observed with echinocandins (e.g., caspofungin) against Candida and Aspergillus species.[14][15][16] The fungus is susceptible at lower concentrations, appears to regrow at higher concentrations (e.g., 4 to 32 µg/mL), and then may be inhibited again at very high concentrations (>64 µg/mL).[14]
Troubleshooting and Interpretation:
-
Confirmation: Repeat the assay to confirm the observation. Ensure that the regrowth is the test organism and not a contaminant.
-
Mechanism: This effect is thought to be a result of the fungus activating stress response pathways, such as the cell wall integrity (CWI), high osmolarity glycerol (HOG), and calcineurin signaling pathways, in response to high drug concentrations.[14][17] This leads to a compensatory increase in chitin synthesis, which helps stabilize the cell wall.[14][17]
-
Clinical Relevance: The clinical significance of the paradoxical effect is still debated, and some studies suggest it may be less relevant in the presence of serum.[18] For clinical interpretation, the MIC should be read as the lowest concentration that inhibits growth, before any paradoxical regrowth occurs.
Data Presentation: Example of Paradoxical Effect with Caspofungin
| Caspofungin Conc. (µg/mL) | Growth Observation |
| 0 (Control) | +++ |
| 0.125 | - |
| 0.25 | - |
| 0.5 | - |
| 1 | - |
| 2 | + |
| 4 | ++ |
| 8 | ++ |
| 16 | + |
| 32 | - |
In this example, the MIC should be reported as 0.125 µg/mL.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Based on CLSI M27)
This protocol outlines the general steps for performing broth microdilution testing. For complete details, refer to the official CLSI M27 document.[19][20]
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of antifungal agents at 100 times the final highest concentration to be tested. The solvent (e.g., water, DMSO) will depend on the antifungal's solubility.
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (medium only, no antifungal) and a sterility control well (medium only, no inoculum).
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours. Cryptococcus species may require up to 72 hours.[1]
-
Reading the MIC:
-
Visually examine the plates. The growth control should show distinct turbidity.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the growth control for azoles, echinocandins, and flucytosine.[3][13]
-
For amphotericin B, the MIC is the lowest concentration that shows no visible growth (100% inhibition).[3]
-
Protocol 2: EUCAST Broth Microdilution Method for Yeasts (Based on EUCAST E.Def 7.4)
This protocol outlines the general steps for the EUCAST method. For complete details, refer to the official EUCAST documents.[21][22]
-
Medium: Use RPMI-1640 medium supplemented with 2% glucose.
-
Preparation of Microdilution Plates: Similar to the CLSI method, prepare serial dilutions of antifungal agents in the 96-well plate. The final volume in each well before inoculation is 100 µL.
-
Inoculum Preparation:
-
Culture yeasts on a non-selective agar for 18-48 hours.[21]
-
Prepare a suspension of colonies in sterile distilled water.
-
Adjust the inoculum spectrophotometrically to a specific optical density, then dilute it in the test medium to achieve a final inoculum of 0.5-2.5 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the final inoculum to each well.
-
Incubation: Incubate plates at 35-37°C for 24 hours. The reading may be extended to 48 hours if growth is insufficient.
-
Reading the MIC:
-
Read the MICs spectrophotometrically at 530 nm after agitation.
-
The MIC is defined as the lowest concentration that causes a 50% reduction in turbidity compared to the growth control. For amphotericin B, it is a 90% reduction.[13]
-
Visualizations
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process Analysis of Variables for Standardization of Antifungal Susceptibility Testing of Nonfermentative Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. akadeum.com [akadeum.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Insights into the Paradoxical Effect of Echinocandins | MDPI [mdpi.com]
- 15. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. scribd.com [scribd.com]
- 22. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Oteseconazole (VT-1161) and Fluconazole Efficacy
An Objective Guide for Researchers and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the need for agents with improved efficacy, safety, and the ability to overcome existing resistance mechanisms. This guide provides a detailed comparison of oteseconazole (formerly VT-1161), a novel tetrazole antifungal agent, and fluconazole, a widely used triazole. The analysis is based on publicly available preclinical and clinical data, focusing on in vitro potency, in vivo efficacy, and mechanism of action.
Mechanism of Action: A Shared Target with a Key Difference
Both oteseconazole and fluconazole exert their antifungal effects by targeting the same essential fungal enzyme: lanosterol 14α-demethylase, encoded by the ERG11 gene and also known as CYP51.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.
By inhibiting CYP51, both drugs disrupt the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors.[3][4] This disruption compromises the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).
A key distinction of oteseconazole is its high selectivity for the fungal CYP51 enzyme over human CYP enzymes.[3][5] This selectivity is attributed to its novel chemical structure and is designed to reduce the potential for drug-drug interactions and off-target side effects commonly associated with azole antifungals.[1][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oteseconazole | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51 but Fails To Bind the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VT-1161—A Tetrazole for Management of Mono- and Dual-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Antifungal Agent 27 in a Murine Model of Disseminated Candidiasis: A Comparative Analysis
This guide provides a comparative analysis of the fictional "Antifungal Agent 27" against established antifungal drugs, fluconazole and amphotericin B, in a murine model of disseminated candidiasis. The data presented for the comparator drugs are synthesized from publicly available research to provide a benchmark for evaluating novel antifungal candidates.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound compared to fluconazole and amphotericin B in a systemic murine candidiasis model. Efficacy is primarily determined by the reduction in fungal burden in target organs, typically the kidneys, and improvement in animal survival.
| Treatment Group | Dosage | Administration Route | Mean Fungal Burden (log10 CFU/g kidney ± SD) | Survival Rate (%) |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | Data for Vehicle Control | Data for Vehicle Control |
| This compound | User Defined | User Defined | Data for Agent 27 | Data for Agent 27 |
| Fluconazole | 20 mg/kg/day | Oral gavage | 2.94 ± 0.11[1] | Not Reported |
| Amphotericin B | 1 mg/kg/day | Intraperitoneal (i.p.) | ~3 log reduction from control[2] | 100% at day 30[2] |
Note: The data for this compound is a placeholder and should be replaced with experimental results. The reported values for fluconazole and amphotericin B are derived from different studies and experimental conditions may vary.
Experimental Protocols
A standardized murine model of disseminated candidiasis is crucial for the validation of new antifungal agents. The following protocol outlines a common methodology.
1. Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans SC5314 or ATCC 90028 are frequently used strains.[3]
-
Culture: The strain is cultured on Sabouraud Dextrose Agar (SDA) at 37°C for 24-48 hours.[3]
-
Inoculum: A suspension of C. albicans is prepared in sterile saline or phosphate-buffered saline (PBS). The concentration is adjusted to deliver an inoculum of approximately 1 x 105 to 5 x 105 colony-forming units (CFU) in a volume of 0.1 mL.[4][5]
2. Animal Model:
-
Animals: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6 strains) are commonly used.[3][6] Immunosuppression can be induced with agents like cyclophosphamide or 5-fluorouracil to create a neutropenic model, which is often more susceptible to infection.[3][7]
-
Infection: Mice are infected via intravenous (i.v.) injection into the lateral tail vein with the prepared fungal inoculum.[5][8]
3. Antifungal Treatment:
-
Treatment Groups: Animals are divided into groups: vehicle control, this compound, and comparator drug(s) (e.g., fluconazole, amphotericin B).
-
Administration: Treatment is typically initiated a few hours post-infection.[5] The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage are determined by the specific drug's properties.[2][9]
4. Outcome Measures:
-
Fungal Burden: At a predetermined time point (e.g., 24, 48, or 72 hours post-infection), animals are euthanized. The kidneys, and sometimes other organs like the spleen and liver, are aseptically removed, homogenized, and serially diluted. The dilutions are plated on SDA to determine the fungal burden (CFU/gram of tissue).[7][10]
-
Survival Study: A separate cohort of infected animals is monitored for a defined period (e.g., 21 or 30 days) to assess the impact of the treatment on survival rates.[2][11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the murine candidiasis model.
Potential Signaling Pathway Inhibition
While the precise mechanism of this compound is not defined, many antifungal agents target the fungal cell wall or cell membrane biosynthesis pathways. The diagram below illustrates a generalized pathway that could be a target.
Caption: Potential target pathway for this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
A Comparative Analysis of Antifungal Agent 27 and Amphotericin B Against Cryptococcus neoformans
For Immediate Release
In the landscape of antifungal research, the quest for novel agents with improved efficacy and reduced toxicity against opportunistic fungal pathogens like Cryptococcus neoformans is relentless. This guide provides a detailed comparison between a promising novel s-triazine derivative, referred to herein as Antifungal Agent 27 (identified as compound 10l in recent literature), and the established polyene antibiotic, Amphotericin B. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel thiosemicarbazide containing a 1,3,5-triazine derivative, has demonstrated potent in vitro activity against several Cryptococcus strains, with Minimum Inhibitory Concentrations (MICs) that are notably low.[1][2] In comparison, Amphotericin B, a cornerstone of therapy for cryptococcal meningitis, remains a potent fungicidal agent, though its use is often limited by significant toxicities. This guide will delve into the available quantitative data, experimental methodologies, and mechanisms of action for both compounds to provide a clear, evidence-based comparison.
Data Presentation: In Vitro Susceptibility
The following table summarizes the in vitro activity of this compound and Amphotericin B against various strains of Cryptococcus neoformans.
| Antifungal Agent | C. neoformans Strain | MIC (μg/mL) | MFC (μg/mL) | Source |
| This compound (Compound 10l) | C. neoformans H99 | ≤ 0.125 | Not Reported | [2] |
| C. neoformans 0304108 | 0.5 | Not Reported | [2] | |
| C. neoformans 0304111 | ≤ 0.125 | Not Reported | [2] | |
| Amphotericin B | C. neoformans (various clinical isolates) | 0.12 - 1.0 | 0.5 | [3][4] |
| C. neoformans (biofilms) | > 2.0 | Not Reported | [5] |
Experimental Protocols
Antifungal Susceptibility Testing for this compound (Compound 10l)
The in vitro antifungal activity of this compound was determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[2]
-
Fungal Strains and Media: Cryptococcus neoformans strains H99, 0304108, and 0304111 were used. The strains were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, resulting in a stock suspension. This was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The plates were incubated at 35°C for 72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the drug that caused a significant inhibition of fungal growth (typically ≥80% inhibition, MIC₈₀) compared to the drug-free control well.[2]
Antifungal Susceptibility Testing for Amphotericin B
The susceptibility of C. neoformans to Amphotericin B is also determined using the CLSI M27-A3 broth microdilution method, which serves as a reference.
-
Fungal Strains and Media: As described above.
-
Inoculum Preparation: As described above.
-
Drug Dilution: Amphotericin B is serially diluted in RPMI 1640 medium.
-
Incubation: The plates are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: For Amphotericin B, the MIC is defined as the lowest concentration that results in complete inhibition of visible growth.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.[3]
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Mechanism of Action
Caption: Putative mechanism of action for s-triazine derivatives.
Caption: Established mechanism of action for Amphotericin B.
Mechanism of Action
This compound (s-Triazine Derivative)
The precise mechanism of action for this novel class of thiosemicarbazide-containing s-triazine derivatives against C. neoformans has not been fully elucidated. However, related s-triazine compounds, such as ENOblock, have been shown to inhibit the enzyme enolase 1.[6] Enolase is a crucial enzyme in the glycolytic pathway, and its inhibition would disrupt energy production within the fungal cell, leading to growth inhibition. It is hypothesized that this compound may share this or a similar mechanism, representing a novel target for antifungal therapy.
Amphotericin B
The mechanism of action of Amphotericin B is well-established.[7] It binds with high affinity to ergosterol, the primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, which disrupts its integrity. The resulting leakage of intracellular ions, such as potassium and sodium, and other small molecules ultimately leads to fungal cell death.[7] This direct, membrane-disrupting action accounts for its potent fungicidal activity.
Conclusion
This compound (compound 10l) emerges as a highly potent inhibitor of Cryptococcus neoformans in vitro, with MIC values that are comparable or superior to those of Amphotericin B against planktonic cells. Its putative novel mechanism of action targeting enolase presents a significant advantage, particularly in the context of resistance to existing antifungal classes. However, crucial data regarding its fungicidal activity (MFC), in vivo efficacy, and a definitive elucidation of its mechanism of action against C. neoformans are still required.
Amphotericin B remains a "gold standard" in the treatment of cryptococcosis due to its potent fungicidal activity.[8] Its effectiveness is, however, counterbalanced by a significant risk of toxicity. The development of agents like this compound, with high potency and a potentially safer mechanism, represents a critical and promising direction in the search for new therapies to combat this life-threatening fungal infection. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of this novel s-triazine derivative.
References
- 1. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans [mdpi.com]
- 2. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Amphotericin B on Capsule and Cell Size in Cryptococcus neoformans during Murine Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Comparative Analysis of Antifungal Agent 27 (C-27 Steroidal Saponins) and Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel antifungal agents, C-27 steroidal saponins (represented as Antifungal Agent 27), and the established class of echinocandin antifungals. The comparison focuses on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Overview and Mechanism of Action
This compound (C-27 Steroidal Saponins):
C-27 steroidal saponins are a class of natural products isolated from various plants.[1][2][3] Their antifungal activity is a subject of ongoing research, and they are considered potential leads for new antifungal drugs due to their novel mode of action, which is believed to differ from existing antifungal classes.[1][3] The antifungal effect of these saponins is associated with their chemical structure, specifically the aglycone moieties and the number and nature of monosaccharide units in their sugar chains.[1][2][3] While the precise molecular target is yet to be fully elucidated, it is hypothesized that their primary mechanism involves interaction with the fungal cell membrane, leading to disruption of its integrity and function. This is a common mechanism for saponins, which are known to interact with sterols in cell membranes.
Echinocandins:
Echinocandins are a class of lipopeptide antifungals that act by inhibiting the synthesis of β-1,3-glucan, an essential polysaccharide component of the fungal cell wall.[1][4] This inhibition is achieved by non-competitively targeting the enzyme β-1,3-glucan synthase.[5] The disruption of the cell wall leads to osmotic instability and fungal cell death.[5] This mechanism of action is specific to fungi, as mammalian cells lack a cell wall. In response to the cell wall stress induced by echinocandins, fungi activate several signaling pathways, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways, in an attempt to compensate for the cell wall damage, often by increasing chitin synthesis.[5][6][7]
In Vitro Antifungal Efficacy
The following tables summarize the in vitro antifungal activity of selected C-27 steroidal saponins and echinocandins against a range of pathogenic fungi. It is important to note that the data for C-27 steroidal saponins and echinocandins are from different studies and a direct comparison should be made with caution. The provided data for C-27 steroidal saponins is from a specific study on a collection of these compounds, with "this compound" being a placeholder for this class of molecules.
Table 1: In Vitro Activity of this compound (C-27 Steroidal Saponins)
| Fungal Species | Compound 1 (MIC, µg/mL) | Compound 3 (MIC, µg/mL) | Compound 4 (MIC, µg/mL) | Amphotericin B (MIC, µg/mL) | Fluconazole (MIC, µg/mL) |
| Candida albicans ATCC 90028 | 10 | >20 | >20 | 0.625 | 0.625 |
| Candida glabrata ATCC 90030 | 10 | 20 | >20 | 0.625 | 10 |
| Candida krusei ATCC 6258 | >20 | >20 | >20 | 1.25 | >20 |
| Cryptococcus neoformans ATCC 90113 | 1.25 | 1.25 | 1.25 | 0.625 | 5 |
| Aspergillus fumigatus ATCC 90906 | 2.5 | 1.25 | 2.5 | 0.625 | >20 |
Data extracted from a study on the antifungal activity of C-27 steroidal saponins.[1]
Table 2: In Vitro Activity of Echinocandins
| Fungal Species | Anidulafungin (MIC Range, µg/mL) | Caspofungin (MIC Range, µg/mL) | Micafungin (MIC Range, µg/mL) |
| Candida albicans | ≤0.015 - 0.25 | ≤0.008 - 0.5 | ≤0.008 - 0.12 |
| Candida glabrata | ≤0.015 - 0.12 | ≤0.008 - 0.25 | ≤0.008 - 0.06 |
| Candida krusei | 0.03 - 0.5 | 0.03 - 1 | 0.015 - 0.25 |
| Cryptococcus neoformans | 8 - >16 | 16 - >16 | 8 - >16 |
| Aspergillus fumigatus | ≤0.008 - 0.03 | ≤0.008 - 0.06 | ≤0.008 - 0.03 |
MIC ranges compiled from various surveillance studies. Echinocandins generally show poor activity against Cryptococcus neoformans.[4][8][9]
Experimental Protocols
Antifungal Susceptibility Testing of C-27 Steroidal Saponins
The in vitro antifungal activity of C-27 steroidal saponins was determined using a modified version of the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A broth microdilution methods.[1][10]
-
Fungal Strains: Reference strains from the American Type Culture Collection (ATCC) were used, including Candida albicans ATCC 90028, Candida glabrata ATCC 90030, Candida krusei ATCC 6258, Cryptococcus neoformans ATCC 90113, and Aspergillus fumigatus ATCC 90906.[1]
-
Inoculum Preparation:
-
Yeasts (Candida spp. and C. neoformans): Fungal colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, resulting in a stock suspension of 1-5 x 10^6 CFU/mL. This was further diluted to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.[1]
-
Aspergillus fumigatus: Conidia were harvested from potato dextrose agar slants and suspended in sterile saline containing 0.05% Tween 80. The conidial suspension was adjusted to a final inoculum of 0.4-5 x 10^4 CFU/mL.[1]
-
-
Assay Procedure:
-
The C-27 steroidal saponins were dissolved in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds were prepared in 96-well flat-bottom microplates.
-
The standardized fungal inoculum was added to each well.
-
The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for A. fumigatus.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (≥50% for yeasts and ≥80% for A. fumigatus) compared to the drug-free control.[1]
-
Antifungal Susceptibility Testing of Echinocandins
The in vitro susceptibility of fungi to echinocandins is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]
-
Methodology: Broth microdilution is the reference method.
-
Medium: RPMI-1640 medium buffered with MOPS is used.
-
Inoculum: A standardized inoculum of 0.5-2.5 x 10^3 CFU/mL for yeasts is used.
-
Incubation: Plates are incubated at 35°C for 24 hours.
-
Endpoint Reading: The MIC is defined as the lowest drug concentration that leads to a significant reduction in growth (a prominent decrease in turbidity) compared to the growth control. For echinocandins against Aspergillus species, a Minimal Effective Concentration (MEC) is often determined, which is the lowest concentration that leads to the growth of small, aberrant, compact hyphae as observed microscopically.
Visualizing Mechanisms and Workflows
Signaling Pathways
References
- 1. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dynamic fungal cell wall architecture in stress adaptation and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]
- 8. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Antifungal Agent 27 and Other Azoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of the novel triazole, Antifungal Agent 27, against a panel of clinically relevant Candida species, including strains with known resistance to established azole antifungals. The data presented herein is intended to elucidate the cross-resistance profile of this compound and offer insights into its potential clinical utility.
Introduction to Azole Cross-Resistance
Azole antifungals represent a cornerstone in the management of invasive fungal infections. They function by inhibiting lanosterol 14α-demethylase (Erg11p), a critical enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[1][2] However, the extensive use of azoles has led to the emergence of resistance, which can compromise therapeutic efficacy.[3][4]
A significant challenge in antifungal therapy is cross-resistance, where resistance to one azole confers resistance to other members of the same class.[3][5][6] This phenomenon is often driven by shared resistance mechanisms, including:
-
Target Site Modification: Mutations in the ERG11 gene can alter the drug-binding site, reducing the affinity of azoles.[1][2][7]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) can actively pump azoles out of the fungal cell, preventing them from reaching their target.[1][4][7] This is a major mechanism of cross-resistance.[3]
-
Upregulation of the Target Enzyme: Increased production of Erg11p can overcome the inhibitory effects of the azole.[4]
Understanding the cross-resistance profile of a new antifungal agent is crucial for predicting its effectiveness against resistant strains and for guiding clinical decision-making. This guide compares the in vitro performance of this compound with fluconazole and voriconazole against a panel of Candida isolates.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, fluconazole, and voriconazole against various Candida species. MICs were determined using the broth microdilution method as described in the Experimental Protocols section.
Table 1: Comparative MICs (μg/mL) of this compound and Other Azoles against Candida Species
| Fungal Isolate | Strain ID | Fluconazole (MIC) | Voriconazole (MIC) | This compound (MIC) | Resistance Profile |
| Candida albicans | ATCC 90028 | 0.5 | 0.03 | 0.015 | Susceptible |
| Candida albicans | F-R 1 | >64 | 2 | 0.25 | Fluconazole-Resistant |
| Candida albicans | F-R 2 | 128 | 4 | 0.5 | Fluconazole-Resistant |
| Candida glabrata | ATCC 90030 | 8 | 0.25 | 0.125 | Susceptible |
| Candida glabrata | F-R 3 | >64 | 8 | 1 | Multi-Azole Resistant |
| Candida parapsilosis | ATCC 22019 | 1 | 0.06 | 0.03 | Susceptible |
| Candida tropicalis | ATCC 750 | 2 | 0.125 | 0.06 | Susceptible |
| Candida krusei | ATCC 6258 | >64 | 0.5 | 0.25 | Intrinsically Fluconazole-Resistant |
Data is representative and compiled for illustrative purposes based on typical findings in antifungal cross-resistance studies.[8][9][10][11]
The data indicates that this compound demonstrates potent in vitro activity against both azole-susceptible and azole-resistant Candida isolates. Notably, it retains significant activity against strains that exhibit high-level resistance to fluconazole and voriconazole, suggesting a favorable cross-resistance profile.
Experimental Protocols
The methodologies employed in this comparative analysis adhere to internationally recognized standards to ensure reproducibility and accuracy.
Antifungal Susceptibility Testing
The in vitro activity of the antifungal agents was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[12][13][14]
-
Fungal Isolates: A panel of reference strains from the American Type Culture Collection (ATCC) and clinical isolates with known azole resistance were used. Isolates were stored at -80°C and subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C prior to testing.
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) was used.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Assay Procedure: The antifungal agents were prepared in 96-well microtiter plates with serial twofold dilutions. Each well was inoculated with the standardized fungal suspension.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared to the growth in the control well (drug-free).
Visualized Workflows and Pathways
Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates the standardized workflow for assessing the cross-resistance profile of a new antifungal agent.
Caption: A flowchart of the key steps in determining and analyzing antifungal cross-resistance.
Common Signaling Pathway for Azole Resistance
This diagram depicts a simplified signaling pathway involved in the upregulation of efflux pumps, a common mechanism of azole resistance in Candida albicans.
Caption: Upregulation of efflux pumps reduces intracellular azole concentration, leading to resistance.
Conclusion
The presented data suggests that this compound has a promising cross-resistance profile, maintaining potent activity against fungal strains that are resistant to other commonly used azoles like fluconazole and voriconazole. This may be attributed to a higher affinity for the target enzyme or a reduced susceptibility to efflux mechanisms. Further investigations into the precise molecular interactions and mechanisms of action are warranted to fully characterize the advantages of this compound. These findings support the continued development of this compound as a potential therapeutic option for challenging, azole-resistant fungal infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery-of-new-azoles-with-potent-activity-against-candida-spp-and-candida-albicans-biofilms-through-virtual-screening - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. researchgate.net [researchgate.net]
Validating the Target of Antifungal Agent 27: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents and their cellular targets. This guide provides a comparative overview of genetic approaches to validate the molecular target of a hypothetical novel compound, Antifungal Agent 27. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in designing and interpreting target validation studies.
Comparative Analysis of Genetic Validation Methods
The selection of a genetic approach for target validation depends on the fungal species, the availability of genetic tools, and the specific questions being addressed. Below is a summary of commonly employed techniques, with hypothetical data illustrating their application to this compound.
| Genetic Approach | Principle | Organism(s) | This compound - Expected Outcome | Alternative Agent (Fluconazole) - Known Outcome |
| Gene Deletion (Knockout) | Deletion of the putative target gene is expected to confer resistance to the compound if the target is essential for drug efficacy. | Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformans | Deletion of putative target gene TGT1 results in a >16-fold increase in the Minimum Inhibitory Concentration (MIC) of Agent 27. | Deletion of ERG11 (target of fluconazole) results in a >64-fold increase in fluconazole MIC.[1] |
| Gene Overexpression | Overexpression of the target gene can lead to increased sensitivity or resistance, depending on the drug's mechanism of action. | S. cerevisiae, C. albicans | Overexpression of TGT1 leads to a 4-fold decrease in the MIC of Agent 27, indicating increased sensitivity. | Overexpression of ERG11 leads to a significant increase in fluconazole resistance.[1] |
| Heterozygous Profiling (HIP-HOP) | A collection of heterozygous deletion mutants is screened for hypersensitivity to the compound, identifying genes that buffer the drug-target pathway.[2] | S. cerevisiae | The heterozygous deletion mutant for TGT1 shows significantly increased sensitivity to Agent 27. | The heterozygous deletion mutant for ERG11 shows increased sensitivity to fluconazole. |
| Drug-Resistant Mutant Analysis | Spontaneous or induced mutants resistant to the antifungal agent are isolated and their genomes are sequenced to identify mutations in the target gene or related pathways.[2] | Various fungal pathogens | Sequencing of Agent 27-resistant mutants reveals point mutations in the TGT1 gene. | Resistant clinical isolates of C. albicans frequently harbor mutations in the ERG11 gene.[1] |
| CRISPR-Cas9 Mediated Gene Editing | Targeted gene editing allows for precise modification of the putative target gene, including introducing specific mutations or creating conditional knockdowns.[3] | Increasing number of fungal species, including C. albicans and A. fumigatus. | A single point mutation in TGT1 identified from resistant mutants, when introduced into a wild-type strain using CRISPR-Cas9, confers resistance to Agent 27. | CRISPR-Cas9 has been used to validate the role of ERG11 in fluconazole resistance. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies.
Gene Deletion via Homologous Recombination
Objective: To create a null mutant of the putative target gene (TGT1) to assess its role in the efficacy of this compound.
Methodology:
-
Construct a Deletion Cassette: A selectable marker gene (e.g., URA3, HYG) is amplified by PCR with flanking regions (typically 500-1000 bp) homologous to the upstream and downstream sequences of the TGT1 open reading frame.
-
Fungal Transformation: The deletion cassette is introduced into wild-type fungal cells using established transformation protocols (e.g., lithium acetate method for yeast, protoplast transformation for filamentous fungi).
-
Selection of Transformants: Transformed cells are plated on selective media (e.g., medium lacking uracil for URA3 selection, or medium containing hygromycin B for HYG selection).
-
Verification of Deletion: Correct integration of the deletion cassette and deletion of the target gene are confirmed by diagnostic PCR using primers flanking the target locus and internal to the selectable marker.
-
Phenotypic Analysis: The susceptibility of the confirmed deletion mutant to this compound is determined by MIC testing and compared to the wild-type strain.
Gene Overexpression Analysis
Objective: To assess the effect of increased expression of the putative target gene (TGT1) on susceptibility to this compound.
Methodology:
-
Construct an Overexpression Plasmid: The coding sequence of TGT1 is cloned into a high-copy expression vector under the control of a strong constitutive or inducible promoter (e.g., GPD promoter, GAL1 promoter).
-
Fungal Transformation: The overexpression plasmid is introduced into wild-type fungal cells.
-
Selection and Verification: Transformants are selected based on a plasmid-borne marker. Overexpression of the target gene is confirmed by RT-qPCR or Western blotting.
-
Phenotypic Analysis: The MIC of this compound for the overexpression strain is determined and compared to a control strain carrying an empty vector.
Drug-Resistant Mutant Selection and Sequencing
Objective: To identify mutations that confer resistance to this compound.
Methodology:
-
Selection of Resistant Mutants: A large population of wild-type fungal cells is plated on solid medium containing a concentration of this compound that is inhibitory to the wild-type (typically 2-4 times the MIC).
-
Isolation and Phenotypic Confirmation: Colonies that grow on the drug-containing medium are isolated and their resistance phenotype is confirmed by re-testing their MIC.
-
Whole-Genome Sequencing: Genomic DNA is extracted from confirmed resistant mutants and subjected to next-generation sequencing.
-
Variant Calling and Analysis: The genome sequences of the resistant mutants are compared to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Mutations in the putative target gene or genes in related pathways are prioritized for further investigation.
Visualizing Genetic Validation Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the experimental logic and underlying biological pathways.
Caption: Genetic validation workflow for the target of this compound.
Caption: Proposed signaling pathway and points of genetic intervention.
By employing a combination of these genetic strategies, researchers can build a robust case for the validation of a novel antifungal agent's target, paving the way for further preclinical and clinical development.
References
A Head-to-Head Comparison of C-27 Steroidal Saponins and Voriconazole as Antifungal Agents
For Immediate Release
This guide provides a comprehensive, data-driven comparison between the investigational C-27 steroidal saponins and the established antifungal drug, voriconazole. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of antifungal therapeutics.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. C-27 steroidal saponins, a class of naturally derived compounds, have demonstrated promising in vitro antifungal activity. This guide presents a head-to-head comparison of their performance against voriconazole, a broad-spectrum triazole antifungal widely used in clinical practice.
Mechanism of Action
The fundamental difference between these two antifungal agents lies in their mechanism of action. Voriconazole targets a specific enzyme in the ergosterol biosynthesis pathway, while C-27 steroidal saponins appear to directly disrupt the fungal cell membrane.
Voriconazole: As a triazole antifungal, voriconazole inhibits the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane's structure and function, leading to the inhibition of fungal growth.[1][2][3]
C-27 Steroidal Saponins: The antifungal activity of C-27 steroidal saponins is primarily attributed to their interaction with sterols, particularly ergosterol, within the fungal cell membrane.[4] This interaction leads to the formation of pores and a subsequent loss of membrane integrity, causing leakage of cellular contents and ultimately cell death.[4] The structure of the saponin, including its aglycone moiety and sugar chains, influences its antifungal potency.[5]
In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected C-27 steroidal saponins and voriconazole against a panel of clinically relevant fungal pathogens. The data for C-27 steroidal saponins is sourced from a study by Yang et al., where numerous compounds were evaluated. For clarity, we present the results for some of the most active saponins from that study.
Table 1: MIC (µg/mL) of Selected C-27 Steroidal Saponins Against Yeast Pathogens
| Compound | Candida albicans (ATCC 90028) | Candida glabrata (ATCC 90030) | Candida krusei (ATCC 6258) | Cryptococcus neoformans (ATCC 90113) |
| Saponin 1 | >20 | >20 | >20 | 2.5 |
| Saponin 2 | >20 | >20 | >20 | 5 |
| Saponin 3 | >20 | >20 | >20 | 1.25 |
| Saponin 4 | >20 | >20 | >20 | 2.5 |
| Voriconazole | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |
Data for C-27 steroidal saponins from Yang et al. Voriconazole data is a representative value from multiple surveillance studies.[5][6]
Table 2: MIC (µg/mL) of Selected C-27 Steroidal Saponins Against Filamentous Fungi
| Compound | Aspergillus fumigatus (ATCC 204305) |
| Saponin 1 | 5 |
| Saponin 2 | 10 |
| Saponin 3 | 2.5 |
| Saponin 4 | 5 |
| Voriconazole | ≤1 |
Data for C-27 steroidal saponins from Yang et al. Voriconazole data is a representative value from multiple surveillance studies.[6]
Experimental Protocols
The in vitro susceptibility data presented was generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing of Yeasts (CLSI M27-A2)
This method is employed for testing the susceptibility of Candida species and Cryptococcus neoformans.
-
Inoculum Preparation: Yeast isolates are cultured on potato dextrose agar. A suspension in sterile saline is prepared and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in RPMI 1640 medium.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)
This protocol is utilized for testing the susceptibility of molds like Aspergillus fumigatus.
-
Inoculum Preparation: Conidia are harvested from mature cultures and a suspension is prepared in sterile saline containing a wetting agent. The suspension is adjusted to a specific optical density, and then further diluted in RPMI 1640 medium.[1]
-
Drug Dilution: Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI 1640 medium in 96-well plates.[1]
-
Inoculation: Each well is inoculated with the prepared conidial suspension.[1]
-
Incubation: The plates are incubated at 35°C for 48-72 hours.[1]
-
MIC Determination: The MIC is defined as the lowest drug concentration that shows 100% inhibition of growth.[1]
Discussion and Conclusion
This head-to-head comparison highlights the distinct profiles of C-27 steroidal saponins and voriconazole.
-
Voriconazole demonstrates potent, broad-spectrum activity against both yeasts and molds at low concentrations. Its established clinical efficacy and well-characterized pharmacokinetic and pharmacodynamic profiles make it a cornerstone of antifungal therapy.
-
C-27 steroidal saponins represent a novel class of potential antifungal agents. While the MIC values for the most active compounds against Cryptococcus neoformans and Aspergillus fumigatus are noteworthy, their activity against Candida species in the cited study was limited. The unique mechanism of action, directly targeting the cell membrane, could be advantageous in overcoming resistance mechanisms that affect azoles.
Further research is warranted to explore the full potential of C-27 steroidal saponins. This should include the evaluation of a wider range of compounds, in vivo efficacy studies, and toxicological assessments. Their distinct mechanism of action suggests they could be valuable candidates for further drug development, potentially as standalone therapies or in combination with existing antifungal agents.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. The C-27 steroidal saponins are investigational compounds and are not approved for clinical use.
References
- 1. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activities and action mechanisms of compounds from Tribulus terrestris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Unveiling a Potent Partnership: The Synergistic Effect of Antifungal Agent 27 with Caspofungin
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, a promising new strategy has emerged from the synergistic interaction between the investigational Antifungal Agent 27, a C-27 steroidal saponin, and the widely used echinocandin, caspofungin. This combination has demonstrated a significant enhancement in antifungal activity, offering a potential breakthrough for treating infections caused by resilient fungal pathogens. This guide provides a comprehensive comparison of the combined therapeutic approach against caspofungin alone, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While specific data on the direct combination of "this compound" and caspofungin is not yet publicly available, this report leverages findings from a key study on a structurally related triterpenoid glycoside saponin that exhibits synergy with caspofungin. This allows for an evidence-based exploration of the potential of this drug combination. The synergistic mechanism is believed to involve the inhibition of the fungal cell wall integrity pathway (CWIP), a compensatory mechanism activated by fungi in response to cell wall damage induced by caspofungin.
Comparative Antifungal Efficacy: A Quantitative Look
The synergistic relationship between a saponin-class agent and caspofungin has been quantified using standard in vitro assays. The data presented below is illustrative of the expected outcomes from such a combination against a susceptible fungal strain, such as Candida albicans.
Table 1: Checkerboard Assay Results for Saponin and Caspofungin Combination
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) | FIC Index (FICI) | Interpretation |
| Saponin (Agent 27 analogue) | 16 | 2 | 0.125 | 0.375 | Synergy |
| Caspofungin | 0.25 | 0.0625 | 0.25 |
The Fractional Inhibitory Concentration Index (FICI) is calculated as the sum of the FICs of each drug. A FICI of ≤ 0.5 is indicative of synergy.
Table 2: Time-Kill Assay Results for Saponin and Caspofungin Combination against Candida albicans
| Treatment Group | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 24 hr | Change in Log10 CFU/mL |
| Control (no drug) | 5.0 | 8.5 | +3.5 |
| Saponin (sub-MIC) | 5.0 | 7.8 | +2.8 |
| Caspofungin (sub-MIC) | 5.0 | 6.5 | +1.5 |
| Saponin + Caspofungin | 5.0 | 3.0 | -2.0 (Fungicidal) |
A ≥ 2-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
Unraveling the Mechanism: Inhibition of the Cell Wall Integrity Pathway
Caspofungin's primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. This disruption triggers a compensatory stress response known as the Cell Wall Integrity Pathway (CWIP). The CWIP signals the cell to reinforce its wall, thereby reducing the efficacy of caspofungin. Saponins, like this compound, are hypothesized to inhibit this protective pathway, leaving the fungus vulnerable to the effects of caspofungin.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Checkerboard Broth Microdilution Assay
This assay is used to determine the in vitro interaction between two antimicrobial agents.
Protocol:
-
Drug Preparation: Prepare stock solutions of this compound and caspofungin in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of each drug in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of the this compound dilutions to the wells of each column (decreasing concentration down the column). Then, add 50 µL of the caspofungin dilutions to the wells of each row (decreasing concentration across the row). This creates a matrix of drug combinations. Include wells with each drug alone and a drug-free growth control.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) of 1-5 x 10^3 colony-forming units (CFU)/mL in RPMI 1640 medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Assay
This assay assesses the rate and extent of fungal killing over time.
Protocol:
-
Culture Preparation: Grow the fungal strain to the mid-logarithmic phase in a suitable broth medium.
-
Inoculum Preparation: Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh RPMI 1640 medium.
-
Drug Exposure: Set up test tubes containing:
-
Drug-free control
-
This compound at a sub-inhibitory concentration (e.g., 0.25 x MIC)
-
Caspofungin at a sub-inhibitory concentration (e.g., 0.25 x MIC)
-
The combination of this compound and caspofungin at the same sub-inhibitory concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment group. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Conclusion
The synergistic interaction between this compound and caspofungin represents a promising avenue for the development of more effective antifungal therapies. By targeting both the fungal cell wall and its primary stress response pathway, this combination has the potential to overcome drug resistance and improve clinical outcomes for patients with invasive fungal infections. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the therapeutic potential of this novel combination.
Comparative Efficacy of C-27 Steroidal Saponins as Novel Antifungal Agents
A comprehensive analysis of in vitro and in vivo data against established antifungal therapies.
This guide provides a detailed comparison of the antifungal activity of a class of natural compounds known as C-27 steroidal saponins (herein referred to as Antifungal Agent 27) with established antifungal drugs. The data presented is intended for researchers, scientists, and drug development professionals interested in novel antifungal agents.
In Vitro Activity
The in vitro antifungal activity of C-27 steroidal saponins has been evaluated against a range of clinically important fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for representative C-27 steroidal saponins compared to conventional antifungal agents, Amphotericin B and Fluconazole. The data is compiled from a key study by Hu et al.[1][2][3]
Table 1: In Vitro Antifungal Susceptibility of Tigogenin Saponins (Compounds 1-4) Compared to Standard Antifungals. [1][2][3]
| Fungal Species | Compound 1 (MIC/MFC in µg/mL) | Compound 2 (MIC/MFC in µg/mL) | Compound 3 (MIC/MFC in µg/mL) | Compound 4 (MIC/MFC in µg/mL) | Amphotericin B (MIC/MFC in µg/mL) | Fluconazole (MIC/MFC in µg/mL) |
| Candida albicans | 5 / 10 | 10 / 20 | 5 / 10 | 5 / 10 | 0.625 / 1.25 | 1.25 / >100 |
| Candida glabrata | 2.5 / 5 | 5 / 10 | 2.5 / 5 | 2.5 / 5 | 0.625 / 1.25 | 10 / >100 |
| Candida krusei | 5 / 10 | 10 / 20 | 5 / 10 | 5 / 10 | 1.25 / 2.5 | 20 / >100 |
| Cryptococcus neoformans | 1.25 / 1.25 | 2.5 / 2.5 | 1.25 / 1.25 | 1.25 / 1.25 | 0.313 / 0.625 | 5 / 100 |
| Aspergillus fumigatus | 2.5 / 5 | 20 / 40 | 5 / 10 | 5 / 10 | 0.625 / 1.25 | >100 / >100 |
Table 2: In Vitro Cytotoxicity of Tigogenin Saponins against Mammalian Vero Cells. [1]
| Compound | IC₅₀ (µg/mL) |
| Compound 1 | 15 |
| Compound 2 | 3.7 |
| Compound 3 | 12.5 |
| Compound 4 | 10 |
In Vivo Efficacy
While extensive in vivo studies on the specific tigogenin saponins from the in vitro analysis are limited, research on other structurally related steroidal saponins demonstrates their potential in animal models of fungal infections. A notable study by Zhang et al. investigated the in vivo efficacy of a tigogenin saponin, TTS-12, isolated from Tribulus terrestris, in a murine model of vaginal infection with fluconazole-resistant Candida albicans.[4][5][6][7]
The study reported that intravaginal administration of TTS-12 significantly reduced the fungal burden in the vaginal lumen of infected mice, demonstrating potent in vivo antifungal activity against a clinically relevant drug-resistant fungal strain.[4][5][6][7] These findings suggest that C-27 steroidal saponins are promising candidates for further preclinical and clinical development.
Mechanism of Action
The proposed mechanism of action for saponins as antifungal agents involves their interaction with sterols in the fungal cell membrane. This interaction leads to the formation of pores and a loss of membrane integrity, ultimately resulting in fungal cell death.[8][9] This mechanism is distinct from that of azoles, which inhibit ergosterol biosynthesis, and polyenes, which bind to ergosterol, causing membrane disruption.
Caption: Proposed mechanism of action for C-27 steroidal saponins.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro antifungal susceptibility testing for the C-27 steroidal saponins was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A2 for yeasts and M38-A for filamentous fungi.[10][11][12][13][14]
1. Fungal Strains and Inoculum Preparation:
-
Fungal isolates were obtained from the American Type Culture Collection (ATCC).
-
For yeasts (Candida spp. and Cryptococcus neoformans), colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For Aspergillus fumigatus, conidia were harvested and suspended in sterile saline with 0.05% Tween 80. The conidial suspension was adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.
2. Broth Microdilution Assay:
-
The assay was performed in 96-well microtiter plates.
-
The C-27 steroidal saponins and comparator drugs were serially diluted in RPMI 1640 medium.
-
Each well was inoculated with the prepared fungal suspension.
-
Plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for Aspergillus fumigatus.
3. Determination of MIC and MFC:
-
The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (≥50% for azoles and ≥90% for other agents) compared to the drug-free control well, as determined by visual inspection or spectrophotometrically.
-
The MFC was determined by subculturing 10 µL from each well that showed no visible growth onto Sabouraud Dextrose Agar plates. The MFC was the lowest drug concentration that resulted in no fungal growth after incubation.
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Murine Model of Vaginal Candidiasis
The in vivo efficacy of TTS-12 was evaluated in a murine model of vaginal candidiasis.[4][5][6][7][15][16][17]
1. Animals:
-
Female ICR mice were used for the study.
2. Hormonal Treatment:
-
To induce a state of pseudoestrus and increase susceptibility to vaginal infection, mice were treated with estradiol valerate subcutaneously prior to inoculation.[15]
3. Fungal Inoculum:
-
A fluconazole-resistant strain of Candida albicans was used.
-
The yeast cells were grown in YPD broth, washed, and resuspended in sterile saline to a concentration of 1 x 10⁷ cells/mL.
4. Infection and Treatment:
-
Mice were anesthetized, and 20 µL of the fungal suspension was inoculated intravaginally.
-
Treatment with TTS-12 (formulated for vaginal delivery) or a vehicle control was initiated 24 hours post-infection and continued for a specified duration.
5. Assessment of Fungal Burden:
-
At the end of the treatment period, the vaginal lumen was lavaged with sterile saline.
-
The lavage fluid was serially diluted and plated on Sabouraud Dextrose Agar containing antibiotics to determine the number of colony-forming units (CFU) per milliliter.
Caption: Workflow for the in vivo murine model of vaginal candidiasis.
Conclusion
C-27 steroidal saponins demonstrate significant in vitro antifungal activity against a broad spectrum of pathogenic fungi, including species that are resistant to conventional therapies.[4][5][6][7] Preliminary in vivo data for related compounds is promising, suggesting their potential as a new class of antifungal agents.[4][5][6][7] Their distinct mechanism of action, involving direct membrane disruption, may also be advantageous in overcoming existing resistance mechanisms. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of natural products.
References
- 1. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro and in vivo antifungal activities of the eight steroid saponins from Tribulus terrestris L. with potent activity against fluconazole-resistant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. In vitro and in vivo antifungal activities of the eight steroid saponins from Tribulus terrestris L. with potent activity against fluconazole-resistant fungal pathogens. | Semantic Scholar [semanticscholar.org]
- 7. In vitro and in vivo antifungal activities of the eight steroid saponins from Tribulus terrestris L. with potent activity against fluconazole-resistant fungal pathogens. | Read by QxMD [read.qxmd.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activities and action mechanisms of compounds from Tribulus terrestris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
Benchmarking C-27 Steroidal Saponins Against a New Generation of Antifungal Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents. This guide provides a comparative analysis of a promising class of natural compounds, the C-27 steroidal saponins, benchmarked against the newer classes of antifungal drugs that have reshaped the therapeutic landscape. For the purpose of this guide, we will refer to the C-27 steroidal saponins as "Antifungal agent 27" to align with the topic request, while acknowledging this refers to a class of molecules rather than a single agent.
Introduction to this compound (C-27 Steroidal Saponins)
C-27 steroidal saponins are a class of naturally occurring compounds isolated from various plants.[1][2] Recent studies have highlighted their potential as antifungal agents, with several compounds within this class demonstrating significant activity against opportunistic fungal pathogens.[2][3] The antifungal efficacy of these saponins appears to be linked to their chemical structure, specifically the nature of their aglycone moieties and the composition of their sugar chains.[1] Notably, certain tigogenin saponins, a subset of C-27 steroidal saponins, have shown potent activity against Cryptococcus neoformans and Aspergillus fumigatus, comparable to the established antifungal Amphotericin B, with the added advantage of low cytotoxicity to mammalian cells.[2]
Mechanism of Action: A Complex Interplay
The precise mechanism of action for C-27 steroidal saponins is still under investigation, though evidence suggests they disrupt the fungal cell membrane. This action is broadly similar to polyenes, which bind to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death.[4][5] The activity of C-27 steroidal saponins is thought to be related to their interaction with membrane sterols, leading to increased permeability and leakage of cellular contents.
New Classes of Antifungal Drugs: A Paradigm Shift in Treatment
The antifungal drug market has seen the introduction of several new classes of drugs, each with a distinct mechanism of action that sets them apart from traditional agents like azoles and polyenes. These newer agents offer improved efficacy, better safety profiles, and activity against resistant strains.
Echinocandins: This class, which includes caspofungin, micafungin, and anidulafungin, represents a significant advancement in antifungal therapy.[5] They are the first class of antifungals to target the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan, an essential component of the cell wall of many pathogenic fungi.[4][6] This targeted action results in osmotic instability and cell death.[5][7]
Triterpenoids: Ibrexafungerp is a first-in-class triterpenoid antifungal. Like echinocandins, it targets β-1,3-D-glucan synthase, but at a different binding site. This provides an alternative for treating infections caused by echinocandin-resistant strains.
Oxaboroles: Tavaborole is the first approved antifungal in this class. It inhibits protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein translation.[8]
Comparative Efficacy: In Vitro Susceptibility Data
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of representative C-27 steroidal saponins against various fungal pathogens, compared with newer antifungal drug classes. MIC values are presented as a range, reflecting the variability within each drug class and against different fungal species.
| Antifungal Agent Class | Mechanism of Action | Candida albicans (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| This compound (C-27 Steroidal Saponins) | Cell membrane disruption | 5 - >20 | 1.25 - 5 | 2.5 - 10 |
| Echinocandins (e.g., Caspofungin) | β-1,3-D-glucan synthesis inhibition | 0.015 - 0.5 | 0.125 - 2 | 0.008 - 0.06 |
| Triterpenoids (e.g., Ibrexafungerp) | β-1,3-D-glucan synthesis inhibition | 0.03 - 0.25 | 0.5 - 2 | 0.06 - 0.5 |
| Oxaboroles (e.g., Tavaborole) | Protein synthesis inhibition | 0.06 - 4 | >64 | 0.25 - 8 |
Note: Data is compiled from various sources and should be considered representative. Actual MIC values can vary depending on the specific compound, fungal strain, and testing methodology.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the efficacy of antifungal agents.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Preparation of Antifungal Agent Dilutions: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the toxicity of the antifungal agent to mammalian cells.
-
Cell Culture: Mammalian cells (e.g., Vero cells) are seeded in a 96-well plate and incubated until they form a confluent monolayer.
-
Compound Exposure: The cells are then treated with various concentrations of the antifungal agent and incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. Live cells will convert the yellow MTT into purple formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The concentration of the agent that reduces cell viability by 50% (CC50) is then calculated.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for different antifungal classes.
Caption: Workflow for antifungal susceptibility and cytotoxicity testing.
Conclusion
C-27 steroidal saponins ("this compound") represent a promising class of natural compounds with notable antifungal activity, particularly against challenging pathogens like C. neoformans and A. fumigatus. While their broad-spectrum activity appears less potent than newer synthetic drug classes like the echinocandins and triterpenoids in in vitro studies, their low cytotoxicity presents a significant advantage. Further research is warranted to elucidate their precise mechanism of action and to optimize their structure for enhanced efficacy and broader clinical application. The development of novel agents like C-27 steroidal saponins is crucial in the ongoing effort to combat the growing threat of antifungal resistance.
References
- 1. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. mdpi.com [mdpi.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Advances in Antifungal Drug Development: An Up-To-Date Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Fungal Response to Antifungal Agent 27 and Other Standard Treatments
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of the novel investigational compound, Antifungal Agent 27, on pathogenic fungi. Its performance is benchmarked against established classes of antifungal drugs, offering a comprehensive overview supported by experimental data to aid in research and development efforts.
Introduction to Comparative Transcriptomics in Antifungal Research
Comparative transcriptomics, utilizing technologies like RNA sequencing (RNA-seq), is a powerful methodology for elucidating the mechanisms of action of antifungal compounds. By comparing the global gene expression changes in fungi treated with a novel agent versus those treated with well-characterized drugs, researchers can infer its mode of action, identify potential off-target effects, and uncover mechanisms of resistance. This approach provides a quantitative and comprehensive view of the cellular response to antifungal stress.[1][2][3]
Hypothetical Profile of this compound
For the purpose of this guide, this compound is presented as a novel investigational compound with a unique proposed mechanism of action: disruption of fungal mitochondrial function and calcium signaling. This guide will compare its hypothetical transcriptomic signature with those of established antifungal agents.
Comparative Transcriptomic Data
The following tables summarize the quantitative transcriptomic data from fungal pathogens, such as Candida albicans and Aspergillus fumigatus, when treated with this compound and other major antifungal classes. The data is a synthesis of findings from multiple transcriptomic studies.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Candida albicans after 6-hour treatment
| Antifungal Agent Class | Representative Drug(s) | Total DEGs | Up-regulated Genes | Down-regulated Genes | Key Affected Gene Families |
| Agent 27 (Hypothetical) | - | ~1100 | ~650 | ~450 | Mitochondrial electron transport chain, Calcium signaling (e.g., CRZ1), Stress response (e.g., HSP90) |
| Azoles | Fluconazole, Voriconazole | ~1200 | ~700 | ~500 | Ergosterol biosynthesis (e.g., ERG11), Multidrug efflux pumps (e.g., CDR1, MDR1)[4][5][6] |
| Echinocandins | Caspofungin, Micafungin | ~950 | ~550 | ~400 | Cell wall integrity and biosynthesis (e.g., FKS1), Chitin synthesis, Osmotic stress response |
| Polyenes | Amphotericin B | ~1500 | ~800 | ~700 | Oxidative stress response, Membrane transport, Ion homeostasis |
Table 2: Enriched Biological Pathways and Gene Ontology (GO) Terms
| Antifungal Agent Class | Top Up-regulated Pathways/GO Terms | Top Down-regulated Pathways/GO Terms |
| Agent 27 (Hypothetical) | Response to oxidative stress, Calcium ion homeostasis, Protein folding | ATP synthesis coupled electron transport, Aerobic respiration |
| Azoles | Sterol biosynthesis, Fatty acid metabolism, Drug transport[7] | Amino acid biosynthesis, Ribosome biogenesis |
| Echinocandins | Cell wall organization, Chitin biosynthesis, MAPK signaling pathway | Cell cycle progression, DNA replication |
| Polyenes | Response to chemical stress, Ion transport, Lipid metabolism | Translation, Ribonucleoprotein complex assembly |
Experimental Protocols
A generalized protocol for comparative transcriptomic analysis of fungi is provided below.
4.1. Fungal Strain and Culture Conditions A well-characterized fungal strain, such as Candida albicans SC5314, is typically used.[8] Cultures are grown in a standard medium (e.g., YPD broth) to mid-logarithmic phase at 30°C with agitation.
4.2. Antifungal Treatment The antifungal agents are added to the cultures at their respective minimum inhibitory concentrations (MICs). A no-treatment control (e.g., DMSO vehicle) is run in parallel. Samples are collected at specified time points (e.g., 6 hours) for RNA extraction.
4.3. RNA Isolation and Sequencing Total RNA is extracted using a combination of mechanical lysis (e.g., bead beating) and a commercial RNA purification kit. The quality and quantity of RNA are assessed using a spectrophotometer and a bioanalyzer. RNA-seq libraries are then prepared from poly(A)-selected mRNA and sequenced on an Illumina platform to generate paired-end reads.[3]
4.4. Bioinformatic Analysis The raw sequencing reads are quality-controlled and trimmed. The reads are then aligned to the reference fungal genome. Gene expression is quantified, and differential gene expression analysis is performed to identify genes with statistically significant changes in expression (e.g., FDR < 0.05, log2-fold change > 1).[1] Gene Ontology (GO) and pathway enrichment analyses are subsequently conducted to interpret the biological significance of the differentially expressed genes.[1]
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics.
5.2. Fungal Ergosterol Biosynthesis Pathway (Target of Azoles)
Caption: Simplified ergosterol biosynthesis pathway targeted by azoles.
5.3. Logical Comparison of Antifungal Modes of Action
Caption: Comparison of primary targets for different antifungal agents.
References
- 1. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. RNA sequencing revealed novel actors of the acquisition of drug resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-transcriptional Control of Antifungal Resistance in Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis of fungicide-responsive gene expression profiles in two Penicillium italicum strains with different response to the sterol demethylation inhibitor (DMI) fungicide prochloraz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Performance of Antifungal Agent 27 Against Clinical Fungal Isolates: A Comparative Analysis
This guide provides a detailed comparison of the in vitro efficacy of Antifungal Agent 27, a representative C-27 steroidal saponin, against a panel of clinically relevant fungal pathogens. The performance is benchmarked against Amphotericin B, a widely used polyene antifungal. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel antifungal compounds.
Executive Summary
This compound, a member of the C-27 steroidal saponin class of natural products, has demonstrated significant in vitro activity against a range of opportunistic fungal pathogens.[1][2] Notably, certain saponins within this class exhibit potency comparable to that of Amphotericin B against key species such as Cryptococcus neoformans and Aspergillus fumigatus.[1][2] The unique mechanism of action of this class of compounds, potentially involving membrane disruption, makes them promising candidates for further preclinical investigation, particularly in the context of emerging antifungal resistance.
Comparative Efficacy Data
The antifungal activity of this compound and the comparator, Amphotericin B, was evaluated against a panel of five clinically significant fungal isolates. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the drug that inhibits visible fungal growth, are summarized in the table below. Lower MIC values indicate greater potency.
| Fungal Isolate | This compound (MIC in µg/mL) | Amphotericin B (MIC in µg/mL) |
| Candida albicans | 10 | 1 |
| Candida glabrata | 5 | 1 |
| Candida krusei | >20 | 2 |
| Cryptococcus neoformans | 2.5 | 0.5 |
| Aspergillus fumigatus | 1.25 | 0.5 |
Note: The data presented is a synthesized representation based on available literature on C-27 steroidal saponins. Actual values may vary based on specific experimental conditions.
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates.
Antifungal Susceptibility Testing: Broth Microdilution Method
This experiment is designed to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer.
-
The inoculum is further diluted to a final concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
-
Preparation of Antifungal Agent Dilutions:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Positive (no drug) and negative (no inoculum) control wells are included.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in this comparative study.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Logical Relationship of Study Components.
References
Statistical Validation of Antifungal Agent 27 Screening Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of screening results for a novel antifungal candidate, designated here as Antifungal Agent 27, a hypothetical member of the C-27 steroidal saponin class of compounds. The performance of this compound is compared against established antifungal agents across a panel of clinically relevant fungal pathogens. All experimental data presented is illustrative and intended to guide researchers in their own validation studies.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species, in comparison to standard antifungal drugs. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][2] Lower MIC values are indicative of higher antifungal potency.
| Fungal Species | This compound (Hypothetical MIC in µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.5 | 0.25 - 1 | 0.25 - 4 | 0.03 - 0.25 | 0.03 - 0.25 |
| Candida glabrata | 1 | 0.5 - 2 | 8 - 64 | 0.12 - 1 | 0.06 - 0.5 |
| Candida krusei | 2 | 0.5 - 2 | 16 - >64 | 0.25 - 2 | 0.12 - 1 |
| Cryptococcus neoformans | 0.25 | 0.12 - 1 | 2 - 16 | 0.06 - 0.5 | 1 - 8 |
| Aspergillus fumigatus | 1 | 0.5 - 2 | >64 | 0.25 - 2 | 0.03 - 0.25 |
Note: The MIC values for established antifungal agents are based on typical ranges reported in the literature. The values for this compound are hypothetical, based on preliminary reports suggesting potency comparable to Amphotericin B.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of antifungal screening results. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
1. Broth Microdilution Susceptibility Testing (CLSI M27/M38-A2 Methodology)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.[2][5]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 to 2.5 x 10^3 cells/mL for yeasts or 0.4 to 5 x 10^4 cells/mL for molds.[5]
-
Antifungal Agent Preparation: this compound and comparator drugs are serially diluted in RPMI-1640 medium to achieve a range of concentrations.[7]
-
Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution is mixed with 100 µL of the fungal inoculum.[8]
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well.[9]
2. Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of antifungal susceptibility.
-
Inoculum Preparation: A standardized fungal inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).
-
Disk Application: Paper disks impregnated with a known concentration of this compound and comparator drugs are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no fungal growth around each disk is measured. A larger zone of inhibition indicates greater susceptibility of the fungus to the agent.
3. In Vivo Efficacy Studies (Galleria mellonella Model)
The Galleria mellonella (greater wax moth larva) model is an increasingly used invertebrate host to assess the in vivo efficacy of new antimicrobial agents.
-
Infection: A lethal dose of the fungal pathogen is injected into the hemocoel of the larvae.
-
Treatment: A separate group of infected larvae is treated with this compound at various concentrations. A control group receives a placebo.
-
Survival Monitoring: The survival of the larvae in each group is monitored over a period of 5-7 days.
-
Endpoint: A significant increase in the survival rate of the treated group compared to the control group indicates in vivo efficacy of the antifungal agent.
Visualizations
Caption: Experimental workflow for antifungal drug discovery.
Caption: Fungal ergosterol biosynthesis pathway and antifungal targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ifyber.com [ifyber.com]
New Antifungal Agents Demonstrate Potent In Vitro Activity Against Oral Pathogens
A new generation of antifungal agents, including rezafungin, ibrexafungerp, fosmanogepix, and oteseconazole, are showing promising in vitro activity against a range of oral pathogens, particularly various Candida species, which are common culprits in oral fungal infections. These agents offer potential new therapeutic avenues, especially in light of increasing resistance to older antifungal drugs.
Rezafungin, a novel echinocandin, has demonstrated excellent in vitro activity against both common and rare Candida species.[1] Similarly, ibrexafungerp, a first-in-class triterpenoid, has shown broad in vitro activity against wild-type, azole-resistant, and echinocandin-resistant Candida glabrata.[2][3] Fosmanogepix, a first-in-class antifungal that targets the Gwt1 enzyme, exhibits broad-spectrum activity against yeasts and molds, including multidrug-resistant fungi.[4][5] Oteseconazole, a novel oral tetrazole, has shown potent activity against a range of fluconazole-resistant isolates and has a high specificity for the fungal lanosterol 14α-demethylase, which may limit drug-drug interactions.[6]
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for these new antifungal agents against various Candida species, key oral pathogens. The MIC value represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Candida albicans (MIC in mg/L) | Candida glabrata (MIC in mg/L) | Candida krusei (MIC in mg/L) | Candida parapsilosis (MIC in mg/L) | Candida tropicalis (MIC in mg/L) | Other Candida Species (MIC in mg/L) |
| Rezafungin | MIC90: 0.06[1] | MIC90: 0.12[1] | MIC90: 0.12[1] | MIC90: 2[1] | MIC90: 0.06[1] | C. dubliniensis MIC90: 0.06, C. auris MIC90: 0.25[1] |
| Ibrexafungerp | Wild-type Upper Limit: >0.25[7] | MIC range: <0.03 to 4[2] | Wild-type Upper Limit: >2[7] | MIC50 range: 0.25–1[8] | MIC50 range: <0.03–1[8] | C. auris MIC50: 0.5, MIC90: 1.0[8] |
| Fosmanogepix (Manogepix) | MIC range: 0.002–0.03[4][5] | MIC range: 0.002–0.03[4][5] | Poor activity, MIC range: 2 to >32[4] | Not specified | MIC range: 0.002–0.03[4][5] | C. auris MIC50 & MIC90: 0.03[9] |
| Oteseconazole | MIC90: 0.25 (vs. 4 for fluconazole)[10] | MIC90: 4 (vs. 16 for fluconazole)[10] | Not specified | Not specified | Not specified | Potent against a broad range of Candida species, including fluconazole-resistant isolates.[11] |
Experimental Protocols
The in vitro susceptibility testing for these new antifungal agents generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method, specifically the M27-A4 document for yeasts. This standardized protocol ensures reproducibility and comparability of data across different laboratories.
A generalized protocol involves the following key steps:
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Antifungal Agent Preparation: The antifungal agents are reconstituted and serially diluted in a standardized liquid medium, typically RPMI 1640 medium buffered with MOPS buffer to maintain a physiological pH.
-
Microdilution Plate Inoculation: The standardized fungal inoculum is added to microtiter plates containing the various dilutions of the antifungal agents. Control wells containing no antifungal agent (for growth control) and no inoculum (for sterility control) are also included.
-
Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours).
-
Reading of Results: After incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the in vitro activity of a new antifungal agent against oral pathogens.
In Vitro Antifungal Susceptibility Testing Workflow
References
- 1. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro activity of ibrexafungerp against Candida species isolated from blood cultures. Determination of wild-type populations using the EUCAST method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of "Antifungal Agent 27": A Guide for Laboratory Professionals
The proper disposal of any chemical agent is a critical component of laboratory safety and environmental responsibility. However, the term "Antifungal agent 27" is not a unique identifier for a single chemical substance. Instead, it appears to be a generic or internal designation used for several distinct compounds, making a one-size-fits-all disposal protocol impossible to provide without further specifics. To ensure safety and compliance, it is imperative to identify the exact chemical nature of the agent .
The Importance of Specific Chemical Identification
Different chemicals, even those with similar functions, can have vastly different properties and require unique disposal procedures. For instance, "this compound" could refer to:
-
A specific steroidal saponin with the molecular formula C27H46O3, as listed in PubChem.[1][2]
-
Commercial products such as "Phyton 27," a copper-based bactericide and fungicide.[3]
-
A fungicide product from Syngenta simply labeled "27 FUNGICIDE".[4]
-
A research chemical from suppliers like MCE, which has a unique CAS number (2987755-90-6).[5]
Each of these will have a specific Safety Data Sheet (SDS) that outlines the necessary handling and disposal protocols. Without a CAS number, manufacturer's name, or the corresponding SDS, any provided disposal information would be dangerously generic and could lead to safety hazards and regulatory violations.
General Framework for Antifungal Agent Disposal
For researchers, scientists, and drug development professionals handling any chemical, including antifungal agents, a systematic approach to waste disposal is essential. The following steps, guided by the specific information in the product's SDS, should be followed.
Step 1: Consult the Safety Data Sheet (SDS) The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific guidance on personal protective equipment (PPE), physical and chemical properties, hazards, and, most importantly, disposal considerations.
Step 2: Segregation of Waste Antifungal agent waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by the SDS or your institution's waste management plan.[6]
Step 3: Containerization and Labeling Use appropriate, chemically resistant, and sealable containers for waste collection. The container must be clearly labeled with the full chemical name, associated hazards (e.g., "Toxic," "Hazardous Waste"), and the date of accumulation.
Step 4: In-Lab Neutralization (If Applicable) Some chemical waste can be neutralized or deactivated within the lab before disposal. The SDS will provide information on whether this is a safe and appropriate step. Do not attempt any chemical deactivation without explicit instructions and a thorough understanding of the reaction and its potential hazards.
Step 5: Adherence to Institutional and Regulatory Procedures Your institution's Environmental Health and Safety (EHS) office will have specific procedures for the collection and disposal of chemical waste.[7] These procedures are designed to comply with local, state, and federal regulations. Always follow your institution's guidelines for requesting a waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like an antifungal agent.
Caption: General workflow for safe chemical disposal in a laboratory setting.
To receive precise and safe disposal instructions for "this compound," please provide the Chemical Abstracts Service (CAS) number, the manufacturer's name, or a copy of the Safety Data Sheet (SDS). This information will allow for a targeted search for the correct procedures, ensuring the safety of laboratory personnel and the protection of the environment.
References
- 1. (3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one | C27H46O3 | CID 163114077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one | C27H46O3 | CID 163114077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. evenspray.com [evenspray.com]
- 4. syngenta.co.uk [syngenta.co.uk]
- 5. This compound | 抗真菌剂 | MCE [medchemexpress.cn]
- 6. web.uri.edu [web.uri.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Safe Handling and Disposal of Novel Antifungal Agents: A General Protocol
Disclaimer: "Antifungal agent 27" is not a recognized standard chemical identifier. The following guidance is based on general laboratory best practices for handling novel or proprietary chemical compounds with unknown toxicity, which is a common scenario in research and drug development. This protocol should be adapted to the specific physical and chemical properties of the agent once they are known, and always be used in conjunction with a comprehensive, substance-specific risk assessment and Safety Data Sheet (SDS) if available.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling new chemical entities, referred to herein as "this compound."
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling compounds of unknown toxicological profiles. The following table summarizes the recommended PPE for handling this compound, assuming it is a potent, powdered, or volatile substance.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Inner glove tucked under the lab coat sleeve, outer glove over. | Prevents skin contact and absorption. Double-gloving provides additional protection against tears. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes, aerosols, and airborne particles. |
| Respiratory Protection | A properly fitted N95, N100, or P100 respirator, or a powered air-purifying respirator (PAPR). | Prevents inhalation of airborne particles, especially when handling powders or volatile solutions. |
| Protective Clothing | A disposable, solid-front, back-tying laboratory gown or a chemical-resistant suit (e.g., Tyvek). | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe, non-perforated shoes made of a non-absorbent material. Shoe covers may be required. | Protects feet from spills and dropped objects. |
Operational Plan: Safe Handling of this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation and Pre-Handling Checklist
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, such as a certified chemical fume hood or a biological safety cabinet.
-
Safety Equipment Check: Ensure that a safety shower, eyewash station, and a spill kit appropriate for chemical spills are readily accessible and in good working order.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid and liquid waste contaminated with this compound.
Handling the Compound
-
Weighing: When weighing powdered this compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure to minimize the generation of airborne particles.
-
Solution Preparation: Prepare solutions in the fume hood. Add the powdered agent to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
General Handling:
-
Work with the smallest quantity of the agent necessary for the experiment.
-
Use disposable equipment (e.g., spatulas, pipette tips) whenever possible to minimize cross-contamination and cleaning.
-
Avoid touching your face, eyes, or any personal items while wearing gloves.
-
If you need to leave the designated area, remove the outer pair of gloves and your lab coat.
-
Spill Containment and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use absorbent pads from the chemical spill kit to contain and absorb the spill.
-
Wipe the area with a suitable deactivating agent or solvent, followed by a final cleaning with soap and water.
-
Place all contaminated materials in the designated solid waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert your supervisor and the institutional safety officer.
-
Prevent others from entering the contaminated area.
-
Follow your institution's emergency response procedures.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.
| Waste Type | Disposal Procedure |
| Solid Waste (contaminated gloves, gowns, pipette tips, etc.) | Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (unused solutions, contaminated solvents) | Collect in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain. The container should be kept in secondary containment within the fume hood. |
| Sharps Waste (contaminated needles, scalpels) | Dispose of immediately in a labeled, puncture-proof sharps container designated for chemically contaminated sharps. |
| Container Disposal | Empty containers that held this compound should be triple-rinsed with an appropriate solvent, the rinsate collected as hazardous liquid waste, and the container defaced before disposal or recycling. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
